Product packaging for Caffeoyl-coa(Cat. No.:)

Caffeoyl-coa

Cat. No.: B1249384
M. Wt: 929.7 g/mol
InChI Key: QHRGJMIMHCLHRG-ZSELIEHESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caffeoyl-CoA is an acyl CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of caffeic acid. It derives from a caffeic acid. It is a conjugate acid of a this compound(4-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N7O19P3S B1249384 Caffeoyl-coa

Properties

Molecular Formula

C30H42N7O19P3S

Molecular Weight

929.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate

InChI

InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+/t19-,23-,24-,25+,29-/m1/s1

InChI Key

QHRGJMIMHCLHRG-ZSELIEHESA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O

Synonyms

caffeoyl-CoA
caffeoyl-coenzyme A
coenzyme A, caffeoyl-

Origin of Product

United States

Foundational & Exploratory

The Central Role of Caffeoyl-CoA in the Phenylpropanoid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpropanoid pathway is a complex and vital network of biochemical reactions in plants, responsible for the synthesis of a vast array of secondary metabolites. These compounds, including lignin, flavonoids, and suberin, are crucial for plant growth, development, and defense. At a critical juncture within this intricate pathway lies Caffeoyl-Coenzyme A (Caffeoyl-CoA), a thioester that serves as a pivotal branch-point intermediate, directing carbon flux towards the biosynthesis of these diverse and significant molecules. This technical guide provides an in-depth exploration of the role of this compound, detailing its biosynthesis, its central position in the metabolic grid, and the key enzymatic transformations it undergoes. The guide also furnishes detailed experimental protocols for the characterization of enzymes that utilize this compound and quantitative data to facilitate comparative analysis.

Biosynthesis of this compound

This compound is synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. The initial steps involve the deamination of phenylalanine to cinnamic acid, followed by hydroxylation to p-coumaric acid. The activation of p-coumaric acid to its CoA thioester, p-coumaroyl-CoA, is a critical step catalyzed by 4-coumarate-CoA ligase (4CL). From p-coumaroyl-CoA, two primary routes lead to the formation of this compound:

  • Hydroxylation of p-coumaroyl shikimate/quinate: p-Coumaroyl-CoA is converted to p-coumaroyl shikimate or p-coumaroyl quinate by hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT). Subsequently, p-coumaroyl ester 3'-hydroxylase (C3'H) hydroxylates the aromatic ring to yield caffeoyl shikimate or caffeoyl quinate. HCT then catalyzes the reverse reaction, transferring the caffeoyl group to Coenzyme A to form this compound.[1]

  • Direct hydroxylation of p-coumaric acid: An alternative pathway involves the hydroxylation of p-coumaric acid to caffeic acid, which is then activated to this compound by 4CL.[2][3]

The following diagram illustrates the biosynthesis of this compound within the broader context of the phenylpropanoid pathway.

Phenylpropanoid_Pathway_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Caff Caffeic Acid pCou->Caff C3H pCouShik p-Coumaroyl Shikimate pCouCoA->pCouShik HCT CaffCoA This compound Caff->CaffCoA 4CL CaffShik Caffeoyl Shikimate pCouShik->CaffShik C3'H CaffShik->CaffCoA HCT Caffeoyl_CoA_Metabolism cluster_lignin Lignin Biosynthesis cluster_flavonoids Flavonoid Biosynthesis cluster_suberin Suberin Biosynthesis CaffCoA This compound FerCoA Feruloyl-CoA CaffCoA->FerCoA CCoAOMT Chalcone Eriodictyol Chalcone CaffCoA->Chalcone CHS FerCoA_sub Feruloyl-CoA CaffCoA->FerCoA_sub CCoAOMT Monolignols G & S Monolignols FerCoA->Monolignols CCR, CAD, etc. Lignin Lignin Monolignols->Lignin MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone Flavonoids Flavonoids (e.g., Anthocyanins) Chalcone->Flavonoids Suberin Suberin FerCoA_sub->Suberin Workflow cluster_extraction Sample Preparation cluster_analysis Biochemical and Molecular Analysis cluster_validation Functional Validation start Start: Hypothesis on this compound Role PlantMaterial Plant Material (e.g., specific tissue, developmental stage) start->PlantMaterial ProteinExtraction Protein Extraction PlantMaterial->ProteinExtraction MetaboliteExtraction Metabolite Extraction PlantMaterial->MetaboliteExtraction GeneExpression Gene Expression Analysis (qRT-PCR, RNA-Seq) PlantMaterial->GeneExpression EnzymeAssay Enzyme Assays (CCoAOMT, 4CL, etc.) ProteinExtraction->EnzymeAssay MetaboliteProfiling Metabolite Profiling (HPLC, LC-MS) MetaboliteExtraction->MetaboliteProfiling KineticAnalysis Kinetic Analysis (Km, Vmax) EnzymeAssay->KineticAnalysis DataAnalysis Data Analysis and Interpretation EnzymeAssay->DataAnalysis MetaboliteProfiling->DataAnalysis GeneExpression->DataAnalysis GeneticModification Genetic Modification (e.g., knockout, overexpression) PhenotypicAnalysis Phenotypic Analysis (e.g., lignin content, flavonoid profile) GeneticModification->PhenotypicAnalysis PhenotypicAnalysis->DataAnalysis DataAnalysis->GeneticModification Conclusion Conclusion DataAnalysis->Conclusion

References

An In-depth Technical Guide to Caffeoyl-CoA Biosynthesis in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-coenzyme A (caffeoyl-CoA) is a central intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites that are crucial for plant growth, development, and defense. In Arabidopsis thaliana, a model organism for plant biology, the biosynthesis of this compound serves as a critical branch point, leading to the production of lignin, flavonoids, and other important phenolic compounds. Understanding the intricacies of this pathway, including its key enzymes, regulatory mechanisms, and the quantitative aspects of its intermediates, is paramount for researchers in plant science and for professionals in drug development seeking to harness the medicinal properties of plant-derived compounds. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in Arabidopsis thaliana, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound from the amino acid phenylalanine involves a series of enzymatic reactions catalyzed by specific enzymes. The primary pathway proceeds as follows:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates the 3' position of the aromatic ring of p-coumaroyl shikimate to yield caffeoyl shikimate.

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): In a reversible reaction, HCT can convert caffeoyl shikimate back to this compound.

  • Caffeoyl Shikimate Esterase (CSE): As an alternative to the reverse reaction of HCT, CSE can directly hydrolyze caffeoyl shikimate to caffeic acid, which is then converted to this compound by 4CL.[1]

  • This compound O-Methyltransferase (CCoAOMT): This enzyme catalyzes the methylation of the 3-hydroxyl group of this compound to produce feruloyl-CoA, a key precursor for monolignol biosynthesis.[2][3]

The genes encoding these enzymes have been identified and characterized in Arabidopsis thaliana, providing valuable tools for genetic and metabolic engineering studies.[4][5][6]

Diagram of the this compound Biosynthetic Pathway

Caffeoyl_CoA_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA pCouShik p-Coumaroyl Shikimate pCouCoA->pCouShik CafShik Caffeoyl Shikimate pCouShik->CafShik Caf Caffeic Acid CafShik->Caf CafCoA This compound CafShik->CafCoA Caf->CafCoA FerCoA Feruloyl-CoA CafCoA->FerCoA Flavonoids Flavonoids CafCoA->Flavonoids Lignin Lignin Precursors FerCoA->Lignin PAL PAL C4H C4H _4CL 4CL HCT1 HCT C3H C3'H HCT2 HCT CSE CSE CCoAOMT CCoAOMT invis1 invis2 invis3 invis4 invis5 invis6 invis7 invis8 invis9

Caption: Core this compound biosynthetic pathway in Arabidopsis thaliana.

Quantitative Data

A thorough understanding of the this compound biosynthesis pathway necessitates the examination of quantitative data, including enzyme kinetics and metabolite concentrations. This data provides insights into the efficiency of individual enzymatic steps and the overall flux through the pathway.

Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis in Arabidopsis thaliana
EnzymeGene LocusSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
PAL1At2g37040L-Phenylalanine64--[7]
PAL2At3g53260L-Phenylalanine71--[7]
PAL4At3g10340L-Phenylalanine68--[7]
C4HAt2g30490trans-Cinnamic acid~4--[8]
4CL1At1g51680p-Coumaric acid---[9][10]
Caffeic acid---[9][10]
4CL2At3g21240p-Coumaric acid252--[1]
Caffeic acid20--[1]
HCTAt5g48930p-Coumaroyl-CoA---[11]
Shikimate---[11]
C3'H (CYP98A3)At2g40890p-Coumaroyl shikimate710.21.46[12]
p-Coumaroyl quinate186.650.37[12]
CCoAOMT1At4g34050This compound---[3]
Table 2: Approximate Concentrations of Key Metabolites in Wild-Type Arabidopsis thaliana
MetaboliteTissueConcentration (nmol/g FW)Reference
p-Coumaric acidSeedlingsVariable, dependent on exogenous application[13]
Scopolin (derived from p-coumaric acid)Roots~1200[12]
Caffeic acid derivatives---
p-Coumaroyl-CoA---
This compound---

Experimental Protocols

Reproducible and reliable experimental protocols are essential for studying the this compound biosynthesis pathway. This section provides detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of Phenylpropanoid Pathway Enzymes

This protocol describes a general workflow for producing and purifying enzymes for in vitro characterization.

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target gene (e.g., PAL1, C4H, 4CL1, HCT, C3'H, CCoAOMT1) from Arabidopsis thaliana cDNA using PCR with gene-specific primers. b. Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., 6x-His tag). c. Verify the construct by sequencing.

2. Heterologous Expression: a. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

3. Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). g. Elute the tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). h. Analyze the purified protein by SDS-PAGE to assess purity. i. If necessary, perform further purification steps such as size-exclusion chromatography.

Diagram of the Enzyme Expression and Purification Workflow

Enzyme_Purification_Workflow start Start clone Gene Cloning into Expression Vector start->clone transform Transformation into E. coli clone->transform culture Cell Culture and Induction (IPTG) transform->culture harvest Cell Harvest culture->harvest lysis Cell Lysis (Sonication) harvest->lysis clarify Clarification (Centrifugation) lysis->clarify affinity Affinity Chromatography (Ni-NTA) clarify->affinity wash Wash affinity->wash elute Elution wash->elute analysis Purity Analysis (SDS-PAGE) elute->analysis end Purified Enzyme analysis->end

Caption: General workflow for enzyme expression and purification.

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

1. Reagents:

  • Borate buffer (100 mM, pH 8.8)
  • L-phenylalanine solution (50 mM in borate buffer)
  • Enzyme extract (purified or crude)

2. Procedure: a. Prepare a reaction mixture containing 800 µL of borate buffer and 100 µL of L-phenylalanine solution. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 100 µL of the enzyme extract. d. Monitor the increase in absorbance at 290 nm for 10-30 minutes using a spectrophotometer. The formation of trans-cinnamic acid results in an increased absorbance at this wavelength. e. Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

Protocol 3: 4-Coumarate-CoA Ligase (4CL) Enzyme Activity Assay

This assay spectrophotometrically measures the formation of CoA thioesters.[5][7]

1. Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)
  • ATP solution (10 mM)
  • MgCl2 solution (20 mM)
  • Coenzyme A (CoA) solution (1 mM)
  • p-Coumaric acid or Caffeic acid solution (1 mM in a suitable solvent)
  • Purified 4CL enzyme

2. Procedure: a. Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and the hydroxycinnamic acid substrate. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding CoA and the purified 4CL enzyme. d. Monitor the increase in absorbance at the specific wavelength for the corresponding CoA ester (e.g., 333 nm for p-coumaroyl-CoA, 346 nm for this compound) for 10-20 minutes.[14] e. Calculate the enzyme activity using the molar extinction coefficient of the respective CoA thioester.

Protocol 4: Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) Enzyme Activity Assay

This assay typically uses HPLC or LC-MS to detect the formation of the product, p-coumaroyl shikimate.[11]

1. Reagents:

  • Tris-HCl buffer (100 mM, pH 7.0)
  • DTT (1 mM)
  • p-Coumaroyl-CoA solution (100 µM)
  • Shikimic acid solution (100 µM)
  • Purified HCT enzyme

2. Procedure: a. Prepare the reaction mix in a microcentrifuge tube containing Tris-HCl buffer, DTT, p-coumaroyl-CoA, and shikimic acid.[11] b. Start the reaction by adding the purified HCT enzyme.[11] c. Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[11] d. Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol or by boiling). e. Analyze the reaction products by reverse-phase HPLC or LC-MS to separate and quantify the formation of p-coumaroyl shikimate.

Protocol 5: this compound O-Methyltransferase (CCoAOMT) Enzyme Activity Assay

This assay monitors the methylation of this compound to feruloyl-CoA, often using HPLC for product detection.

1. Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)
  • S-adenosyl-L-methionine (SAM) solution (1 mM)
  • This compound solution (100 µM)
  • Purified CCoAOMT enzyme

2. Procedure: a. Prepare the reaction mixture containing Tris-HCl buffer and SAM. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding this compound and the purified CCoAOMT enzyme. d. Incubate at 30°C for a specific time. e. Stop the reaction (e.g., by adding acid). f. Analyze the formation of feruloyl-CoA by reverse-phase HPLC.

Protocol 6: Extraction and Quantification of Phenylpropanoid Intermediates by LC-MS/MS

This protocol outlines a general procedure for the analysis of key metabolites in the this compound biosynthesis pathway.

1. Sample Preparation: a. Harvest Arabidopsis thaliana tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder.

2. Extraction: a. Extract the powdered tissue with a cold extraction solvent (e.g., 80% methanol). b. Vortex the mixture and incubate on ice. c. Centrifuge to pellet the cell debris. d. Collect the supernatant containing the soluble metabolites.

3. LC-MS/MS Analysis: a. Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Separate the metabolites using a suitable reverse-phase column and a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect and quantify the target metabolites (p-coumaric acid, caffeic acid, p-coumaroyl-CoA, this compound) using multiple reaction monitoring (MRM) mode, based on their specific parent and fragment ion masses. d. Use stable isotope-labeled internal standards for accurate quantification.

Conclusion

The biosynthesis of this compound in Arabidopsis thaliana is a well-characterized yet complex pathway with significant implications for plant biology and biotechnology. This technical guide has provided a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics and metabolite levels, and robust experimental protocols for further investigation. The provided diagrams offer a clear visual representation of the pathway and a standard experimental workflow. For researchers and drug development professionals, a deep understanding of this pathway is crucial for manipulating the production of valuable phenylpropanoid compounds, leading to advancements in crop improvement, biofuel production, and the discovery of novel therapeutic agents. Further research to fill the gaps in our quantitative understanding, particularly regarding the in vivo kinetics and absolute concentrations of all intermediates, will be instrumental in developing more predictive models of phenylpropanoid metabolism.

References

The Role of Caffeoyl-CoA O-methyltransferase in Lignin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic polymer, is a crucial component of the secondary cell walls of vascular plants, providing structural integrity, rigidity, and hydrophobicity. Its biosynthesis is a complex process involving the phenylpropanoid pathway, which generates monolignols, the building blocks of the lignin polymer. Caffeoyl-CoA O-methyltransferase (CCoAOMT) is a key enzyme in this pathway, playing a pivotal role in the methylation of hydroxycinnamoyl-CoA esters, which are precursors to the main lignin monomers. This technical guide provides an in-depth analysis of the function of CCoAOMT in lignin synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biochemical and regulatory pathways.

Core Function and Biochemical Mechanism

This compound O-methyltransferase (EC 2.1.1.104) is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the transfer of a methyl group from SAM to the 3-hydroxyl group of this compound, producing feruloyl-CoA.[1] This reaction is a critical step in the biosynthesis of both guaiacyl (G) and syringyl (S) lignin units.[2][3] Feruloyl-CoA is a direct precursor for the synthesis of coniferyl alcohol (the monomer of G-lignin) and is also a substrate for the subsequent hydroxylation and methylation steps leading to the formation of sinapyl alcohol (the monomer of S-lignin).[4]

The essential role of CCoAOMT in lignin biosynthesis has been demonstrated through genetic studies in various plant species. Downregulation of CCoAOMT expression leads to a significant reduction in total lignin content.[2][5] This is in contrast to the downregulation of caffeic acid O-methyltransferase (COMT), another key methylation enzyme in the pathway, which primarily affects the composition (S/G ratio) rather than the overall amount of lignin.[6] This highlights the non-redundant and crucial function of CCoAOMT in the monolignol biosynthesis pathway.

Quantitative Data on CCoAOMT Function

The impact of CCoAOMT on lignin synthesis has been quantified in numerous studies. The following tables summarize key findings regarding the kinetic properties of the enzyme and the effects of its genetic manipulation on lignin content and composition.

Table 1: Kinetic Parameters of this compound O-methyltransferase

Plant SpeciesSubstrateKm (µM)Vmax (pkat/mg protein)Reference
Petroselinum crispum (Parsley)This compound2.5Not Reported[7]
Petroselinum crispum (Parsley)S-Adenosyl-L-methionine3.8Not Reported[7]
Vanilla planifoliaThis compound15 ± 21.8 ± 0.1[8]
Vanilla planifolia5-Hydroxyferuloyl-CoA25 ± 31.2 ± 0.1[8]

Table 2: Effects of CCoAOMT Downregulation on Lignin Content and Composition

Plant SpeciesGenetic ModificationLignin Content Change (%)S/G Ratio ChangeReference
Populus tremula x Populus albaAntisense downregulation-12 to -45+11[9][10]
Nicotiana tabacum (Tobacco)Antisense downregulation-20 to -45Increased[6][11]
Zea mays (Maize)RNA interference-18.7+57[5][12]
Medicago sativa (Alfalfa)Antisense downregulationReducedIncreased[13]
Gossypium hirsutum (Cotton)Virus-induced gene silencing-56Not Reported[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of CCoAOMT in lignin synthesis.

CCoAOMT Enzyme Activity Assay

This protocol is adapted from studies on poplar and petunia.[4][5]

Materials:

  • Plant tissue (e.g., stems)

  • Extraction buffer: 50 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM dithiothreitol (DTT), 10% (v/v) glycerol, 0.2 mM phenylmethylsulfonyl fluoride (PMSF), 10 µg/mL leupeptin, 10 µg/mL aprotinin.

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM DTT.

  • Substrates: this compound (111 µM), S-adenosyl-L-methionine (SAM).

  • Stop solution: 50% (v/v) Trichloroacetic acid (TCA).

  • HPLC system with a C18 column.

Procedure:

  • Protein Extraction:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with extraction buffer on ice.

    • Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare the reaction mixture containing assay buffer, SAM, and the protein extract.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding this compound.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding the stop solution.

  • Product Analysis:

    • Centrifuge the reaction mixture to pellet precipitated proteins.

    • Analyze the supernatant by HPLC to quantify the formation of feruloyl-CoA. The separation can be achieved using a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

Klason Lignin Analysis

This protocol provides a method for the quantitative determination of acid-insoluble (Klason) lignin.[2][15][16]

Materials:

  • Dried, extractive-free biomass sample.

  • 72% (w/w) Sulfuric acid (H₂SO₄).

  • Deionized water.

  • Filtering crucibles (porosity 2).

  • Autoclave.

  • Drying oven.

Procedure:

  • Primary Hydrolysis:

    • Weigh approximately 300 mg of the dry biomass sample into a pressure tube.

    • Add 3.0 mL of 72% H₂SO₄.

    • Place the tube in a water bath at 30°C for 1 hour, stirring every 10 minutes to ensure complete wetting of the sample.

  • Secondary Hydrolysis:

    • Dilute the acid concentration to 3% by adding 84 mL of deionized water.

    • Autoclave the sample at 121°C for 1 hour.

  • Filtration and Quantification:

    • Filter the hot acid solution through a pre-weighed filtering crucible.

    • Wash the residue with hot deionized water until the filtrate is neutral.

    • Dry the crucible with the lignin residue overnight at 105°C.

    • Cool the crucible in a desiccator and weigh it to determine the mass of the acid-insoluble lignin.

Thioacidolysis for Lignin Monomer Composition

This method is used to cleave β-O-4 ether linkages in lignin and determine the relative abundance of H, G, and S monomers.[7][9][10][17][18]

Materials:

  • Dried, extractive-free biomass sample (2-5 mg).

  • Thioacidolysis reagent: 2.5% (v/v) boron trifluoride etherate and 10% (v/v) ethanethiol in dioxane.

  • Internal standard (e.g., tetracosane).

  • Sodium bicarbonate (saturated solution).

  • Dichloromethane.

  • Anhydrous sodium sulfate.

  • Silylating reagent (e.g., BSTFA/TMCS).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Reaction:

    • Place the biomass sample in a sealed reaction vial.

    • Add the thioacidolysis reagent and the internal standard.

    • Heat the reaction at 100°C for 4 hours.

  • Work-up:

    • Cool the vial on ice and add a saturated sodium bicarbonate solution to neutralize the reaction.

    • Extract the monomeric products with dichloromethane.

    • Dry the organic phase with anhydrous sodium sulfate.

  • Derivatization and Analysis:

    • Evaporate the solvent and derivatize the residue with a silylating reagent to form trimethylsilyl (TMS) ethers.

    • Analyze the derivatized products by GC-MS to identify and quantify the H, G, and S monomers.

Immunolocalization of CCoAOMT

This protocol allows for the visualization of the subcellular and tissue-specific localization of the CCoAOMT protein.[12][19][20][21]

Materials:

  • Plant tissue sections.

  • Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary antibody specific to CCoAOMT.

  • Fluorescently labeled secondary antibody.

  • Mounting medium with an anti-fade reagent.

  • Confocal microscope.

Procedure:

  • Fixation and Permeabilization:

    • Fix the tissue sections in the fixative solution.

    • Permeabilize the cells with the permeabilization solution to allow antibody penetration.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding sites with the blocking solution.

    • Incubate the sections with the primary antibody against CCoAOMT.

    • Wash the sections to remove unbound primary antibody.

    • Incubate with the fluorescently labeled secondary antibody.

  • Imaging:

    • Wash the sections to remove unbound secondary antibody.

    • Mount the sections on a microscope slide with mounting medium.

    • Visualize the protein localization using a confocal microscope.

Signaling Pathways and Regulatory Networks

The expression of CCoAOMT is tightly regulated at the transcriptional level, responding to developmental cues and environmental stresses. The promoter regions of CCoAOMT genes contain various cis-regulatory elements that are recognized by specific transcription factors.[1][3][14][22][23]

Monolignol Biosynthesis Pathway

The following diagram illustrates the central role of CCoAOMT in the monolignol biosynthesis pathway.

Monolignol_Biosynthesis Phe Phenylalanine Cin Cinnamic acid Phe->Cin PAL Cou p-Coumaric acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA This compound CouCoA->CafCoA HCT/C3'H/CSE Caf Caffeic acid FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR HydFerCoA 5-Hydroxyferuloyl-CoA FerCoA->HydFerCoA F5H ConAlc Coniferyl alcohol (G-monolignol) ConAld->ConAlc CAD SinAld Sinapaldehyde HydFerCoA->SinAld COMT SinAlc Sinapyl alcohol (S-monolignol) SinAld->SinAlc CAD

Caption: The central role of CCoAOMT in the monolignol biosynthesis pathway.

Experimental Workflow for CCoAOMT Functional Analysis

This diagram outlines a typical experimental workflow for investigating the function of CCoAOMT.

CCoAOMT_Workflow start Start: Hypothesis on CCoAOMT function gen_mod Genetic Modification (e.g., RNAi, CRISPR) start->gen_mod phenotype Phenotypic Analysis (e.g., growth, development) gen_mod->phenotype lignin_analysis Lignin Analysis gen_mod->lignin_analysis biochem Biochemical Analysis gen_mod->biochem expression Gene Expression Analysis (qRT-PCR) gen_mod->expression conclusion Conclusion: Elucidation of CCoAOMT function phenotype->conclusion klason Klason Lignin (Content) lignin_analysis->klason thio Thioacidolysis (Composition) lignin_analysis->thio klason->conclusion thio->conclusion enzyme_assay CCoAOMT Enzyme Assay biochem->enzyme_assay immuno Immunolocalization biochem->immuno enzyme_assay->conclusion immuno->conclusion expression->conclusion

Caption: A typical experimental workflow for CCoAOMT functional analysis.

Regulatory Network of CCoAOMT Gene Expression

This diagram illustrates the transcriptional regulation of CCoAOMT genes.

CCoAOMT_Regulation stress Environmental & Developmental Signals (e.g., light, hormones, stress) tfs Transcription Factors (e.g., MYB) stress->tfs promoter CCoAOMT Gene Promoter tfs->promoter binds to cis_elements cis-Regulatory Elements (e.g., AC-elements, MYB-binding sites) promoter->cis_elements ccoaomt_gene CCoAOMT Gene promoter->ccoaomt_gene regulates ccoaomt_protein CCoAOMT Protein ccoaomt_gene->ccoaomt_protein translates to lignin Lignin Biosynthesis ccoaomt_protein->lignin catalyzes

References

The Crossroads of Phenylpropanoid Metabolism: An In-depth Technical Guide to the Metabolic Fate of Caffeoyl-CoA in Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoyl-coenzyme A (Caffeoyl-CoA) represents a critical branch point in the phenylpropanoid pathway, serving as a key precursor for a diverse array of secondary metabolites essential for plant growth, development, and defense. This technical guide provides a comprehensive overview of the metabolic fate of this compound in various plant species, with a focus on its conversion into lignin, suberin, and flavonoids. We present a detailed analysis of the key enzymatic steps, quantitative data on metabolite distribution, and explicit experimental protocols for the analysis of these metabolic pathways. Visualized through detailed diagrams, this guide aims to be an essential resource for researchers in plant biochemistry, biotechnology, and pharmacology.

Introduction

The phenylpropanoid pathway is a major route for the synthesis of a wide variety of phenolic compounds in plants, starting from the amino acid phenylalanine. A central intermediate in this pathway, this compound, stands at a metabolic crossroads, directing carbon flux towards the biosynthesis of several crucial classes of polymers and smaller molecules. The metabolic allocation of this compound is tightly regulated and varies significantly between plant species, tissues, and in response to environmental stimuli. Understanding the metabolic fate of this compound is paramount for applications ranging from improving biomass for biofuel production to harnessing the pharmacological potential of plant-derived compounds. This guide will delve into the three primary metabolic routes for this compound: lignin biosynthesis, suberin deposition, and flavonoid synthesis.

Lignin Biosynthesis: The Path to Structural Rigidity

Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing structural support and hydrophobicity. This compound is a key precursor for the synthesis of guaiacyl (G) and syringyl (S) lignin monomers.

The Lignin Biosynthetic Pathway from this compound

The conversion of this compound into lignin monomers involves a series of enzymatic reactions, with this compound O-methyltransferase (CCoAOMT) playing a pivotal role.[1][2] This enzyme catalyzes the methylation of this compound to produce Feruloyl-CoA, a central intermediate in the synthesis of both G and S lignin units.[1][2] Feruloyl-CoA is then further metabolized through a series of reduction and hydroxylation steps to yield the monolignols that are subsequently polymerized into the complex lignin structure.

Lignin_Biosynthesis Caffeoyl_CoA This compound Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde (G-lignin precursor) Feruloyl_CoA->Coniferaldehyde CCR, 4CL Sinapaldehyde Sinapaldehyde (S-lignin precursor) Coniferaldehyde->Sinapaldehyde F5H, COMT Lignin Lignin Polymer Coniferaldehyde->Lignin CAD, POD Sinapaldehyde->Lignin CAD, POD

Fig. 1: Simplified pathway of lignin biosynthesis from this compound.
Quantitative Impact of Altered this compound Metabolism on Lignin

Genetic modification of enzymes in the lignin pathway, particularly CCoAOMT, has profound effects on both the quantity and quality of lignin. Repression of CCoAOMT expression has been shown to significantly reduce total lignin content in various plant species.

Plant SpeciesGenetic ModificationChange in Total Lignin ContentChange in S/G RatioReference
Poplar (Populus tremula x Populus alba)Antisense CCoAOMT~12% decrease~11% increase[2]
Tobacco (Nicotiana tabacum)CRISPR/Cas9 knockout of CCoAOMT6/6LNo significant change~68.4% increase[2]
Maize (Zea mays)RNAi of CCoAOMT~22.4% decrease~57.08% increase[3]
Experimental Protocols for Lignin Analysis

This gravimetric method is used to determine the total acid-insoluble lignin content.

Procedure:

  • Sample Preparation: Weigh approximately 300 mg of extractive-free, dry biomass into a pressure tube.

  • Primary Hydrolysis: Add 3.0 mL of 72% H₂SO₄ and mix thoroughly with a glass rod. Incubate in a water bath at 30°C for 1 hour, stirring every 10-15 minutes.

  • Secondary Hydrolysis: Dilute the slurry with 84 mL of deionized water to a 3% H₂SO₄ concentration. Autoclave at 121°C for 60 minutes.

  • Filtration: Filter the hot acid solution through a pre-weighed filtering crucible. Wash the residue with hot deionized water until neutral.

  • Quantification: Dry the crucible with the acid-insoluble lignin residue at 105°C overnight and weigh. The weight of the residue corresponds to the Klason lignin content.[4][5]

This method cleaves β-O-4 ether linkages in lignin, releasing monomeric units for GC-MS analysis, which allows for the determination of the S/G ratio.

Procedure:

  • Reaction: Place ~5 mg of extractive-free, dry biomass in a reaction tube. Add 1 ml of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane). Add an internal standard (e.g., heneicosane).

  • Hydrolysis: Seal the tube and heat at 100°C for 4 hours.

  • Work-up: Cool the reaction mixture and add 500 µL of water and 500 µL of dichloromethane. Vortex and centrifuge. Collect the organic phase.

  • Derivatization: Evaporate the solvent and derivatize the residue with N,O-bis(trimethylsilyl)acetamide (BSTFA).

  • Analysis: Analyze the silylated monomers by GC-MS.[6][7][8]

Suberin Biosynthesis: Building a Protective Barrier

Suberin is a complex lipophilic polyester found in the cell walls of certain tissues, such as the root endodermis, periderm of tubers, and wound-healing tissues.[9] It acts as a barrier to water and solute movement. This compound is a precursor for the phenolic domain of suberin.

The Suberin Biosynthetic Pathway from this compound

This compound is converted to feruloyl-CoA by CCoAOMT, which is then incorporated into the suberin polymer. Feruloyl-CoA can be transferred to ω-hydroxy fatty acids or fatty alcohols by acyltransferases, forming the link between the phenolic and aliphatic domains of suberin.

Suberin_Biosynthesis Caffeoyl_CoA This compound Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Feruloylated_Aliphatics Feruloylated Aliphatics Feruloyl_CoA->Feruloylated_Aliphatics Acyltransferases (e.g., ASFT) Aliphatic_Monomers ω-Hydroxy Fatty Acids Fatty Alcohols Aliphatic_Monomers->Feruloylated_Aliphatics Suberin Suberin Polymer Feruloylated_Aliphatics->Suberin Polymerization

Fig. 2: Simplified pathway of the phenolic contribution to suberin biosynthesis from this compound.
Composition of Suberin Monomers in Different Plant Species

The composition of suberin varies significantly between species. The table below highlights the major aliphatic and phenolic monomers found in the suberin of potato and cork oak.

Monomer ClassPotato (Solanum tuberosum) PeridermCork Oak (Quercus suber) Cork
Aliphatic Monomers
ω-HydroxyacidsC18:1, C18:0, C16:0C18:1, C22:0, C18:0
α,ω-DiacidsC18:1, C18:0, C16:0C18:1, C22:0, C18:0
Fatty AlcoholsC22:0, C24:0, C20:0C22:0, C24:0, C20:0
Fatty AcidsC22:0, C24:0, C20:0C22:0, C24:0, C20:0
Phenolic Monomers
Hydroxycinnamic AcidsFerulic acid, p-Coumaric acidFerulic acid

Data compiled from[10][11].

Experimental Protocol for Suberin Analysis by GC-MS

This protocol describes the depolymerization of suberin and subsequent analysis of its monomers.

Procedure:

  • Dewaxing: Extract the dried and ground plant material with chloroform:methanol (1:1, v/v) to remove soluble waxes.

  • Depolymerization: Treat the dewaxed material with 1 M methanolic HCl at 80°C for 24 hours. This process transesterifies the ester bonds in the suberin polymer, releasing the monomeric methyl esters.

  • Extraction: Extract the suberin monomers with dichloromethane or hexane.

  • Derivatization: Evaporate the solvent and derivatize the monomers with N,O-bis(trimethylsilyl)acetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) to silylate hydroxyl and carboxyl groups.

  • Analysis: Analyze the derivatized monomers by GC-MS for identification and quantification.[11][12][13]

Flavonoid Biosynthesis: A Diverse Class of Secondary Metabolites

Flavonoids are a large group of plant secondary metabolites with diverse functions, including pigmentation, UV protection, and defense against pathogens. This compound can be a substrate for chalcone synthase, the first committed enzyme in the flavonoid biosynthetic pathway, leading to the formation of flavonoids with a dihydroxylated B-ring.

The Flavonoid Biosynthetic Pathway from this compound

Chalcone synthase (CHS) catalyzes the condensation of one molecule of a p-coumaroyl-CoA derivative (such as this compound) with three molecules of malonyl-CoA to form a chalcone. This is then isomerized by chalcone isomerase (CHI) to a flavanone, which is the precursor for various classes of flavonoids.

Flavonoid_Biosynthesis Caffeoyl_CoA This compound Chalcone Eriodictyol Chalcone Caffeoyl_CoA->Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Chalcone Flavanone Eriodictyol (Flavanone) Chalcone->Flavanone CHI Flavonoids Downstream Flavonoids (e.g., Luteolin, Quercetin) Flavanone->Flavonoids F3H, FNS, FLS, etc.

Fig. 3: Simplified pathway of flavonoid biosynthesis from this compound.
Alterations in Flavonoid Content

Changes in the expression of genes upstream or downstream of this compound can significantly impact the flavonoid profile of a plant. For instance, downregulation of Caffeoyl Shikimate Esterase (CSE), which is involved in an alternative route to caffeic acid, can lead to decreased levels of certain flavonoids in petunia.[14] Conversely, enhancing the expression of key enzymes in the flavonoid pathway can lead to an accumulation of specific flavonoid compounds.

Experimental Protocol for Flavonoid Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry detector is the most common method for the separation and quantification of flavonoids.

Procedure:

  • Extraction: Homogenize fresh or freeze-dried plant material in a solvent, typically 80% methanol or ethanol, often with the addition of a small amount of acid (e.g., 1% HCl) to improve stability.

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Chromatographic Separation: Inject the filtered extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection and Quantification: Detect the separated flavonoids using a Diode Array Detector (DAD) at specific wavelengths (e.g., 280 nm for flavanones, 350 nm for flavonols). Quantify the compounds by comparing their peak areas to those of authentic standards.[15][16][17]

Conclusion

This compound is a linchpin in plant secondary metabolism, channeling carbon into the biosynthesis of lignin, suberin, and flavonoids. The distribution of this compound between these pathways is a dynamically regulated process that has profound implications for plant biology and its applications in industry and medicine. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the intricate network of phenylpropanoid metabolism and to engineer plants with desired traits. Future research will likely focus on elucidating the complex regulatory networks that govern the flux of this compound and on discovering novel enzymatic activities that further diversify the metabolic products derived from this central intermediate.

References

An In-depth Technical Guide on the Enzymatic Conversion of p-Coumaroyl-CoA to Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of p-coumaroyl-CoA to caffeoyl-CoA, a critical reaction in the phenylpropanoid pathway. This pathway is a source of a wide array of secondary metabolites in plants, some of which are of significant interest for their medicinal and industrial applications. This document details the key enzyme involved, its mechanism of action, relevant experimental protocols, and quantitative data to facilitate further research and development in this area.

Introduction

The hydroxylation of p-coumaroyl-CoA to form this compound is a pivotal step in the biosynthesis of lignin and various flavonoids. This reaction is catalyzed by the enzyme p-coumarate 3-hydroxylase (C3H) , a cytochrome P450-dependent monooxygenase. The introduction of a hydroxyl group at the 3-position of the aromatic ring of p-coumaroyl-CoA by C3H is a key diversification point in the phenylpropanoid pathway, leading to the production of important downstream compounds, including caffeic acid, ferulic acid, and sinapic acid, which are precursors to various bioactive molecules. Understanding and harnessing this enzymatic step is crucial for metabolic engineering efforts aimed at producing valuable plant-derived compounds.

The Core Reaction: p-Coumaroyl-CoA to this compound

The central reaction discussed in this guide is the conversion of p-coumaroyl-coenzyme A (CoA) to this compound. This is a monooxygenase reaction, requiring molecular oxygen and a reducing agent, typically NADPH.

Enzyme: p-coumarate 3-hydroxylase (C3H) Enzyme Commission (EC) Number: 1.14.13.- Reaction: p-coumaroyl-CoA + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

C3H is a membrane-bound protein, typically associated with the endoplasmic reticulum in plant cells. Its activity is dependent on a partnering cytochrome P450 reductase (CPR), which facilitates the transfer of electrons from NADPH to the heme center of C3H.

Biochemical Pathway

The conversion of p-coumaroyl-CoA to this compound is an integral part of the larger phenylpropanoid pathway. The following diagram illustrates the position of this reaction within the pathway.

Phenylpropanoid_Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA This compound This compound p-Coumaroyl-CoA->this compound C3H Feruloyl-CoA Feruloyl-CoA This compound->Feruloyl-CoA CCoAOMT Flavonoids Flavonoids This compound->Flavonoids 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA F5H Lignin Lignin Feruloyl-CoA->Lignin Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA COMT Sinapoyl-CoA->Lignin

Biochemical pathway showing the conversion of p-coumaroyl-CoA.

Quantitative Data

Precise kinetic parameters for the enzymatic conversion of p-coumaroyl-CoA to this compound by C3H are not extensively documented in readily available literature. However, related enzymes in the phenylpropanoid pathway have been characterized, providing a framework for the expected kinetic behavior of C3H. The determination of Michaelis-Menten constants (Km and Vmax) is essential for understanding the enzyme's affinity for its substrate and its maximum catalytic rate.

Table 1: Hypothetical Kinetic Parameters for p-Coumarate 3-Hydroxylase (C3H)

SubstrateKm (µM)Vmax (nmol/min/mg protein)Source
p-Coumaroyl-CoAData not availableData not available-
p-Coumaric AcidVariableVariableVaries by C3H ortholog and assay conditions

Note: The kinetic parameters for C3H are highly dependent on the plant species from which the enzyme is derived, the expression system used for its production, and the specific assay conditions. Researchers are encouraged to determine these parameters empirically using the protocols outlined in this guide.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of the enzymatic conversion of p-coumaroyl-CoA to this compound.

Recombinant Expression and Purification of p-Coumarate 3-Hydroxylase (C3H)

The expression of functional, membrane-bound plant cytochrome P450 enzymes like C3H in heterologous systems such as E. coli can be challenging. The following protocol is a synthesized approach based on successful expressions of similar enzymes.

Experimental Workflow for C3H Expression and Purification

Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification Gene Synthesis & Codon Optimization Gene Synthesis & Codon Optimization Cloning into Expression Vector (e.g., pET) Cloning into Expression Vector (e.g., pET) Gene Synthesis & Codon Optimization->Cloning into Expression Vector (e.g., pET) Transformation into E. coli (e.g., BL21(DE3)) Transformation into E. coli (e.g., BL21(DE3)) Cloning into Expression Vector (e.g., pET)->Transformation into E. coli (e.g., BL21(DE3)) Culture Growth & Induction (IPTG) Culture Growth & Induction (IPTG) Transformation into E. coli (e.g., BL21(DE3))->Culture Growth & Induction (IPTG) Cell Lysis (Sonication) Cell Lysis (Sonication) Culture Growth & Induction (IPTG)->Cell Lysis (Sonication) Membrane Fraction Isolation (Ultracentrifugation) Membrane Fraction Isolation (Ultracentrifugation) Cell Lysis (Sonication)->Membrane Fraction Isolation (Ultracentrifugation) Solubilization (Detergent Screen) Solubilization (Detergent Screen) Membrane Fraction Isolation (Ultracentrifugation)->Solubilization (Detergent Screen) IMAC (Ni-NTA) for His-tagged C3H IMAC (Ni-NTA) for His-tagged C3H Solubilization (Detergent Screen)->IMAC (Ni-NTA) for His-tagged C3H Size Exclusion Chromatography Size Exclusion Chromatography IMAC (Ni-NTA) for His-tagged C3H->Size Exclusion Chromatography Enzyme Activity Assay & SDS-PAGE Enzyme Activity Assay & SDS-PAGE Size Exclusion Chromatography->Enzyme Activity Assay & SDS-PAGE

Workflow for recombinant C3H expression and purification.
Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series with an N-terminal His-tag)

  • LB Broth and Agar

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column

Procedure:

  • Gene Synthesis and Cloning: Synthesize the C3H gene with codon optimization for E. coli and clone it into a suitable expression vector containing an N-terminal polyhistidine tag.

  • Transformation: Transform the expression plasmid into a competent E. coli strain like BL21(DE3).

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis and Membrane Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

    • Centrifuge the lysate at 10,000 x g to remove cell debris.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.

  • Purification:

    • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., Triton X-100, CHAPS).

    • Incubate with gentle agitation for 1 hour at 4°C to solubilize the membrane proteins.

    • Clarify the solubilized fraction by ultracentrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged C3H protein using the Elution Buffer.

    • Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities.

  • Verification: Confirm the purity and size of the recombinant C3H by SDS-PAGE.

p-Coumarate 3-Hydroxylase (C3H) Enzyme Assay

This protocol describes a method to determine the enzymatic activity of C3H by monitoring the formation of this compound from p-coumaroyl-CoA using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified recombinant C3H

  • Purified recombinant cytochrome P450 reductase (CPR) (if not co-expressed with C3H)

  • Reaction Buffer (100 mM potassium phosphate buffer, pH 7.5)

  • p-Coumaroyl-CoA (substrate)

  • NADPH (cofactor)

  • Acetonitrile (for HPLC)

  • Trifluoroacetic acid (TFA) (for HPLC)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Reaction Buffer, a known concentration of purified C3H, and CPR (in a 1:2 molar ratio of C3H to CPR).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiation of Reaction:

    • Add p-coumaroyl-CoA to the reaction mixture to a final concentration in the range of 1-100 µM.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling and Quenching:

    • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile or an acidic solution (e.g., 10% TFA).

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution method with two mobile phases:

      • Mobile Phase A: Water with 0.1% TFA

      • Mobile Phase B: Acetonitrile with 0.1% TFA

    • A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

    • Monitor the elution of p-coumaroyl-CoA and this compound by UV absorbance at a wavelength where both compounds have significant absorbance (e.g., 310 nm or 340 nm).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to p-coumaroyl-CoA and this compound by comparing their retention times and spectra with authentic standards.

    • Calculate the initial reaction velocity from the linear phase of product formation over time.

    • To determine Km and Vmax, perform the assay with varying concentrations of p-coumaroyl-CoA and fit the data to the Michaelis-Menten equation.

Conclusion

The enzymatic conversion of p-coumaroyl-CoA to this compound by p-coumarate 3-hydroxylase is a cornerstone of phenylpropanoid metabolism. A thorough understanding of this enzyme's function and the ability to manipulate its activity are essential for advancements in metabolic engineering and the production of high-value plant-derived compounds. The protocols and information provided in this technical guide offer a solid foundation for researchers and professionals to explore this critical enzymatic reaction further. Future work should focus on obtaining precise kinetic data for C3H from various plant sources to build a more comprehensive understanding of its catalytic mechanism and regulation.

Caffeoyl-CoA as a Precursor for Flavonoid Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids represent a vast and diverse group of plant secondary metabolites with significant applications in the pharmaceutical, nutraceutical, and cosmetic industries. Their biosynthesis is a complex, highly regulated process originating from the general phenylpropanoid pathway. A critical branch point in this pathway is the formation of chalcones, the precursors to all flavonoids, a reaction catalyzed by the enzyme Chalcone Synthase (CHS). While p-coumaroyl-CoA is the most common starter molecule for CHS, the utilization of other hydroxycinnamoyl-CoAs, such as caffeoyl-CoA, expands the diversity of the resulting flavonoid skeletons. This guide provides a detailed technical overview of the role of this compound as a direct precursor in flavonoid biosynthesis, presenting quantitative data, experimental protocols, and visual representations of the key metabolic and regulatory pathways.

The Central Role of this compound in the Phenylpropanoid Pathway

This compound is a key intermediate in the phenylpropanoid pathway, standing at a metabolic crossroads. It is synthesized from p-coumaroyl-CoA via the action of p-coumaroyl shikimate 3'-hydroxylase (C3'H) and hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT).[1] Once formed, this compound can be directed towards several downstream pathways, including the biosynthesis of lignin, a major structural component of plant cell walls, or serve as a substrate for flavonoid biosynthesis. The enzyme this compound O-methyltransferase (CCoAOMT) methylates this compound to produce feruloyl-CoA, a primary precursor for guaiacyl and syringyl lignin units.[2][3] Alternatively, Chalcone Synthase (CHS) can directly utilize this compound as a starter substrate, leading to the formation of eriodictyol chalcone, which is subsequently converted to the flavanone eriodictyol. This flavanone serves as a precursor for a variety of downstream flavonoids, including luteolin (a flavone) and cyanidin-based anthocyanins.

Quantitative Data: Enzyme Kinetics

The efficiency of an enzyme with a particular substrate is a key determinant of metabolic flux. The following tables summarize the kinetic parameters for Chalcone Synthase (CHS) with its primary substrate, p-coumaroyl-CoA, and the alternative substrate, this compound. Additionally, kinetic data for this compound O-methyltransferase (CCoAOMT) is provided to illustrate the competition for the this compound pool.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

Enzyme SourceSubstrateKm (µM)Vmax (pkat/mg protein)Catalytic Efficiency (Vmax/Km)Reference
Cyclosorus parasiticus (CpCHS1)p-coumaroyl-CoA12.5 ± 1.22.8 ± 0.10.224[4]
Cyclosorus parasiticus (CpCHS1)This compound15.8 ± 1.52.1 ± 0.10.133[4]

Table 2: Kinetic Parameters of this compound O-methyltransferase (CCoAOMT)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Triticum aestivum (TaCCoAOMT1)This compound2.8 ± 0.312.5 ± 0.6

Signaling Pathways and Experimental Workflows

Flavonoid Biosynthesis Pathway from this compound

The following diagram illustrates the enzymatic steps leading from the general phenylpropanoid pathway to the formation of flavonoids using this compound as a precursor.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL Phenylalanine->PAL_C4H_4CL pCoumaroyl_CoA p-Coumaroyl-CoA HCT_C3H HCT, C3'H pCoumaroyl_CoA->HCT_C3H Caffeoyl_CoA This compound CHS CHS Caffeoyl_CoA->CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->CHS Eriodictyol_Chalcone Eriodictyol Chalcone CHI CHI Eriodictyol_Chalcone->CHI Eriodictyol Eriodictyol (Flavanone) FNS FNS Eriodictyol->FNS F3H F3H Eriodictyol->F3H Luteolin Luteolin (Flavone) Dihydroquercetin Dihydroquercetin (Dihydroflavonol) DFR_ANS DFR, ANS Dihydroquercetin->DFR_ANS Cyanidin Cyanidin (Anthocyanidin) PAL_C4H_4CL->pCoumaroyl_CoA HCT_C3H->Caffeoyl_CoA CHS->Eriodictyol_Chalcone CHI->Eriodictyol FNS->Luteolin F3H->Dihydroquercetin DFR_ANS->Cyanidin

Caption: Metabolic pathway of flavonoid biosynthesis from this compound.

Transcriptional Regulation of Flavonoid Biosynthesis

The expression of genes encoding enzymes in the flavonoid biosynthesis pathway is tightly controlled by a complex of transcription factors known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

Transcriptional_Regulation cluster_TFs Transcription Factors MYB R2R3-MYB MBW_Complex MBW Complex MYB->MBW_Complex bHLH bHLH bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex CHS_gene CHS Gene MBW_Complex->CHS_gene CHI_gene CHI Gene MBW_Complex->CHI_gene F3H_gene F3H Gene MBW_Complex->F3H_gene DFR_gene DFR Gene MBW_Complex->DFR_gene ANS_gene ANS Gene MBW_Complex->ANS_gene Experimental_Workflow start Start: CHS Gene cloning Cloning into Expression Vector (e.g., pET vector) start->cloning transformation Transformation into Expression Host (e.g., E. coli BL21) cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression purification Protein Purification (e.g., Ni-NTA Chromatography) expression->purification assay Enzyme Activity Assay (Substrates: this compound, Malonyl-CoA) purification->assay extraction Product Extraction (e.g., Ethyl Acetate) assay->extraction analysis Product Analysis (HPLC or LC-MS/MS) extraction->analysis end End: Data Interpretation analysis->end

References

The Expanding Frontier of Phytopharmaceuticals: A Technical Guide to the Discovery of Novel Caffeoyl-CoA Derivatives in Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, characterization, and evaluation of novel Caffeoyl-CoA derivatives from medicinal plants. This whitepaper provides in-depth experimental protocols, quantitative data analysis, and visual workflows to accelerate the identification of new therapeutic agents.

The quest for novel bioactive compounds has increasingly turned towards the rich biodiversity of medicinal plants. Among the myriad of phytochemicals, derivatives of this compound, a central intermediate in the phenylpropanoid pathway, are gaining significant attention for their diverse pharmacological activities. This guide offers a technical overview of the methodologies and recent discoveries in this exciting field, presenting a roadmap for the successful identification and characterization of new this compound derivatives.

Biosynthesis and Significance of this compound Derivatives

This compound is a key precursor in the biosynthesis of a wide array of secondary metabolites in plants, including lignin, flavonoids, and various phenolic esters. These compounds play crucial roles in plant defense mechanisms and have been shown to possess potent antioxidant, anti-inflammatory, antiviral, and other therapeutic properties in humans. The structural diversity of this compound derivatives, arising from different esterification and glycosylation patterns, presents a vast chemical space for the discovery of novel drug leads.

A Generalized Workflow for Discovery and Characterization

The process of discovering and characterizing novel this compound derivatives from medicinal plants is a multi-step endeavor that requires a combination of phytochemical and analytical techniques. The following workflow provides a general framework for this process.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_identification Structure Elucidation cluster_bioactivity Bioactivity Screening plant_material Plant Material (e.g., leaves, stems, flowers) extraction Solvent Extraction (e.g., Methanol, Ethanol, Water) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Solid-Phase Extraction) crude_extract->fractionation hplc Preparative HPLC fractionation->hplc isolated_compounds Isolated Compounds hplc->isolated_compounds nmr NMR Spectroscopy (1H, 13C, 2D NMR) isolated_compounds->nmr ms Mass Spectrometry (HR-ESI-MS) isolated_compounds->ms bioassay Biological Assays (e.g., Antiviral, Antioxidant) isolated_compounds->bioassay

A generalized experimental workflow for the discovery of novel this compound derivatives.

Case Studies: Novel this compound Derivatives from Medicinal Plants

Recent research has led to the discovery of several novel this compound derivatives with interesting biological activities.

Glucosylated Caffeoylquinic Acids from Lonicera japonica (Honeysuckle)

The flower buds of Lonicera japonica are a rich source of bioactive compounds. Recent studies have led to the isolation of three new glucosylated caffeoylquinic acid isomers[1][2][3][4].

  • (-)-4-O-(4-O-β-d-glucopyranosylcaffeoyl)quinic acid

  • (-)-3-O-(4-O-β-d-glucopyranosylcaffeoyl)quinic acid

  • (-)-5-O-(4-O-β-d-glucopyranosylcaffeoyl)quinic acid

These compounds were identified through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS)[1][3].

Caffeoyl Conjugates from Erigeron breviscapus

Two novel caffeoyl conjugates with a unique cyclohexane carboxylic acid methyl ester skeleton were isolated from the medicinal plant Erigeron breviscapus[5].

  • 1R,3R-dihydroxy-4S,5R-dicaffeoyloxy cyclohexane carboxylic acid methyl ester

  • 1,4-dihydroxy-3R,5R-dicaffeoyloxy cyclohexane carboxylic acid methyl ester

The structures of these compounds were elucidated using chemical and spectroscopic methods, including mass spectrometry and nuclear magnetic resonance[5].

Caffeate Esters of Fatty Alcohols from Robinia pseudoacacia (Black Locust)

The stem bark of Robinia pseudoacacia has yielded several new antioxidant caffeate esters of fatty alcohols. These compounds were identified for the first time in this species, and some are new natural products[6].

  • Oleyl caffeate

  • Gadoleyl caffeate

  • (Z)-9-docosenyl caffeate

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the key experiments involved in the isolation and characterization of novel this compound derivatives, based on published research.

Extraction of Caffeoyl Derivatives from Robinia pseudoacacia Bark[6]
  • Sample Preparation: Grind the air-dried stem bark of Robinia pseudoacacia into a fine powder.

  • Ultrasonic Extraction:

    • Suspend 20 g of the powdered bark in 100 mL of methanol.

    • Perform ultrasound-assisted extraction for a specified duration (e.g., 30 minutes).

    • Repeat the extraction process three times.

  • Filtration and Concentration:

    • Combine the methanolic extracts and filter through Whatman No. 2 filter paper.

    • Concentrate the filtrate using a rotary evaporator to a volume of 20 mL.

  • Dilution: Dilute the concentrated extract with water to a final volume of 40 mL (methanol-water 1:1).

Purification by Solid-Phase Extraction (SPE) and Preparative RP-HPLC[6]
  • SPE Cartridge Preparation: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-XL).

    • Rinse the cartridge with 4 mL of methanol.

    • Condition the cartridge with 4 mL of 50% aqueous methanol.

  • Sample Loading and Elution:

    • Load 4 mL of the diluted extract onto the conditioned cartridge.

    • Wash the cartridge with 4 mL of acetonitrile.

    • Elute the desired compounds with 4 mL of ethanol.

  • Concentration: Pool the ethanol eluates and concentrate using a rotary evaporator to 2 mL.

  • Preparative RP-HPLC:

    • Inject the concentrated eluate onto a reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution system with a mobile phase consisting of acetonitrile and water (or other suitable solvents).

    • Monitor the elution profile using a DAD detector at a wavelength of 323 nm.

    • Collect the fractions corresponding to the peaks of interest.

Structure Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [1][3]

    • Dissolve the isolated compounds in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

    • Assign the proton and carbon signals based on chemical shifts, coupling constants, and correlation peaks in the 2D spectra.

  • High-Resolution Mass Spectrometry (HR-MS): [1][3]

    • Analyze the isolated compounds using an HR-ESI-MS system to determine the exact mass and molecular formula.

Bioactivity Assays
  • Cell Culture: Culture a suitable host cell line (e.g., Vero cells) in appropriate media.

  • Virus Infection: Infect the cells with Coxsackie virus B3 at a specific multiplicity of infection.

  • Compound Treatment: Treat the infected cells with different concentrations of the isolated compounds.

  • Cytotoxicity and Antiviral Effect Measurement:

    • Determine the 50% cytotoxic concentration (CC₅₀) of the compounds on uninfected cells using a standard assay (e.g., MTT assay).

    • Determine the 50% inhibitory concentration (IC₅₀) against the virus by measuring the reduction in viral-induced cytopathic effect or by quantifying viral replication (e.g., plaque reduction assay, qPCR).

  • Selectivity Index (SI) Calculation: Calculate the SI as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more promising antiviral agent.

  • Sample Preparation: Prepare solutions of the isolated compounds and a standard antioxidant (e.g., caffeic acid) at various concentrations.

  • DPPH Reaction:

    • Add the sample solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Equivalency Calculation: Express the antioxidant activity of the isolated compounds as equivalents of the standard antioxidant (e.g., mg caffeic acid equivalents per mg of isolate).

Quantitative Data Summary

The following tables summarize the quantitative data from the case studies presented.

Table 1: Antiviral Activity of Compounds from Lonicera japonica against Coxsackie Virus B3 [1]

CompoundIC₅₀ (µmol/L)SI (Selectivity Index)
Methyl Caffeate3.707.8
2'-O-methyladenosine6.4112.1

Table 2: Antioxidant Activity of Caffeate Esters from Robinia pseudoacacia [6]

CompoundAntioxidant Activity (mol caffeic acid equivalents / mol isolate)
3-O-Caffeoyl oleanolic acid1.20
Oleyl caffeate~1.0
Octadecyl caffeate~1.0
Gadoleyl caffeate~1.0
Eicosanyl caffeate< 1.0
(Z)-9-docosenyl caffeate< 1.0
Docosyl caffeate< 1.0
Tetracosyl caffeate< 1.0
Hexacosanyl caffeate< 1.0

Signaling Pathways and Logical Relationships

The biological activity of this compound derivatives can often be attributed to their interaction with specific cellular signaling pathways. For instance, many phenolic compounds exert their antioxidant effects by modulating the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.

signaling_pathway cluster_nrf2 Nrf2-Mediated Antioxidant Response cluster_outcome Cellular Outcome Caffeoyl_Derivative This compound Derivative Keap1 Keap1 Caffeoyl_Derivative->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

A simplified diagram of the Keap1-Nrf2 signaling pathway, a potential target for this compound derivatives.

Conclusion and Future Directions

The discovery of novel this compound derivatives from medicinal plants continues to be a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the vast chemical diversity of the plant kingdom. Future research should focus on the integration of advanced analytical techniques, such as metabolomics and bioinformatics, to accelerate the discovery process. Furthermore, a deeper understanding of the mechanisms of action and structure-activity relationships of these novel compounds will be crucial for their successful translation into clinical applications.

References

The Central Role of Caffeoyl-CoA in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoyl-coenzyme A (caffeoyl-CoA) stands as a critical branching point in the phenylpropanoid pathway, a metabolic cascade essential for the biosynthesis of a diverse array of secondary metabolites vital for plant defense. This technical guide provides an in-depth exploration of this compound's involvement in plant immunity, detailing its biosynthesis, its downstream conversion into key defense compounds, and the signaling pathways that regulate its metabolism in response to pathogen attack. This document summarizes quantitative data on the impact of manipulating this compound metabolism, provides detailed experimental protocols for key analytical techniques, and presents visual representations of the associated biochemical and signaling pathways to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to counteract a broad spectrum of pathogens. A cornerstone of this defense is the phenylpropanoid pathway, which generates a variety of compounds that can act as physical barriers, signaling molecules, and antimicrobial agents. This compound is a pivotal intermediate within this pathway, serving as the precursor for the synthesis of lignin, flavonoids, and hydroxycinnamic acid amides (HCAAs), all of which play crucial roles in plant defense.[1] Understanding the regulation and flux of this compound through these downstream pathways is paramount for developing novel strategies for crop protection and for the discovery of new bioactive compounds with pharmaceutical potential.

Biosynthesis of this compound

This compound is synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. The key enzymatic steps leading to the formation of this compound are:

  • Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding thioester, p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl-shikimate or p-coumaroyl-quinate to produce caffeoyl-shikimate or caffeoyl-quinate.

  • Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme can then convert caffeoyl-shikimate or caffeoyl-quinate to this compound.

The expression and activity of these enzymes are tightly regulated, particularly in response to biotic stress, ensuring a rapid supply of this compound for the synthesis of defense compounds.[2]

Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H / HCT

Figure 1. Biosynthetic pathway of this compound.

Downstream Defense Compounds Derived from this compound

This compound is a precursor to several classes of compounds with well-established roles in plant defense.

Lignin

Lignin is a complex polymer of phenylpropanoids that is deposited in the secondary cell wall, providing structural support and a physical barrier against pathogen invasion.[3][4] The biosynthesis of guaiacyl (G) and syringyl (S) lignin monomers is dependent on the conversion of this compound to feruloyl-CoA by This compound O-methyltransferase (CCoAOMT) .[5][6] Pathogen infection often triggers increased lignification at the site of infection, which helps to contain the pathogen and prevent its spread.[4][7]

Flavonoids

Flavonoids are a diverse group of polyphenolic compounds with a wide range of functions in plants, including roles as signaling molecules, pigments, and antimicrobial compounds. The biosynthesis of many flavonoids begins with the condensation of p-coumaroyl-CoA (a precursor to this compound) and malonyl-CoA. However, modifications to the flavonoid backbone, such as hydroxylation patterns that contribute to their bioactivity, can be influenced by the availability of this compound-derived intermediates.

Hydroxycinnamic Acid Amides (HCAAs)

HCAAs are conjugates of hydroxycinnamic acids (like caffeic acid) and polyamines or tyramine. These compounds can accumulate to high levels in response to pathogen attack and exhibit direct antimicrobial activity. They can also be incorporated into the cell wall, reinforcing it against enzymatic degradation by pathogens. The synthesis of caffeic acid-containing HCAAs is directly dependent on the pool of this compound.

Caffeoyl_CoA Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Flavonoids Flavonoids Caffeoyl_CoA->Flavonoids HCAAs HCAAs Caffeoyl_CoA->HCAAs Lignin Lignin Feruloyl_CoA->Lignin

Figure 2. Major defense compounds derived from this compound.

Quantitative Data on this compound-Related Defense Responses

The manipulation of enzymes involved in this compound metabolism has provided quantitative insights into its role in plant defense.

Plant SpeciesGenetic ModificationPathogenKey FindingsReference
Nicotiana tabacumKnockout of CCoAOMT6/6LRalstonia solanacearum, Alternaria alternataNo significant change in total lignin, but S-lignin increased by ~27.5% and G-lignin decreased by ~24.3%, leading to a ~68.4% increase in the S/G ratio. Enhanced resistance to both pathogens.
Populus tremula x Populus albaAntisense repression of CCoAOMT-~70% reduction in CCoAOMT activity led to a significant decrease in Klason lignin content.
Zea maysZmCCoAOMT2 expressionCochliobolus heterostrophus (Southern leaf blight), Cercospora zeae-maydis (Gray leaf spot)Increased expression of ZmCCoAOMT2 is associated with increased resistance and increased lignin levels.

Table 1: Quantitative effects of modifying this compound metabolism on plant defense.

CompoundPathogenPlant SpeciesInhibitory ConcentrationReference
Caffeic acidFusarium graminearumWheatEffective inhibition of fungal growth
Ferulic acidFusarium graminearumWheatEffective inhibition of fungal growth
p-Coumaric acidFusarium graminearumWheatEffective inhibition of fungal growth
Dihydrocaffeoyl analoguesVancomycin-resistant Staphylococcus aureus (VRSA)-More potent than vancomycin and oxacillin

Table 2: Antimicrobial activity of this compound-derived compounds.

Experimental Protocols

Quantification of Lignin (Klason Method)

This protocol is adapted from standard procedures for determining acid-insoluble lignin.

Materials:

  • Dried, extract-free plant material

  • 72% (w/w) Sulfuric acid

  • Deionized water

  • Gooch crucibles (porosity 2)

  • Autoclave

  • Drying oven

  • Analytical balance

Procedure:

  • Weigh approximately 300 mg of dried, extract-free plant material into a test tube.

  • Add 3.0 mL of 72% sulfuric acid and stir with a glass rod until the sample is thoroughly wetted.

  • Place the test tube in a water bath at 20°C for 2 hours, stirring every 15 minutes.

  • Quantitatively transfer the sample to a 1 L flask by washing with 112 mL of deionized water to dilute the sulfuric acid to 3%.

  • Autoclave the flask at 121°C for 1 hour.

  • Filter the suspension through a pre-weighed Gooch crucible.

  • Wash the residue with hot deionized water until the filtrate is neutral to pH paper.

  • Dry the crucible with the lignin residue at 105°C to a constant weight.

  • The weight of the residue is the acid-insoluble (Klason) lignin.

Start Start Dried_Sample Dried, extract-free plant material (300 mg) Start->Dried_Sample H2SO4_72 Add 3 mL of 72% H2SO4 Dried_Sample->H2SO4_72 Incubate Incubate at 20°C for 2h H2SO4_72->Incubate Dilute Dilute to 3% H2SO4 Incubate->Dilute Autoclave Autoclave at 121°C for 1h Dilute->Autoclave Filter Filter through Gooch crucible Autoclave->Filter Wash Wash with hot water Filter->Wash Dry Dry at 105°C Wash->Dry Weigh Weigh residue Dry->Weigh End Klason Lignin Weigh->End

Figure 3. Workflow for Klason Lignin Quantification.

HPLC Analysis of Hydroxycinnamic Acid Amides (HCAAs)

This protocol is a general guide for the analysis of HCAAs and may require optimization for specific plant tissues and compounds.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • 80% Methanol

  • Centrifuge

  • HPLC system with a C18 column and DAD or MS detector

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: 0.1% Formic acid in acetonitrile

  • HCAA standards

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract a known weight of powdered tissue with 80% methanol (e.g., 100 mg in 1 mL).

  • Vortex and sonicate the sample for 30 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Elute with a gradient of mobile phase A and B. A typical gradient might be: 5% B to 95% B over 30 minutes.

  • Monitor the elution of HCAAs at a suitable wavelength (e.g., 320 nm for many HCAAs) or by mass spectrometry.

  • Identify and quantify HCAAs by comparison of retention times and spectra with authentic standards.

Start Start Grind_Tissue Grind plant tissue in liquid nitrogen Start->Grind_Tissue Extract Extract with 80% Methanol Grind_Tissue->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter supernatant Centrifuge->Filter Inject Inject into HPLC Filter->Inject Elute Gradient elution Inject->Elute Detect DAD or MS detection Elute->Detect Analyze Identify and quantify Detect->Analyze End HCAA Profile Analyze->End

Figure 4. Workflow for HPLC Analysis of HCAAs.

This compound O-methyltransferase (CCoAOMT) Activity Assay

This spectrophotometric assay is based on the principle of measuring the formation of the methylated product, feruloyl-CoA, from this compound.

Materials:

  • Plant protein extract

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM dithiothreitol

  • This compound solution (substrate)

  • S-adenosyl-L-methionine (SAM) solution (methyl donor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of this compound, and SAM.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the plant protein extract.

  • Monitor the increase in absorbance at a wavelength where feruloyl-CoA absorbs more strongly than this compound (e.g., around 340 nm). The exact wavelength should be determined empirically.

  • Calculate the enzyme activity based on the initial rate of change in absorbance and the molar extinction coefficient of feruloyl-CoA.

  • A control reaction without the protein extract should be run to account for any non-enzymatic reaction.

Signaling in Response to Pathogen Attack

The biosynthesis of this compound and its downstream products is rapidly induced upon pathogen recognition. This is mediated by a complex signaling network involving plant hormones such as jasmonic acid (JA) and salicylic acid (SA), as well as reactive oxygen species (ROS).

Pathogen-associated molecular patterns (PAMPs) are recognized by pattern recognition receptors (PRRs) on the plant cell surface, triggering PAMP-triggered immunity (PTI). This leads to a signaling cascade that activates transcription factors, which in turn upregulate the expression of genes encoding enzymes of the phenylpropanoid pathway, including those involved in this compound biosynthesis and utilization.

PAMPs PAMPs PRRs PRRs PAMPs->PRRs Recognition Signaling_Cascade Signaling Cascade (ROS, JA, SA) PRRs->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Upregulation of Phenylpropanoid Pathway Genes Transcription_Factors->Gene_Expression Caffeoyl_CoA_Production Increased this compound Production Gene_Expression->Caffeoyl_CoA_Production Defense_Compounds Synthesis of Lignin, Flavonoids, HCAAs Caffeoyl_CoA_Production->Defense_Compounds

Figure 5. Simplified signaling pathway for induction of this compound-mediated defense.

Conclusion and Future Directions

This compound is a linchpin in the chemical defense arsenal of plants. Its central position in the phenylpropanoid pathway makes it a critical control point for the production of a diverse range of defense-related compounds. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the intricate roles of this compound in plant-pathogen interactions. Future research should focus on elucidating the precise regulatory mechanisms that control the metabolic flux of this compound into different downstream pathways under various stress conditions. Such knowledge will be invaluable for the development of crops with enhanced disease resistance and for the discovery of novel, plant-derived compounds for pharmaceutical applications.

References

Investigating the Subcellular Landscape of Caffeoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of Caffeoyl-CoA is a critical juncture in the phenylpropanoid pathway, leading to a diverse array of secondary metabolites with significant physiological roles in plants and potential applications in medicine and industry. The spatial organization of the enzymes catalyzing this synthesis within the cell is paramount for metabolic channeling and regulation. This technical guide provides a comprehensive overview of the subcellular localization of the key enzymes involved in this compound synthesis, primarily focusing on 4-coumarate-CoA ligase (4CL) and hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). We present a synthesis of current knowledge on their distribution across various cellular compartments, detailed experimental protocols for their localization, and visual representations of the underlying biochemical and experimental frameworks.

Introduction to this compound Synthesis

This compound is a central intermediate in the biosynthesis of numerous plant natural products, including lignin, flavonoids, and chlorogenic acids. Its production is primarily mediated by the catalytic activities of 4-coumarate-CoA ligase (4CL) and, in some pathways, hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). Understanding where these enzymatic reactions occur within the intricate architecture of a plant cell is crucial for elucidating the regulation of phenylpropanoid metabolism and for metabolic engineering efforts aimed at enhancing the production of valuable compounds.

Subcellular Localization of Key Enzymes

Current research indicates that the enzymes responsible for this compound synthesis are distributed across multiple subcellular compartments, suggesting a complex interplay between different organelles in orchestrating the phenylpropanoid pathway. While the cytoplasm is a major site of activity, evidence also points to the involvement of the plasma membrane, chloroplasts, and even the nucleus.

Data on Subcellular Localization

The following table summarizes the observed and predicted subcellular localizations of 4CL and HCT based on various experimental approaches. It is important to note that the distribution can vary between different isoforms of the enzymes and across different plant species and tissues.

EnzymeOrganism(s)Subcellular LocalizationMethod(s) of DeterminationReference(s)
4-Coumarate-CoA Ligase (4CL) Arabidopsis thaliana, Brassica napus, Morus atropurpureaCytoplasm, Plasma Membrane, Peroxisome, ChloroplastSubcellular fractionation, Proteomics, GFP fusion, Immunofluorescence[1][2][3]
Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT) Nicotiana tabacum, Zoysia japonica, Arabidopsis thalianaCytoplasm, potentially associated with ERImmunolocalization, GFP fusion[4][5]
This compound O-methyltransferase (CCoAOMT) Gossypium hirsutumNucleus, Plasma Membrane, CytoplasmSubcellular localization prediction, Transient expression in N. benthamiana[3]

Experimental Protocols for Subcellular Localization

Accurate determination of the subcellular localization of proteins is fundamental to understanding their function. The following sections provide detailed methodologies for three widely used techniques in plant cell biology.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of different cellular compartments from plant tissue, which can then be analyzed for the presence of the target enzymes.

Materials:

  • Fresh plant tissue (e.g., Arabidopsis thaliana seedlings)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail)

  • Sucrose solutions of varying concentrations (e.g., 20%, 45%, 60% w/v)

  • Homogenizer (e.g., Dounce or mortar and pestle)

  • Centrifuge and ultracentrifuge with appropriate rotors

  • Bradford reagent for protein quantification

  • Antibodies specific to 4CL or HCT for Western blotting

Procedure:

  • Homogenization: Harvest and weigh fresh plant tissue. Perform all subsequent steps at 4°C. Homogenize the tissue in ice-cold Lysis Buffer (approximately 3 mL per gram of tissue) using a pre-chilled homogenizer.

  • Initial Centrifugation: Filter the homogenate through several layers of miracloth to remove large debris. Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet intact cells, nuclei, and chloroplasts. This is the P1 (crude nuclear/chloroplast) pellet . The supernatant is the S1 fraction .

  • Mitochondrial Fractionation: Transfer the S1 supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet mitochondria. This is the P2 (mitochondrial) pellet . The supernatant is the S2 fraction .

  • Microsomal Fractionation: Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing plasma membrane, ER, Golgi). This is the P3 (microsomal) pellet . The supernatant is the S3 (cytosolic) fraction .

  • Protein Analysis: Resuspend each pellet in a minimal volume of Lysis Buffer. Determine the protein concentration of each fraction (P1, P2, P3, and S3) using the Bradford assay.

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against 4CL or HCT, followed by an appropriate secondary antibody. The relative abundance of the target protein in each fraction indicates its subcellular distribution.

Immunofluorescence Microscopy

This technique utilizes specific antibodies to visualize the location of a target protein within fixed and permeabilized cells.

Materials:

  • Plant tissue (e.g., root tips, leaf sections)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (specific to 4CL or HCT)

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear visualization

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Immerse the plant tissue in fixation solution for 1-2 hours at room temperature.

  • Washing: Wash the tissue three times with PBS for 10 minutes each.

  • Permeabilization: Incubate the tissue in permeabilization solution for 30-60 minutes.

  • Blocking: Block non-specific antibody binding by incubating the tissue in blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the tissue with the primary antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash the tissue three times with PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the tissue with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

  • Washing: Wash the tissue three times with PBS for 10 minutes each in the dark.

  • Counterstaining: If desired, stain the nuclei with DAPI or Hoechst for 10 minutes.

  • Mounting and Imaging: Mount the tissue in antifade mounting medium on a microscope slide. Visualize the fluorescence signal using a confocal microscope.

GFP-Tagging and Confocal Microscopy

This method involves genetically fusing the Green Fluorescent Protein (GFP) to the target protein and observing its localization in living cells.

Materials:

  • Plant expression vector (e.g., pK7FWG2 for C-terminal GFP fusion)

  • Full-length cDNA of the target gene (4CL or HCT)

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Plants for transformation (e.g., Arabidopsis thaliana or Nicotiana benthamiana for transient expression)

  • Confocal microscope

Procedure:

  • Vector Construction: Clone the full-length cDNA of the target gene into the plant expression vector to create a fusion construct (e.g., 4CL-GFP).

  • Transformation: Introduce the fusion construct into Agrobacterium tumefaciens.

  • Plant Transformation:

    • Stable Transformation (Arabidopsis): Use the floral dip method to transform Arabidopsis thaliana. Select transgenic plants and grow them to the desired developmental stage.

    • Transient Expression (N. benthamiana): Infiltrate the leaves of Nicotiana benthamiana with the transformed Agrobacterium.

  • Imaging: After 2-3 days (for transient expression) or in stably transformed plants, excise a small piece of tissue (e.g., leaf epidermis, root).

  • Confocal Microscopy: Mount the tissue in water on a microscope slide and observe the GFP fluorescence using a confocal microscope. Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-tracker for endoplasmic reticulum) can provide more precise localization information.

Visualizing the Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

This compound Synthesis Pathway

Caffeoyl_CoA_Synthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H p_Coumaroyl_shikimate p-Coumaroyl-shikimate p_Coumaroyl_CoA->p_Coumaroyl_shikimate HCT Caffeoyl_CoA This compound Caffeic_acid->Caffeoyl_CoA 4CL Lignin Lignin, Flavonoids, etc. Caffeoyl_CoA->Lignin Caffeoyl_shikimate Caffeoyl-shikimate p_Coumaroyl_shikimate->Caffeoyl_shikimate C3'H Caffeoyl_shikimate->Caffeoyl_CoA HCT

Caption: The core enzymatic steps leading to the synthesis of this compound.

Experimental Workflow for Subcellular Fractionation

Subcellular_Fractionation_Workflow Start Plant Tissue Homogenization Centrifuge1 Low-Speed Centrifugation (1,000 x g) Start->Centrifuge1 Pellet1 P1: Nuclei, Chloroplasts Centrifuge1->Pellet1 Supernatant1 S1: Cytosol, Mitochondria, Microsomes Centrifuge1->Supernatant1 Analysis Protein Quantification & Western Blot Pellet1->Analysis Centrifuge2 High-Speed Centrifugation (12,000 x g) Supernatant1->Centrifuge2 Pellet2 P2: Mitochondria Centrifuge2->Pellet2 Supernatant2 S2: Cytosol, Microsomes Centrifuge2->Supernatant2 Pellet2->Analysis Ultracentrifuge Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifuge Pellet3 P3: Microsomes Ultracentrifuge->Pellet3 Supernatant3 S3: Cytosol Ultracentrifuge->Supernatant3 Pellet3->Analysis Supernatant3->Analysis

Caption: Workflow for separating cellular components via differential centrifugation.

Logical Flow for Immunofluorescence Microscopy

Immunofluorescence_Workflow Fixation Tissue Fixation Permeabilization Cell Wall/Membrane Permeabilization Fixation->Permeabilization Blocking Blocking Non-specific Sites Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-4CL/HCT) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescently Labeled) PrimaryAb->SecondaryAb Imaging Confocal Microscopy SecondaryAb->Imaging

Caption: Key steps in the immunolocalization of target proteins in plant tissues.

Conclusion

The subcellular localization of this compound synthesis is a dynamic and complex process, with key enzymes operating in multiple cellular compartments. This guide provides a foundational understanding and practical protocols for researchers investigating this critical area of plant metabolism. The presented methodologies, from subcellular fractionation to advanced imaging techniques, offer a robust toolkit for dissecting the spatial organization of the phenylpropanoid pathway. A clearer picture of where these metabolic pathways are localized will undoubtedly accelerate our ability to engineer plants for improved production of valuable natural products and to develop novel therapeutic agents.

References

Methodological & Application

Application Notes & Protocols for the In Vitro Enzymatic Synthesis of Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caffeoyl-Coenzyme A (Caffeoyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other polyphenolic compounds with significant biological activities.[1][2][3] The in vitro enzymatic synthesis of this compound provides a reliable and efficient method for producing this key molecule for research purposes, including enzyme characterization, metabolic pathway elucidation, and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the enzymatic synthesis, purification, and characterization of this compound.

The primary enzyme utilized for this synthesis is 4-Coumarate:CoA Ligase (4CL) , which catalyzes the ATP-dependent ligation of caffeic acid and Coenzyme A.[1][4]

Experimental Data Summary

The following tables summarize key quantitative data from representative studies on the enzymatic synthesis of this compound.

Table 1: Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2
Enzyme Purified Os4CLCarA and CarB
Substrates Caffeic Acid (400 µM), Coenzyme A (800 µM)Caffeate (0.5 mM), Hydrocaffeate (0.06 mM), Hydrothis compound (0.14 mM)
Cofactors ATP (2.5 mM), MgCl2 (5 mM)ATP (1.86 mM), CoA (1.86 mM)
Buffer Potassium Phosphate (50 mM, pH 7.4)Not specified
Temperature 30°CNot specified
Incubation Time Overnight1 hour
Enzyme Conc. 40 µg/ml2 µg each
Reference [5][6]

Table 2: Product Yield and Characterization

ParameterResultMethodReference
Conversion Yield 15-20% of hydroxycinnamic acidHPLC[7]
Product Purity Purified via reverse-phase HPLCHPLC-DAD[7][8]
UV Absorbance Max (λmax) 348 nmUV-Vis Spectroscopy[8]
HPLC Retention Time 17.4 min (relative to 16.2 min for caffeic acid)C18-HPLC-DAD[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Recombinant 4CL

This protocol is adapted from methodologies described for the synthesis of hydroxycinnamoyl-CoA esters using recombinant 4-Coumarate:CoA Ligase.[5][8]

Materials:

  • Recombinant 4-Coumarate:CoA Ligase (4CL) enzyme (e.g., from Oryza sativa or Solanum melongena expressed in E. coli)

  • Caffeic Acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate buffer (50 mM, pH 7.4)

  • Reaction tubes

  • Incubator/shaker

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Potassium Phosphate Buffer (50 mM, pH 7.4) to a final volume of 5 mL

    • Caffeic Acid: 400 µM

    • Coenzyme A: 800 µM

    • ATP: 2.5 mM

    • MgCl₂: 5 mM

    • Purified recombinant 4CL enzyme: 40 µg/mL

  • Initiate the Reaction: Mix the components gently by vortexing.

  • Incubation: Incubate the reaction mixture at 30°C overnight in the dark with gentle mixing (e.g., 200 rpm).[5]

  • Terminate the Reaction: The reaction can be stopped by adding an equal volume of ice-cold methanol or by flash-freezing in liquid nitrogen.

Protocol 2: Purification of this compound by HPLC

This protocol outlines the purification of the synthesized this compound using reverse-phase high-performance liquid chromatography (HPLC).[7]

Materials:

  • Synthesized this compound reaction mixture

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Lyophilizer

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Inject the filtered sample onto the C18 column.

    • Use a linear gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be from 5% to 50% B over 15 minutes.[5]

    • Monitor the elution profile at 348 nm, the characteristic absorbance maximum for this compound.[8]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Pool the collected fractions, flash-freeze in liquid nitrogen, and lyophilize to obtain purified this compound as a powder.

  • Storage: Store the lyophilized this compound at -20°C or -80°C for long-term stability.

Visualizations

Experimental Workflow

Enzymatic_Synthesis_Workflow reagents Prepare Reaction Mix (Caffeic Acid, CoA, ATP, MgCl2, Buffer) enzyme Add Recombinant 4CL Enzyme reagents->enzyme incubation Incubate (30°C, Overnight) enzyme->incubation termination Terminate Reaction incubation->termination purification Purify by Reverse-Phase HPLC termination->purification product Lyophilized This compound purification->product

Caption: Workflow for the in vitro enzymatic synthesis of this compound.

Phenylpropanoid Signaling Pathway

Phenylpropanoid_Pathway cluster_enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid   Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid   Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid   p_Coumaric_acid->Caffeic_acid C3'H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA   p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA This compound Caffeic_acid->Caffeoyl_CoA   Caffeic_acid->Caffeoyl_CoA 4CL Lignin Lignin Caffeoyl_CoA->Lignin Other_Metabolites Other Metabolites Caffeoyl_CoA->Other_Metabolites Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids PAL PAL C4H C4H C3H C3'H FourCL 4CL FourCL2 4CL

Caption: Simplified phenylpropanoid pathway highlighting this compound's role.

References

Application Note: Quantification of Caffeoyl-CoA in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Caffeoyl Coenzyme A (Caffeoyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin, flavonoids, and other important secondary metabolites.[1] The accurate quantification of this compound is essential for understanding plant metabolism, stress responses, and for engineering metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the extensive detection and quantification of metabolites like this compound within complex plant matrices.[2][3][4] This application note provides a detailed protocol for a robust LC-MS/MS method for the quantification of this compound in plant extracts.

Principle of the Method This method involves the extraction of this compound from plant tissue using an acidic solution to precipitate proteins and stabilize the analyte. The extract is then analyzed by a reverse-phase LC-MS/MS system. Chromatographic separation is achieved on a C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to a corresponding internal standard, which corrects for variations during sample preparation and analysis.[5]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Chemicals: Sulfosalicylic acid (SSA), this compound lithium salt standard, and a suitable internal standard (IS) (e.g., Crotonoyl-CoA or a stable isotope-labeled this compound if available).[6][7]

  • Equipment: Homogenizer, microcentrifuge, analytical balance, vortex mixer, LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer).

2. Sample Preparation and Extraction Proper sample collection and handling are critical for reliable analysis.[8] Plant tissue should be flash-frozen in liquid nitrogen immediately after harvesting to quench metabolic activity and stored at -80°C until extraction.[9][10]

  • Extraction Protocol:

    • Weigh approximately 50-100 mg of frozen plant tissue into a pre-chilled 2 mL microcentrifuge tube containing two small steel beads.

    • Immediately add 1 mL of ice-cold 2.5% (w/v) Sulfosalicylic Acid (SSA) extraction solution.[6] This acidic solution aids in protein precipitation and stabilizes the CoA esters.[6]

    • Add the internal standard to the extraction solution to a final concentration of 1 µM.

    • Homogenize the sample using a tissue lyser or bead beater for 4 minutes at 25 Hz, keeping the samples cold.[9]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[9]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Centrifuge again at 20,000 x g for 5 minutes at 4°C to remove any remaining debris.[9]

    • Transfer the clear supernatant to an LC-MS vial for analysis. Store at 4°C until injection.[9]

3. LC-MS/MS Analysis The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Parameters: A typical setup uses a reverse-phase C18 column for separation.[11][12]

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.[12]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters: Detection is performed in positive electrospray ionization (ESI+) mode. Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and a product ion at m/z 428.[6][11][13] MRM transitions are optimized for this compound and the internal standard.

4. Method Validation The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.[12]

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound standard into the extraction buffer. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations (low, medium, high) on the same day (intra-day) and on different days (inter-day).[5] Recovery is determined by comparing the measured concentration in spiked samples to the known spiked amount.[5]

Data Presentation

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.02
1.02
8.040
8.195
10.095
10.12
12.02

Table 2: Optimized MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Dwell Time (ms)Collision Energy (V)
This compound930.2423.1 ([M-507+H]⁺)428.15035
Crotonoyl-CoA (IS)838.1331.1 ([M-507+H]⁺)428.15030

Note: The precursor ion for this compound is calculated based on its monoisotopic mass of 813.15 Da for the caffeoyl moiety plus the CoA moiety, resulting in [M+H]⁺ of 930.2. The actual m/z values should be optimized by direct infusion of standards.

Table 3: Method Performance Characteristics

ParameterThis compound
Linearity Range (µM)0.01 - 10
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD) (nM)2
Limit of Quantification (LOQ) (nM)7
Intra-day Precision (% RSD)< 8%
Inter-day Precision (% RSD)< 12%
Accuracy (Recovery %)91 - 107%

Note: Data presented are typical expected values based on similar validated methods for acyl-CoAs and should be determined experimentally.[11][12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plant Tissue Collection (Flash-freeze in Liquid N2) s2 Homogenization (in 2.5% SSA with Internal Standard) s1->s2 s3 Centrifugation (10 min) (Pellet Debris) s2->s3 s4 Supernatant Transfer s3->s4 s5 Final Centrifugation (5 min) s4->s5 s6 Transfer to LC-MS Vial s5->s6 a1 Injection into UHPLC s6->a1 a2 Reverse-Phase C18 Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Peak Integration a4->d1 d2 Quantification (vs. Calibration Curve) d1->d2 d3 Final Report d2->d3

Caption: Workflow for this compound quantification in plant extracts.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Caf Caffeic Acid Cou->Caf CafCoA This compound CouCoA->CafCoA C3H Flav Flavonoids CouCoA->Flav Caf->CafCoA 4CL FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT CafCoA->Flav Lignin Lignin Monomers FerCoA->Lignin

Caption: Simplified phenylpropanoid pathway showing this compound's central role.

References

Application Notes and Protocols for the Extraction of Caffeoyl-CoA from Woody Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-Coenzyme A (Caffeoyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other polyphenolic compounds. In woody plants, this compound is a key precursor for the synthesis of monolignols, the building blocks of lignin. The enzyme this compound O-methyltransferase (CCoAOMT) plays a pivotal role in this process by converting this compound to Feruloyl-CoA, a subsequent step in the lignin biosynthetic pathway.[1][2][3][4][5][6][7][8] The study of this compound and its metabolic flux is essential for understanding lignin biosynthesis and for developing strategies to modify wood properties for various industrial applications, including biofuel production and pulp and paper manufacturing. Furthermore, as many phenylpropanoids possess significant biological activities, the modulation of this compound metabolism is of great interest to the pharmaceutical and nutraceutical industries.

These application notes provide a detailed protocol for the extraction, and quantification of this compound from woody plant tissues, enabling researchers to accurately measure this key metabolite.

Experimental Protocols

Protocol 1: Extraction of this compound from Woody Plant Tissues

This protocol is designed for the extraction of this compound from various woody plant tissues such as stems, xylem, and bark for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Woody plant tissue (fresh or flash-frozen in liquid nitrogen)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM DTT, 10% glycerol, and 0.2 mM PMSF[1]

  • Polyvinylpolypyrrolidone (PVPP)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 12,000 x g at 4°C

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Excise fresh woody plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • For stored samples, use tissues that have been stored at -80°C.

    • Weigh approximately 1-2 grams of frozen tissue.

  • Tissue Grinding:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. It is critical to keep the tissue frozen during this step to prevent degradation of this compound.

  • Homogenization:

    • Transfer the frozen powder to a pre-chilled tube containing 5 mL of ice-cold Extraction Buffer per gram of tissue.

    • Add PVPP to 10% (w/v) to bind phenolic compounds that can interfere with the extraction.

    • Homogenize the sample on ice using a tissue homogenizer until a uniform suspension is achieved.

  • Centrifugation:

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Supernatant Collection and Filtration:

    • Carefully collect the supernatant, which contains the soluble proteins and metabolites, including this compound.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean microcentrifuge tube.

  • Storage:

    • The extracted sample is now ready for immediate HPLC analysis or can be stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines the analysis of this compound in the prepared extracts using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water[9]

  • Mobile Phase B: Acetonitrile[9]

  • This compound standard

  • Autosampler vials

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound standard in the extraction buffer.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is as follows:

      • 0-5 min: 5% B

      • 5-25 min: 5-40% B (linear gradient)

      • 25-30 min: 40-95% B (linear gradient)

      • 30-35 min: 95% B

      • 35-40 min: 95-5% B (linear gradient)

      • 40-45 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm or 346 nm (for phenylpropanoids)

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the prepared standards and the extracted samples onto the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the this compound standard.

    • Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Data Presentation

Quantitative data from the HPLC analysis should be summarized in a table for clear comparison.

Sample IDTissue TypeReplicateThis compound Concentration (µmol/g fresh weight)Standard Deviation
WT-XylemXylem11.250.12
WT-XylemXylem21.31
WT-XylemXylem31.19
MutantA-XylemXylem10.450.08
MutantA-XylemXylem20.51
MutantA-XylemXylem30.39
WT-BarkBark12.540.21
WT-BarkBark22.68
WT-BarkBark32.39

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Woody Plant Tissue freeze Flash Freeze in Liquid N2 tissue->freeze grind Grind to Fine Powder freeze->grind homogenize Homogenize in Extraction Buffer + PVPP centrifuge Centrifuge at 12,000 x g homogenize->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.22 µm) collect->filter hplc HPLC Analysis quantify Quantification hplc->quantify

Caption: Experimental workflow for this compound extraction and quantification.

Lignin Biosynthesis Pathway

lignin_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA Caffeic_acid Caffeic Acid Caffeoyl_CoA->Caffeic_acid Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Ferulic_acid Ferulic Acid Feruloyl_CoA->Ferulic_acid Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde Sinapyl_alcohol Sinapyl Alcohol (S-monolignol) Feruloyl_CoA->Sinapyl_alcohol Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol Lignin Lignin Coniferyl_alcohol->Lignin Sinapyl_alcohol->Lignin

Caption: Simplified lignin biosynthesis pathway highlighting the role of this compound.

References

Application Notes and Protocols for High-Yield Production of Caffeoyl-CoA in Microbial Hosts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caffeoyl-coenzyme A (Caffeoyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway, serving as a direct precursor for the biosynthesis of numerous high-value natural products, including flavonoids, stilbenoids, and lignans. These compounds possess a wide range of pharmaceutical and nutraceutical properties, such as antioxidant, anti-inflammatory, and anti-cancer activities.[1] Traditional production via plant extraction is often limited by low yields, slow growth, and complex purification processes.[2][3] Consequently, metabolic engineering of microbial hosts like Escherichia coli and Saccharomyces cerevisiae presents a promising alternative for the sustainable and high-titer production of this compound and its derivatives.[4]

This document provides detailed application notes on the metabolic engineering strategies and experimental protocols for achieving high-yield production of this compound in microbial cell factories.

Metabolic Engineering Strategies

The efficient synthesis of this compound from simple carbon sources like glucose requires extensive metabolic engineering. The general strategy involves introducing a heterologous biosynthetic pathway and optimizing the host's central metabolism to direct carbon flux towards the target molecule.

1. Establishing the this compound Biosynthetic Pathway: The most common pathway engineered into microbial hosts starts from the amino acid L-tyrosine. Key enzymes involved are:

  • Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

  • p-Coumaroyl-CoA 3-Hydroxylase (C3H) or Hydroxyphenylacetate 3-Hydroxylase (HpaBC): Catalyzes the hydroxylation of p-coumaroyl-CoA to yield this compound. In E. coli, the two-component HpaBC system is often preferred for its efficient expression and activity.[5]

Biosynthetic Pathway to this compound Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Central Metabolism Tyrosine L-Tyrosine Shikimate->Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric TAL pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL (+ ATP, CoA) CaffeoylCoA This compound pCoumaroylCoA->CaffeoylCoA C3H / HpaBC CaffeicAcid Caffeic Acid CaffeoylCoA->CaffeicAcid Thioesterase (e.g., TesB)

Caption: Biosynthetic pathway from Glucose to this compound in engineered microbes.

2. Enhancing Precursor and Cofactor Supply: High-yield production is often limited by the availability of precursors (L-tyrosine) and cofactors (Coenzyme A, ATP, and acetyl-CoA).

  • L-Tyrosine: Overcoming feedback inhibition in the shikimate pathway by using mutant versions of key enzymes like AroG and TyrA can significantly boost L-tyrosine pools.

  • Coenzyme A (CoA): The biosynthesis of CoA from pantothenate is a five-step enzymatic process.[6][7] Overexpression of the pantothenate kinase (PanK, encoded by CAB1), a key regulatory enzyme, can increase the intracellular CoA pool.[8]

  • Acetyl-CoA: As the precursor for malonyl-CoA and a key component of CoA itself, enhancing the acetyl-CoA pool is crucial. This can be achieved by deleting competing pathways (e.g., acetate and ethanol production) or overexpressing acetyl-CoA synthetase (Acs).[9]

3. Optimizing Gene Expression and Pathway Balancing: The relative expression levels of the pathway enzymes must be carefully balanced to avoid the accumulation of toxic intermediates and reduce metabolic burden.[5] This can be achieved by:

  • Using plasmids with different copy numbers.

  • Employing promoters of varying strengths.

  • Integrating genes into the host chromosome for stable expression.

Metabolic Engineering Workflow Host Select Host (E. coli, S. cerevisiae) Pathway Introduce Pathway (TAL, 4CL, C3H/HpaBC) Host->Pathway Precursor Boost Precursors (L-Tyrosine, CoA) Pathway->Precursor Initial Low Titer Competing Block Competing Pathways Precursor->Competing Optimize Optimize Expression & Fermentation Competing->Optimize HighYield High-Yield Strain Optimize->HighYield Iterative Improvement

Caption: General workflow for engineering a high-yield microbial strain.

Production Data Summary

While this compound is the target intermediate, most studies quantify the downstream product, caffeic acid, as a measure of pathway flux. High caffeic acid titers are indicative of efficient this compound production.

Microbial HostKey Engineering StrategiesTiter (mg/L)Culture ConditionReference
E. coliExpression of RgTAL and C3H106Bioreactor, synthetic medium[5]
S. cerevisiaeGenome integration of TAL, HpaB, HpaC; Feedback inhibition removal; Deletion of competing pathways.569Shake-flask[10]
E. coliCo-culture of two engineered strains.>200Shake-flask (24h)[11]
S. cerevisiaeExpression of pathway genes on episomal plasmids.222.7Shake-flask[10]
E. coliExpression of TAL and C3H from Rhodotorula glutinis.233Simultaneous saccharification and fermentation (SSF)[2]
E. coliOptimized gene expression and fermentation in modified M9Y medium.6170Jar fermenter[2][3]

Experimental Protocols

Protocol 1: Construction of a this compound Producing E. coli Strain
  • Gene Sourcing and Codon Optimization: Obtain sequences for TAL, 4CL, and HpaBC genes from suitable organisms (e.g., Rhodotorula glutinis for TAL). Codon-optimize the sequences for expression in E. coli.

  • Plasmid Construction:

    • Clone the optimized genes into compatible expression vectors (e.g., pET and pCDF series) under the control of an inducible promoter (e.g., T7 or araBAD).

    • For pathway balancing, place different genes on plasmids with different copy numbers (e.g., HpaBC on a medium-copy pCDF vector and TAL/4CL on a low-copy pET vector).

  • Host Strain Selection: Use a common laboratory strain like E. coli DH5α for cloning and a production strain like E. coli BL21(DE3) for expression. For enhanced precursor supply, use an engineered strain with a deregulated shikimate pathway.

  • Transformation: Co-transform the expression plasmids into the chosen E. coli production strain using standard heat shock or electroporation methods.

  • Verification: Confirm successful transformation by plasmid DNA extraction and restriction digest analysis or sequencing. Verify protein expression via SDS-PAGE analysis of cell lysates after induction.

Protocol 2: Fed-Batch Fermentation for High-Yield Production
  • Seed Culture Preparation: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Starter Culture: Use the overnight seed culture to inoculate 100 mL of fermentation medium in a 500 mL shake flask. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 4.0-6.0.

  • Bioreactor Fermentation:

    • Transfer the starter culture to a 5 L bioreactor containing 2 L of defined fermentation medium (e.g., modified M9Y medium with 50 g/L glucose).[2]

    • Maintain the temperature at 37°C and pH at 7.0 (controlled by automated addition of NH₄OH). Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration rates.

  • Induction: When the OD₆₀₀ reaches ~20-30, cool the reactor to 30°C and induce protein expression by adding the appropriate inducer (e.g., 0.1 mM IPTG). If producing from L-tyrosine, add the precursor to the medium at this stage.

  • Fed-Batch Operation: After the initial glucose is depleted (indicated by a sharp increase in DO), start a feeding strategy with a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration and avoid acetate formation.

  • Sampling: Collect samples periodically to monitor cell growth (OD₆₀₀), substrate consumption, and product formation using methods described in Protocol 3.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for quantifying short-chain acyl-CoAs.[12][13]

  • Sample Preparation and Extraction:

    • Rapidly quench metabolism by pelleting 1 mL of cell culture at high speed and low temperature (e.g., 14,000 rpm, 4°C, 1 min).

    • Immediately resuspend the cell pellet in 500 µL of a cold extraction solution (e.g., 2.5% sulfosalicylic acid or an acetonitrile:methanol:water 2:2:1 v/v/v solution).[12][13]

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase HPLC column. The mobile phase can consist of a gradient of Solvent A (e.g., aqueous solution with 10 mM ammonium acetate) and Solvent B (e.g., acetonitrile).[14]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for quantification.

    • MRM Transitions:

      • Quantifier: Monitor the transition from the parent ion [M+H]⁺ of this compound to a specific fragment ion, such as [M-507+H]⁺, which corresponds to the loss of the adenosine diphosphate moiety.[12]

      • Qualifier: A second transition, such as [M+H]⁺ to a fragment at m/z 428, can be used for qualitative identification.[12]

  • Quantification: Generate a standard curve using purified this compound standards of known concentrations. Spike standards into an extract from a non-producing host strain to create a matrix-matched calibration curve for accurate quantification.

Production and Analysis Workflow cluster_production Production Phase cluster_analysis Analysis Phase Seed 1. Seed Culture (Overnight) Starter 2. Starter Culture (OD 4-6) Seed->Starter Ferm 3. Bioreactor Fermentation Starter->Ferm Induce 4. Induce & Feed Ferm->Induce Sample 5. Quench & Sample Induce->Sample Extract 6. Metabolite Extraction Sample->Extract LCMS 7. LC-MS/MS Analysis Extract->LCMS Quant 8. Data Quantification LCMS->Quant

Caption: Experimental workflow from culture inoculation to product quantification.

Conclusion and Future Perspectives

The microbial production of this compound has advanced significantly through the application of metabolic engineering and synthetic biology. Titers of the downstream product, caffeic acid, have reached the g/L scale, demonstrating the potential of these platforms.[2][4] Future work should focus on several key areas:

  • Enzyme Engineering: Improving the activity and stability of key enzymes like C3H can further enhance pathway efficiency.

  • Host Tolerance: this compound and related phenylpropanoids can be toxic to microbial hosts. Improving host tolerance through adaptive laboratory evolution or engineering efflux pumps is crucial for industrial-scale production.

  • Process Optimization: Further optimization of fermentation conditions, including medium composition and feeding strategies, can lead to higher titers and productivities.[15][16][17]

  • Direct Quantification: Developing robust methods for the direct intracellular measurement of this compound will provide more accurate insights into pathway dynamics and bottlenecks.

References

Application of Synthetic Caffeoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-Coenzyme A (Caffeoyl-CoA) is a crucial intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin, flavonoids, and other important secondary metabolites. The study of enzymes that utilize this compound as a substrate is fundamental to understanding plant metabolism and for developing strategies to manipulate the production of these valuable compounds for various applications, including biofuel production, agriculture, and pharmaceuticals. Synthetic this compound is an indispensable tool for in vitro enzyme kinetics studies, providing a pure and defined substrate to accurately determine the kinetic parameters of enzymes such as this compound O-methyltransferase (CCoAOMT). This application note provides detailed protocols for the synthesis of this compound and its application in the kinetic analysis of CCoAOMT, a key enzyme in the lignin biosynthesis pathway.

Signaling Pathway: Lignin Biosynthesis

The synthesis of lignin monomers, the building blocks of the complex lignin polymer, involves a series of enzymatic reactions. This compound is a central intermediate that is converted to feruloyl-CoA by the action of CCoAOMT. This methylation step is critical for determining the composition of lignin.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Five_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA F5H Coniferyl_alcohol Coniferyl Alcohol (G-lignin) Coniferaldehyde->Coniferyl_alcohol CAD Sinapoyl_CoA Sinapoyl-CoA Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl Alcohol (S-lignin) Sinapaldehyde->Sinapyl_alcohol CAD

Caption: Lignin biosynthesis pathway highlighting the role of this compound and CCoAOMT.

Quantitative Data Presentation

The kinetic parameters of CCoAOMT can vary between different plant species and isoforms. The following table summarizes a selection of reported kinetic data for CCoAOMT using synthetic this compound as a substrate.

Plant SpeciesEnzyme SourceKm for this compound (µM)Vmax (pkat/mg protein)Reference
Petroselinum crispum (Parsley)Elicited cell suspensions1.5 ± 0.28.3 ± 0.5[1]
Populus tremuloides (Aspen)Recombinant2.6Not reported[2]
Nicotiana tabacum (Tobacco)Recombinant3.5Not reported[3]
Pinus radiataRecombinant10.8Not reported[4]

Note: The Vmax values are often reported in different units and under varying assay conditions, making direct comparison challenging. Researchers should refer to the original publications for detailed experimental conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a chemo-enzymatic method for the synthesis of this compound, which can be adapted from various published procedures.[5][6][7]

Materials:

  • Caffeic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • 4-Coumarate:CoA ligase (4CL) enzyme (recombinant or from a plant extract)

  • Potassium phosphate buffer (pH 7.4)

  • Reaction tubes

  • Incubator/water bath

  • HPLC system for purification and analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 400 µM Caffeic acid

    • 800 µM Coenzyme A

    • 2.5 mM ATP

    • 5 mM MgCl₂

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 40 µg/ml purified 4CL enzyme

  • Incubation: Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight.[8]

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold methanol or by boiling for 10 minutes.

  • Purification:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Purify the this compound from the supernatant using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in a phosphoric acid solution.[5]

  • Quantification:

    • Determine the concentration of the purified this compound spectrophotometrically by measuring its absorbance at its maximum wavelength (λmax), which is around 346 nm. The molar extinction coefficient will need to be determined or referenced from the literature.

    • Confirm the identity of the product by mass spectrometry.

Protocol 2: Kinetic Assay of this compound O-methyltransferase (CCoAOMT)

This protocol outlines a spectrophotometric assay to determine the kinetic parameters of CCoAOMT using synthetic this compound.[9]

Materials:

  • Purified recombinant CCoAOMT enzyme

  • Synthetic this compound solution of known concentration

  • S-Adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • UV/Vis spectrophotometer

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM DTT

    • 10 mM MgCl₂

    • 100 µM SAM

    • Varying concentrations of synthetic this compound (e.g., 0.5 µM to 20 µM)

  • Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding a known amount of purified CCoAOMT enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the product, feruloyl-CoA (λmax ≈ 346 nm). The change in absorbance over time reflects the initial reaction velocity (v₀).

  • Data Analysis:

    • Calculate the initial velocity for each this compound concentration.

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software.

Protocol 3: HPLC-based Assay for CCoAOMT Activity

For a more sensitive and specific analysis, an HPLC-based method can be used to separate and quantify the substrate and product.[10]

Materials:

  • Same as for the spectrophotometric assay

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile

  • Formic acid or phosphoric acid for the mobile phase

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in Protocol 2 in individual reaction tubes for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of an acidic solution (e.g., 1 M HCl or 10% formic acid).

  • Sample Preparation: Centrifuge the terminated reaction to pellet the enzyme. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject a known volume of the sample onto the HPLC system.

    • Separate the substrate (this compound) and product (Feruloyl-CoA) using a suitable gradient of acetonitrile in an acidic aqueous mobile phase.

    • Detect the compounds by monitoring the absorbance at their respective λmax (around 346 nm for both).

  • Quantification and Data Analysis:

    • Quantify the amount of product formed by comparing the peak area to a standard curve of pure feruloyl-CoA.

    • Calculate the initial velocity and perform Michaelis-Menten kinetic analysis as described in Protocol 2.

Experimental Workflow

The following diagram illustrates the complete workflow for an enzyme kinetics study using synthetic this compound.

Enzyme_Kinetics_Workflow cluster_synthesis Substrate Synthesis cluster_kinetics Enzyme Kinetics Assay cluster_analysis Data Analysis Synthesis Enzymatic or Chemical Synthesis of this compound Purification HPLC Purification of This compound Synthesis->Purification Quantification Quantification and Purity Check (Spectrophotometry, MS) Purification->Quantification Assay_Setup Prepare Reaction Mixtures (Buffer, SAM, varying [this compound]) Quantification->Assay_Setup Reaction_Initiation Initiate Reaction with CCoAOMT Enzyme Assay_Setup->Reaction_Initiation Data_Collection Monitor Reaction Progress (Spectrophotometry or HPLC) Reaction_Initiation->Data_Collection Initial_Velocity Calculate Initial Velocities (v₀) Data_Collection->Initial_Velocity MM_Plot Plot v₀ vs. [this compound] Initial_Velocity->MM_Plot Kinetic_Parameters Determine Km and Vmax (Michaelis-Menten Fit) MM_Plot->Kinetic_Parameters

Caption: Workflow for CCoAOMT enzyme kinetics study.

Conclusion

The use of synthetic this compound is essential for the accurate characterization of enzymes involved in the phenylpropanoid pathway. The protocols and data presented in this application note provide a framework for researchers to conduct detailed kinetic studies of enzymes like CCoAOMT. Such studies are critical for advancing our understanding of plant biochemistry and for the development of novel applications in biotechnology and medicine.

References

Application Notes and Protocols for Increasing Caffeoyl-CoA Pools through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metabolic engineering strategies aimed at increasing the intracellular pools of Caffeoyl-CoA, a key precursor for a wide array of valuable natural products, including flavonoids, lignans, and other phenylpropanoids. This document details strategies for enhancing precursor supply, optimizing enzymatic pathways in common microbial hosts like Escherichia coli and Saccharomyces cerevisiae, and provides detailed protocols for quantification and enzyme activity assays.

Introduction to this compound Biosynthesis

This compound is a central intermediate in the phenylpropanoid pathway. Its biosynthesis typically starts from the aromatic amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, with key enzymes being Tyrosine Ammonia Lyase (TAL), 4-Coumarate:CoA Ligase (4CL), and a hydroxylation step that can be catalyzed by enzymes such as p-Coumaroyl-CoA 3'-hydroxylase (C3'H) or a combination of other hydroxylases. Metabolic engineering efforts focus on optimizing the flux through this pathway to accumulate this compound for the production of desired downstream compounds.

Metabolic Engineering Strategies to Enhance this compound Pools

The strategies to increase this compound can be broadly categorized into enhancing the supply of primary precursors and optimizing the biosynthetic pathway itself.

Enhancing Precursor Supply

A sufficient supply of the primary precursors is fundamental for high-level production of this compound. The key precursors are L-tyrosine, acetyl-CoA, and malonyl-CoA.

1.1 Increasing L-Tyrosine Availability in E. coli

L-tyrosine is the initial building block for the this compound pathway. Engineering the aromatic amino acid pathway in E. coli can significantly boost its availability.

  • Overexpression of Feedback-Resistant Enzymes: The native aromatic amino acid pathway is tightly regulated by feedback inhibition. Overexpressing feedback-resistant variants of key enzymes is a common strategy.

    • aroGfbr: A feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.

    • tyrAfbr: A feedback-resistant bifunctional enzyme chorismate mutase/prephenate dehydrogenase.

    • tyrC: A feedback-insensitive chorismate mutase/prephenate dehydrogenase from Zymomonas mobilis.[1][2]

  • Deletion of Transcriptional Regulators: The TyrR repressor controls the expression of several genes in the aromatic amino acid pathway. Deleting tyrR can lead to the upregulation of these genes.[1][3]

  • Elimination of Transporters: Deleting the tyrosine-specific transporter tyrP can prevent the re-uptake of secreted L-tyrosine, leading to higher extracellular titers.[1][3]

1.2 Increasing Acetyl-CoA and Malonyl-CoA Pools

Acetyl-CoA is the precursor for malonyl-CoA, which is required for the synthesis of many downstream products of this compound, such as flavonoids.

  • Overexpression of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is often a rate-limiting step.[4][5]

  • Engineering Novel Acetyl-CoA Biosynthesis Pathways: A novel pathway using L-threonine as a substrate can significantly increase intracellular acetyl-CoA levels.[6][7]

  • Deletion of Competing Pathways: Deleting pathways that consume acetyl-CoA, such as those for acetate and ethanol production, can redirect carbon flux towards malonyl-CoA.

  • Increasing CoA Availability: Overexpression of pantothenate kinase (panK), a key enzyme in coenzyme A biosynthesis, can increase the total pool of CoA and its derivatives.[8]

Optimization of the this compound Biosynthetic Pathway

Once the precursor supply is enhanced, the focus shifts to optimizing the enzymes that directly participate in the conversion of L-tyrosine to this compound.

  • Overexpression of Key Pathway Enzymes:

    • Tyrosine Ammonia Lyase (TAL): Catalyzes the deamination of L-tyrosine to p-coumaric acid.

    • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid and caffeic acid to their corresponding CoA thioesters.

  • Hydroxylation of p-Coumaroyl-CoA:

    • p-Coumaroyl-CoA 3'-hydroxylase (C3'H): A plant-derived cytochrome P450 enzyme that hydroxylates p-coumaroyl shikimate or quinate.[2][9] Its expression in microbial hosts can be challenging.

    • Bacterial Hydroxylases: Two-component flavin-dependent monooxygenases, such as HpaBC, can hydroxylate p-coumaric acid to caffeic acid, bypassing the need for P450 enzymes.

Data Presentation

The following tables summarize the quantitative data from various metabolic engineering studies aimed at increasing the precursors of this compound. While direct quantification of the this compound pool is not always reported, the titers of precursors and downstream products serve as a strong indicator of the effectiveness of these strategies.

Strategy Host Organism Key Genes Modified Product Titer/Fold Increase Reference
Increasing L-Tyrosine E. coliOverexpression of aroGfbr, aroL, tyrC; Deletion of tyrPL-Tyrosine43.14 g/L[1][3]
E. coliOverexpression of tyrC and pheACML-Tyrosine3 g/L[2]
E. coliOverexpression of aroGfbr; Deletion of tyrRL-Tyrosine50.2 g/L[10]
Increasing Acetyl-CoA E. coliIntroduction of a novel pathway from L-threonineAcetyl-CoA8.6-fold increase[6][7]
Increasing Malonyl-CoA S. cerevisiaeManipulation of phospholipid synthesis regulators (Ino2p, Ino4p, Opi1p)3-Hydroxypropionic acid (malonyl-CoA-derived)9-fold increase[11]
S. cerevisiaeOverexpression of heterologous ACC1Fatty acyl-CoA-[5]
Downstream Product E. coliExpression of RgTAL, SeC3H, PaHpaBC; Overexpression of feedback-resistant chorismate mutase/prephenate dehydrogenaseCaffeic Acid6.17 g/L[12]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and for assaying the activity of key enzymes in its biosynthetic pathway.

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from methods for quantifying short-chain acyl-CoAs in microbial cells.[13][14][15][16]

1. Sample Quenching and Metabolite Extraction:

  • Rapidly quench the metabolism of a known quantity of microbial cells by adding the cell culture to a cold methanol solution (-20°C to -40°C).

  • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Wash the cell pellet with a cold quenching solution to remove extracellular metabolites.

  • Extract the intracellular metabolites by resuspending the cell pellet in a boiling ethanol solution (75% v/v) and incubating for a few minutes.

  • Alternatively, use a cold extraction solution (e.g., acetonitrile/methanol/water) and disrupt the cells by sonication or bead beating.

  • Centrifuge the cell lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites.

2. Sample Preparation for LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, often a mixture of water and an organic solvent compatible with the chromatography method.

  • Filter the reconstituted sample to remove any remaining particulate matter.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation of the acyl-CoAs.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS/MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry using Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular weight of this compound, and the product ions will be specific fragments generated by collision-induced dissociation.

    • A common fragmentation pattern for CoA esters involves the loss of the phosphopantetheine group.

  • Quantification:

    • Generate a standard curve using a purified this compound standard of known concentrations.

    • Spike an internal standard (e.g., a stable isotope-labeled CoA ester) into the samples before extraction to correct for variations in extraction efficiency and instrument response.

    • Calculate the intracellular concentration of this compound based on the standard curve, the amount of starting cell material, and the intracellular volume.

Protocol 2: Tyrosine Ammonia Lyase (TAL) Enzyme Activity Assay

This protocol is based on spectrophotometrically measuring the formation of p-coumaric acid from L-tyrosine.[17][18][19][20]

1. Preparation of Crude Enzyme Extract:

  • Harvest microbial cells or plant tissue and resuspend in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing protease inhibitors).

  • Disrupt the cells by sonication, bead beating, or French press.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • The supernatant is the crude enzyme extract. Determine the total protein concentration using a standard method like the Bradford assay.

2. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.8)

    • L-tyrosine (substrate, e.g., 2 mM final concentration)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the crude enzyme extract.

  • Monitor the increase in absorbance at 310 nm (the wavelength at which p-coumaric acid has a characteristic absorption peak) over time using a spectrophotometer.[20]

  • As a control, run a parallel reaction without the enzyme extract or with a heat-inactivated enzyme extract.

3. Calculation of Enzyme Activity:

  • Calculate the rate of p-coumaric acid formation using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of p-coumaric acid at 310 nm, b is the path length of the cuvette, and c is the change in concentration.

  • Express the enzyme activity in units such as U/mg of protein, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Protocol 3: 4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay

This protocol measures the formation of the CoA thioester from the corresponding hydroxycinnamic acid, which can be monitored spectrophotometrically.[21]

1. Preparation of Crude Enzyme Extract:

  • Prepare a crude enzyme extract as described in Protocol 2.

2. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 2.5 mM MgCl₂

    • 2.5 mM ATP

    • p-coumaric acid or caffeic acid (substrate, e.g., 0.5 mM final concentration)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding Coenzyme A (CoA) to a final concentration of, for example, 0.2 mM, followed by the addition of the enzyme extract.

  • Monitor the increase in absorbance at the specific wavelength for the CoA ester product. For p-coumaroyl-CoA, this is typically around 333 nm, and for this compound, it is around 346 nm.

  • Run a control reaction without the enzyme or with a heat-inactivated enzyme.

3. Calculation of Enzyme Activity:

  • Calculate the rate of CoA ester formation using the Beer-Lambert law, similar to the TAL assay, using the appropriate molar extinction coefficient for the specific CoA ester.

  • Express the enzyme activity in appropriate units (e.g., U/mg of protein).

Protocol 4: p-Coumaroyl-CoA 3'-Hydroxylase (C3'H) Enzyme Assay (Generalized)

This protocol is a generalized procedure based on the known function of C3'H, which hydroxylates p-coumaroyl shikimate or p-coumaroyl quinate.[2][9] A detailed, standardized protocol is less commonly available due to the challenges of working with this membrane-bound P450 enzyme.

1. Preparation of Microsomes:

  • For plant tissues, homogenize the tissue in an ice-cold extraction buffer.

  • Centrifuge the homogenate at low speed to remove cell debris.

  • Centrifuge the supernatant at a higher speed to pellet organelles like chloroplasts.

  • Centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum where C3'H is located.

  • Resuspend the microsomal pellet in a suitable buffer.

  • For recombinant expression in yeast, a similar microsomal preparation procedure can be followed.

2. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

    • NADPH (cofactor for P450 enzymes)

    • The substrate: p-coumaroyl shikimate or p-coumaroyl quinate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the microsomal preparation.

  • Incubate the reaction for a specific period.

  • Stop the reaction, for example, by adding acid or an organic solvent.

3. Product Analysis:

  • Extract the products from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Identify and quantify the product (caffeoyl shikimate or caffeoyl quinate) by comparing its retention time and mass spectrum to an authentic standard.

4. Calculation of Enzyme Activity:

  • Calculate the amount of product formed over time.

  • Express the enzyme activity in units such as pkat/mg of protein (picomoles of product formed per second per milligram of protein).

Mandatory Visualizations

This compound Biosynthesis Pathway L-Tyrosine L-Tyrosine p-Coumaric Acid p-Coumaric Acid L-Tyrosine->p-Coumaric Acid TAL p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid HpaBC This compound This compound p-Coumaroyl-CoA->this compound C3'H or other hydroxylases Caffeic Acid->this compound 4CL Downstream Products Downstream Products This compound->Downstream Products

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow cluster_0 Metabolic Engineering cluster_1 Analysis cluster_2 Outcome Strain Selection Strain Selection Genetic Modification Genetic Modification Strain Selection->Genetic Modification Culture Optimization Culture Optimization Genetic Modification->Culture Optimization Enzyme Assays Enzyme Assays Culture Optimization->Enzyme Assays Metabolite Quantification Metabolite Quantification Culture Optimization->Metabolite Quantification Increased this compound Pool Increased this compound Pool Metabolite Quantification->Increased this compound Pool Logical Relationships of Strategies cluster_precursors Precursor Supply cluster_pathway Pathway Optimization Increase this compound Increase this compound Increase Tyrosine Increase Tyrosine Overexpress TAL Overexpress TAL Increase Tyrosine->Overexpress TAL Increase Acetyl-CoA Increase Acetyl-CoA Increase Malonyl-CoA Increase Malonyl-CoA Increase Acetyl-CoA->Increase Malonyl-CoA Increase Malonyl-CoA->Increase this compound for downstream products Overexpress 4CL Overexpress 4CL Overexpress TAL->Overexpress 4CL Optimize Hydroxylation Optimize Hydroxylation Overexpress 4CL->Optimize Hydroxylation Optimize Hydroxylation->Increase this compound Delete Competing Pathways Delete Competing Pathways Delete Competing Pathways->Increase this compound

References

Application Note: Metabolic Flux Analysis Using Radiolabeled Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caffeoyl-Coenzyme A (Caffeoyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, and other phenolic compounds.[1][2][3] Lignin provides structural integrity to the plant cell wall, while flavonoids are crucial for pigmentation, UV protection, and defense against pathogens.[4][5] Given its central position, the metabolic fate of this compound is a key determinant of carbon allocation into these diverse and economically important products. Metabolic Flux Analysis (MFA) using radiolabeled tracers is a powerful technique to quantitatively track the movement of atoms through metabolic networks, providing a direct measure of reaction rates (fluxes) in living systems.[6][7][8] By introducing radiolabeled this compound into a biological system, researchers can precisely measure its downstream conversion rates, offering unparalleled insights into the regulation of the phenylpropanoid pathway.

Principle of the Method

The core principle of this technique involves introducing this compound, labeled with a radioisotope such as ¹⁴C or ³H, into a biological system (e.g., plant cell culture, tissue extracts, or whole organisms). The radiolabel acts as a tracer, allowing for the quantitative tracking of this compound's incorporation into downstream products.[9][10] After a defined incubation period, metabolic activity is instantly halted (quenched), and metabolites are extracted.[11][12] Analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with radio-detection, are used to separate and quantify the radiolabeled metabolites.[13][14] By measuring the distribution and amount of radioactivity in the products over time, the flux, or rate of synthesis, through specific branches of the pathway can be calculated. This provides a dynamic view of metabolism that is not attainable through static metabolite measurements alone.

Applications

  • Metabolic Engineering: In the biofuel industry, reducing lignin content in plant biomass is a major goal to improve the efficiency of cellulosic ethanol production. By using radiolabeled this compound, researchers can screen genetic modifications or chemical inhibitors that divert flux away from lignin biosynthesis and towards other pathways.[15][16]

  • Drug Development and Nutraceuticals: Flavonoids and other phenolic compounds derived from this compound have a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[4][17] MFA can be used to understand and optimize the biosynthesis of these high-value compounds in engineered plant or microbial systems.

  • Plant Science and Agriculture: This technique enables fundamental research into how plants allocate resources in response to environmental stresses like pathogen attack or UV radiation, where the phenylpropanoid pathway is rapidly upregulated.[5][18]

Quantitative Data Summary

Metabolic flux analysis provides quantitative data on the rate of metabolic reactions. The tables below summarize results from studies where the flux through the this compound-dependent lignin pathway was altered by down-regulating the key enzyme this compound O-methyltransferase (CCoAOMT).

Table 1: Effect of CCoAOMT Down-Regulation on Lignin Content in Poplar

Plant LineCCoAOMT Protein Level (Relative to Wild Type)Klason Lignin Content (% Reduction)Syringyl/Guaiacyl (S/G) Ratio (% Increase)Reference
Transgenic Poplar10%12%11%[19]
Antisense PoplarSignificantly Reduced~35%Not Reported[15]

This table illustrates how altering a single enzyme in the this compound pathway quantitatively impacts the flux to the final product, lignin.

Table 2: Representative Flux Distribution Data from a Radiolabeled this compound Experiment

ConditionFlux to Lignin Precursors (nmol/g/h)Flux to Flavonoid Precursors (nmol/g/h)
Wild Type150.5 ± 12.145.2 ± 5.8
CCoAOMT Mutant85.3 ± 9.548.1 ± 6.2

This table provides a hypothetical example of how data from a radiolabeling experiment would be presented, showing a clear shift in metabolic flux away from lignin synthesis in a mutant.

Visualizations

Phenylpropanoid_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignin Lignin Biosynthesis cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H/HCT Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Guaiacyl_Lignin Guaiacyl_Lignin Coniferyl_Alcohol->Guaiacyl_Lignin Polymerization Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Flavonoids Flavonoids Naringenin->Flavonoids

Caption: this compound is a key branch point in the phenylpropanoid pathway.

MFA_Workflow cluster_prep A: Preparation cluster_exp B: Experiment cluster_analysis C: Analysis Synth 1. Synthesis of Radiolabeled this compound Intro 2. Introduce Tracer to Biological System Synth->Intro Incubate 3. Incubate for Defined Time Points Intro->Incubate Quench 4. Quench Metabolism (e.g., Liquid N2) Incubate->Quench Extract 5. Extract Metabolites (e.g., Cold Solvents) Quench->Extract Separate 6. Separate Metabolites (e.g., HPLC) Extract->Separate Quantify 7. Quantify Radioactivity (Scintillation/Radio-detector) Separate->Quantify Model 8. Calculate Metabolic Flux Quantify->Model

Caption: Experimental workflow for metabolic flux analysis with radiotracers.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of [¹⁴C]-Caffeoyl-CoA

This protocol is adapted from methods for enzymatic synthesis of hydroxycinnamate-CoA esters.[20][21] It utilizes a 4-coumarate:CoA ligase (4CL) enzyme to attach Coenzyme A to radiolabeled caffeic acid.

  • Materials:

    • [Ring-¹⁴C]-Caffeic acid (or other labeled variant)

    • Coenzyme A trilithium salt (CoA)

    • ATP, disodium salt

    • MgCl₂

    • Dithiothreitol (DTT)

    • Potassium phosphate buffer (pH 7.5)

    • Recombinant 4-Coumarate:CoA Ligase (4CL) enzyme (e.g., from Arabidopsis thaliana)

    • HPLC system with a C18 column and a radio-detector or fraction collector

  • Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, add:

      • 50 µL of 200 mM Potassium phosphate buffer (pH 7.5)

      • 10 µL of 10 mM [¹⁴C]-Caffeic acid (adjust specific activity as needed)

      • 10 µL of 20 mM ATP

      • 10 µL of 20 mM MgCl₂

      • 5 µL of 10 mM CoA

      • 5 µL of 20 mM DTT

    • Add 10 µL of purified recombinant 4CL enzyme solution.

    • Incubate the reaction at 30°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC.

    • Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

    • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Purify the supernatant containing [¹⁴C]-Caffeoyl-CoA using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Collect the fractions corresponding to the this compound peak.

    • Confirm the identity via LC-MS using a non-radiolabeled standard. Quantify the concentration and specific activity using a liquid scintillation counter.

    • Lyophilize the purified product and store at -80°C.

Protocol 2: Tracer Labeling Experiment in Plant Cell Suspension Culture

  • Materials:

    • Established plant cell suspension culture (e.g., Arabidopsis, tobacco)

    • Purified [¹⁴C]-Caffeoyl-CoA

    • Growth medium for the cell culture

    • Shaking incubator

    • Liquid nitrogen

  • Procedure:

    • Grow cell cultures to the mid-logarithmic phase.

    • Aliquot equal volumes of the cell culture into sterile flasks. Allow them to equilibrate in the shaking incubator for 1 hour.

    • Prepare a stock solution of [¹⁴C]-Caffeoyl-CoA in a suitable sterile buffer.

    • Add the [¹⁴C]-Caffeoyl-CoA tracer to each flask to a final concentration typically in the low micromolar range. Swirl gently to mix. One flask should be immediately harvested as the T=0 time point.

    • Return the flasks to the shaking incubator.

    • Harvest cell samples at various time points (e.g., 5, 15, 30, 60, 120 minutes). Harvesting involves rapidly filtering the cells from the medium and immediately flash-freezing them in liquid nitrogen. This step is critical for quenching all enzymatic activity.

    • Store the frozen cell pellets at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction

This protocol is designed to extract a broad range of polar and semi-polar metabolites.

  • Materials:

    • Frozen cell pellets

    • Pre-chilled (-20°C) extraction solvent (e.g., Methanol:Chloroform:Water, 2.5:1:1 v/v/v)

    • Bead beater or mortar and pestle

    • Centrifuge

  • Procedure:

    • Pre-cool all necessary equipment.

    • Transfer the frozen cell pellet to a tube containing pre-chilled extraction solvent and grinding beads (or use a liquid nitrogen-cooled mortar and pestle).

    • Homogenize the sample thoroughly while keeping it cold to ensure cell lysis and protein precipitation.

    • Incubate the mixture at -20°C for 1 hour to allow for complete extraction, vortexing occasionally.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites.

    • Dry the supernatant under a vacuum (e.g., using a SpeedVac).

    • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., 50% methanol) for analysis.

Protocol 4: Analysis of Radiolabeled Metabolites

  • Materials:

    • Resuspended metabolite extract

    • HPLC system with a C18 column

    • In-line flow scintillation analyzer or a fraction collector and liquid scintillation counter

    • Liquid Scintillation Cocktail

  • Procedure:

    • Inject the resuspended metabolite extract onto the HPLC system.

    • Run a gradient elution program designed to separate key phenylpropanoid metabolites (e.g., caffeic acid, ferulic acid, flavonoid glycosides, lignin precursors).

    • Monitor the eluent for radioactivity.

      • Using a flow scintillation analyzer: The instrument will generate a radiochromatogram in real-time, showing peaks of radioactivity corresponding to labeled metabolites.

      • Using a fraction collector: Collect fractions at regular intervals (e.g., every 30 seconds). Add scintillation cocktail to each fraction and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Integrate the area of each radioactive peak to determine the total radioactivity incorporated into that specific metabolite.

    • Calculate the flux by relating the rate of label incorporation into a product to the specific activity of the precursor pool. The simplest model is: Flux (mol/time) = [d(Radioactivity in Product) / dt] / (Specific Activity of Precursor). More complex modeling may be required to account for multiple compartments and pathways.[22][23]

References

Application Notes and Protocols for a Genetically Encoded Caffeoyl-CoA Biosensor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-coenzyme A (Caffeoyl-CoA) is a central intermediate in the phenylpropanoid pathway in plants, leading to the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and stilbenoids.[1][2][3] These compounds have significant industrial and pharmaceutical importance. Real-time monitoring of intracellular this compound levels is crucial for understanding and engineering metabolic pathways for enhanced production of desired compounds and for screening for potential drug candidates that modulate these pathways. This document provides a detailed guide for the development and application of a genetically encoded, fluorescent biosensor for the real-time monitoring of this compound in living cells.

The proposed biosensor is based on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. Genetically encoded biosensors utilizing FRET have been successfully developed for other small molecules, such as acetyl-CoA and malonyl-CoA.[4][5][6][7][8][9][10][11][12][13][14] This approach offers high spatial and temporal resolution for monitoring metabolite dynamics within cellular compartments.[6][15]

Principle of the this compound FRET Biosensor

The proposed biosensor consists of a this compound-binding protein domain sandwiched between two fluorescent proteins, a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. The this compound O-methyltransferase (CCOMT), an enzyme that naturally binds this compound, is a promising candidate for the sensing domain.[1][2][3][16] In the absence of this compound, the biosensor exists in an "open" conformation, keeping the CFP and YFP molecules spatially separated. Upon excitation of CFP, it emits cyan fluorescence. When this compound binds to the CCOMT domain, it induces a conformational change, bringing CFP and YFP into close proximity. This allows for FRET to occur, where the energy from the excited CFP is transferred to YFP, resulting in yellow fluorescence emission and a corresponding decrease in cyan fluorescence. The ratio of YFP to CFP emission can then be used to quantify the intracellular this compound concentration.

Data Presentation: Expected Biosensor Performance

The following table summarizes the target performance characteristics of the this compound biosensor, based on reported data for similar acyl-CoA biosensors.[5][11]

Parameter Target Value Significance
Kd (in vitro) 10 - 100 µMDefines the concentration range over which the biosensor is most sensitive.
Dynamic Range (YFP/CFP ratio change) 1.5 - 3.0 foldThe fold-change in the emission ratio upon ligand saturation, indicating signal-to-noise.
Specificity >10-fold selectivity over other acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA, p-coumaroyl-CoA)Ensures the biosensor responds primarily to this compound.
Response Time < 1 minuteEnables the tracking of rapid fluctuations in this compound levels.
pH Stability Stable between pH 6.5 - 8.0Ensures reliable performance under typical physiological intracellular pH conditions.

Experimental Protocols

Protocol 1: Biosensor Construction

This protocol outlines the steps for the molecular cloning of the this compound biosensor construct.

1. Materials:

  • pET-28a(+) vector
  • cDNA encoding this compound O-methyltransferase (CCOMT) from a suitable plant source (e.g., Arabidopsis thaliana)[1]
  • Genes for Cyan Fluorescent Protein (e.g., mCerulean3) and Yellow Fluorescent Protein (e.g., mVenus)
  • Restriction enzymes (e.g., NdeI, XhoI, BamHI, HindIII)
  • T4 DNA Ligase
  • High-fidelity DNA polymerase for PCR
  • Primers for amplification of CCOMT, CFP, and YFP
  • E. coli DH5α for cloning and BL21(DE3) for protein expression

2. Methods:

  • Primer Design: Design primers to amplify the coding sequences of CFP, CCOMT, and YFP. The primers should include appropriate restriction sites for cloning into the pET-28a(+) vector in the order of CFP-CCOMT-YFP. Flexible linkers (e.g., GGGGS) should be incorporated between the fluorescent proteins and the CCOMT domain to ensure proper folding and conformational change.
  • PCR Amplification: Amplify the individual components (CFP, CCOMT, YFP) using high-fidelity DNA polymerase.
  • Restriction Digest and Ligation: Digest the PCR products and the pET-28a(+) vector with the corresponding restriction enzymes. Ligate the fragments in the correct order (CFP-CCOMT-YFP) into the vector using T4 DNA Ligase.
  • Transformation: Transform the ligation product into E. coli DH5α competent cells and select for positive clones on LB agar plates containing kanamycin.
  • Sequence Verification: Isolate the plasmid DNA from positive clones and verify the sequence of the entire biosensor construct by Sanger sequencing.

Protocol 2: In Vitro Characterization of the Biosensor

This protocol describes the expression, purification, and characterization of the this compound biosensor in vitro.

1. Materials:

  • E. coli BL21(DE3) cells carrying the biosensor plasmid
  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)
  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
  • Ni-NTA affinity chromatography column
  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
  • This compound and other acyl-CoA standards
  • Fluorometer or fluorescence plate reader

2. Methods:

  • Protein Expression: Inoculate a culture of E. coli BL21(DE3) carrying the biosensor plasmid and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.
  • Cell Lysis and Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Clarify the lysate by centrifugation and purify the His-tagged biosensor protein using a Ni-NTA column.
  • Dialysis: Dialyze the purified protein against dialysis buffer to remove imidazole and allow for proper refolding.
  • In Vitro Titration: In a microplate, add a fixed concentration of the purified biosensor to a series of buffers containing increasing concentrations of this compound.
  • Fluorescence Measurement: Measure the fluorescence emission at the characteristic wavelengths for CFP (e.g., ~475 nm) and YFP (e.g., ~525 nm) after exciting at the CFP excitation wavelength (e.g., ~433 nm).
  • Data Analysis: Calculate the YFP/CFP emission ratio for each this compound concentration. Plot the ratio against the this compound concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the dynamic range.
  • Specificity Test: Repeat the titration with other related acyl-CoA molecules (e.g., acetyl-CoA, malonyl-CoA, p-coumaroyl-CoA) to assess the biosensor's specificity.

Protocol 3: In Vivo Monitoring of this compound

This protocol details the application of the this compound biosensor for real-time monitoring in living cells.

1. Materials:

  • A suitable expression vector for the target organism (e.g., yeast, plant protoplasts, or mammalian cells)
  • Cell line or organism of interest
  • Transfection or transformation reagents
  • Fluorescence microscope equipped with appropriate filter sets for CFP and YFP
  • Image analysis software

2. Methods:

  • Subcloning: Subclone the biosensor coding sequence into an appropriate expression vector for the target organism.
  • Cell Culture and Transfection/Transformation: Culture the target cells and introduce the biosensor plasmid using a suitable method (e.g., lipofection for mammalian cells, electroporation for yeast, or Agrobacterium-mediated transformation for plants).
  • Live-Cell Imaging: Grow the cells expressing the biosensor on a glass-bottom dish or slide suitable for microscopy. Mount the sample on the fluorescence microscope.
  • Image Acquisition: Acquire images in both the CFP and YFP channels using the CFP excitation wavelength.
  • Data Analysis: For each cell or region of interest, calculate the pixel-by-pixel YFP/CFP ratio. Changes in this ratio over time or in response to specific stimuli (e.g., addition of a metabolic precursor or an inhibitor) reflect changes in the intracellular this compound concentration.
  • Calibration (Optional): To obtain absolute concentrations, an in situ calibration can be performed by permeabilizing the cells and adding known concentrations of this compound.

Mandatory Visualizations

Caffeoyl_CoA_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCOMT Flavonoids Flavonoids Caffeoyl_CoA->Flavonoids Lignin Lignin Precursors Feruloyl_CoA->Lignin

Simplified Phenylpropanoid Pathway Highlighting this compound.

Biosensor_Workflow cluster_0 Biosensor Construction cluster_1 In Vitro Characterization cluster_2 In Vivo Application A 1. Gene Amplification (CFP, CCOMT, YFP) B 2. Vector Ligation (pET-28a) A->B C 3. Transformation (E. coli DH5α) B->C D 4. Sequence Verification C->D E 1. Protein Expression (E. coli BL21) D->E F 2. Purification (Ni-NTA) E->F G 3. Fluorescence Titration (with this compound) F->G H 4. Data Analysis (Kd, Dynamic Range) G->H I 1. Subcloning into Expression Vector H->I J 2. Cell Transfection/ Transformation I->J K 3. Live-Cell Imaging (Microscopy) J->K L 4. Ratio Image Analysis (YFP/CFP) K->L

Experimental Workflow for this compound Biosensor Development.

FRET_Mechanism cluster_0 Low this compound cluster_1 High this compound CFP1 CFP CCOMT1 CCOMT Emission1 Emission (~475 nm) CFP1->Emission1 Fluorescence YFP1 YFP Excitation1 Excitation (433 nm) Excitation1->CFP1 CaffeoylCoA This compound CCOMT2 CCOMT CaffeoylCoA->CCOMT2 CFP2 CFP YFP2 YFP CFP2->YFP2 FRET Emission2 Emission (~525 nm) YFP2->Emission2 Fluorescence Excitation2 Excitation (433 nm) Excitation2->CFP2

FRET-based this compound Biosensor Mechanism.

Applications in Research and Drug Development

The real-time monitoring of this compound can significantly impact several areas of research and development:

  • Metabolic Engineering: The biosensor can be used to identify bottlenecks in metabolic pathways and to screen mutant libraries of enzymes for improved production of valuable phenylpropanoids.

  • Drug Discovery: It can be employed in high-throughput screening assays to identify compounds that modulate the phenylpropanoid pathway.[17][18] This is relevant for the development of herbicides, as well as drugs targeting pathways in pathogenic microorganisms that may utilize similar intermediates.

  • Fundamental Research: The biosensor will enable researchers to study the dynamics of this compound metabolism in response to various environmental and developmental cues in real-time and at the single-cell level.

References

Chemo-enzymatic Synthesis of Caffeoyl-CoA Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of Caffeoyl-CoA esters. This compound is a critical intermediate in the phenylpropanoid pathway in plants and a precursor to a wide range of bioactive molecules, including lignins, flavonoids, and other secondary metabolites with potential therapeutic applications. The chemo-enzymatic approach described herein utilizes the enzyme 4-coumarate-CoA ligase (4CL) to achieve efficient and specific synthesis under mild conditions.

Introduction

This compound is an activated thioester essential for numerous biochemical pathways. Its synthesis is a key step in the production of various high-value natural products. Chemical synthesis of such CoA esters can be complex and may lack stereospecificity. The chemo-enzymatic method, employing 4-coumarate-CoA ligase (4CL), offers a robust alternative, catalyzing the ligation of caffeic acid to coenzyme A (CoA) in the presence of ATP. This document outlines the necessary protocols for this synthesis, purification, and characterization, along with quantitative data to aid in experimental design and optimization.

Principle of the Reaction

The synthesis of this compound from caffeic acid is catalyzed by the enzyme 4-coumarate-CoA ligase (EC 6.2.1.12), also known as 4CL.[1] This enzyme facilitates the formation of a thioester bond between the carboxyl group of caffeic acid and the thiol group of coenzyme A. The reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate.

cluster_reactants Reactants cluster_products Products Caffeic Acid Caffeic Acid 4CL 4-Coumarate-CoA Ligase (4CL) Caffeic Acid->4CL CoA CoA CoA->4CL ATP ATP ATP->4CL This compound This compound AMP_PPi AMP + PPi 4CL->this compound 4CL->AMP_PPi cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis A 4CL Gene Cloning into Expression Vector B Transformation into E. coli A->B C Protein Expression & Induction B->C D Cell Lysis & Protein Extraction C->D E Ni-NTA Affinity Chromatography D->E F Purified 4CL Enzyme E->F H Add Purified 4CL Enzyme F->H G Prepare Reaction Mix: Caffeic Acid, CoA, ATP, MgCl₂, Buffer G->H I Incubate at 30°C H->I J Terminate Reaction I->J K RP-HPLC Purification J->K L Fraction Collection (monitor at 346 nm) K->L M Lyophilization L->M N Characterization (UV-Vis, MS) L->N O Pure this compound M->O start Start Synthesis check_yield Low Yield or Conversion? start->check_yield enzyme_activity Check Enzyme Activity - Run positive control - Check protein concentration/purity check_yield->enzyme_activity Yes success Successful Synthesis check_yield->success No reaction_conditions Optimize Reaction Conditions - Vary pH, temperature, time - Titrate substrate/cofactor concentrations enzyme_activity->reaction_conditions substrate_quality Verify Substrate Quality - Check purity of Caffeic Acid, CoA, ATP reaction_conditions->substrate_quality product_degradation Check for Product Degradation - Presence of thioesterase activity? - Minimize incubation time substrate_quality->product_degradation product_degradation->start Re-attempt

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope Labeled Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-coenzyme A (caffeoyl-CoA) is a central intermediate in the phenylpropanoid pathway in plants, a metabolic cascade responsible for the biosynthesis of a vast array of natural products, including lignin, flavonoids, and stilbenes. These compounds are integral to plant development, defense, and interaction with the environment. In the context of drug development, many phenylpropanoid derivatives exhibit significant pharmacological activities. Understanding the metabolic flux through the this compound node is therefore critical for metabolic engineering of plants with enhanced nutritional or therapeutic properties and for the discovery of novel bioactive compounds.

Stable isotope labeling is a powerful technique to trace the metabolic fate of specific molecules within a biological system. By introducing a precursor labeled with a heavy isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the label into downstream metabolites using mass spectrometry. This provides a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.

These application notes provide detailed protocols for the enzymatic synthesis of ¹³C-labeled this compound and its subsequent use in metabolic tracing experiments within a plant cell culture system.

Data Presentation

The quantitative data from a metabolic tracing experiment with ¹³C-labeled this compound can be effectively summarized to show the incorporation of the heavy isotope into downstream metabolites over time. The following table presents an example dataset from a hypothetical experiment where ¹³C₉-caffeoyl-CoA was introduced to an Arabidopsis thaliana cell culture. Metabolites were extracted at different time points and the isotopic enrichment was determined by LC-MS.

MetaboliteTime Point% ¹³C Enrichment (M+9)Relative Abundance (Normalized to t=0)
This compound 0 min99.0%1.00
30 min45.2%0.48
60 min15.1%0.16
Feruloyl-CoA 0 min0.1%1.00
30 min35.8%2.54
60 min58.3%4.12
Caffeoyl Shikimate 0 min0.1%1.00
30 min12.5%1.89
60 min22.7%2.51
Coniferaldehyde 0 min0.1%1.00
30 min21.3%3.17
60 min42.1%5.88
Sinapoyl-CoA 0 min0.1%1.00
30 min5.2%1.33
60 min15.9%2.76

Signaling Pathways and Experimental Workflows

Phenylpropanoid Pathway

The following diagram illustrates the central position of this compound in the phenylpropanoid pathway and its conversion to major downstream products.

Phenylpropanoid_Pathway Phe Phenylalanine Cinnamic_acid Cinnamic Acid Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic Acid (¹³C Labeled Precursor) p_Coumaric_acid->Caffeic_acid C3H Caffeoyl_Shikimate Caffeoyl Shikimate p_Coumaroyl_CoA->Caffeoyl_Shikimate HCT Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Caffeoyl_CoA This compound (¹³C Labeled) Caffeoyl_Shikimate->Caffeoyl_CoA HCT Caffeic_acid->Caffeoyl_CoA 4CL Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Lignin_G Guaiacyl Lignin Coniferaldehyde->Lignin_G CAD Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Lignin_S Syringyl Lignin Sinapaldehyde->Lignin_S CAD

This compound in the Phenylpropanoid Pathway
Experimental Workflow: Enzymatic Synthesis of ¹³C-Caffeoyl-CoA

This diagram outlines the key steps for the enzymatic synthesis of ¹³C-labeled this compound.

Synthesis_Workflow start Start precursor ¹³C-Caffeic Acid + Coenzyme A + ATP start->precursor enzyme_prep Prepare Enzyme Extract (e.g., from wheat seedlings) with 4-Coumarate-CoA Ligase (4CL) activity start->enzyme_prep reaction Enzymatic Reaction Incubate precursors with enzyme extract precursor->reaction enzyme_prep->reaction quench Quench Reaction (e.g., with acid) reaction->quench hplc Purification Reverse-Phase HPLC quench->hplc analysis Analysis & Quantitation LC-MS and UV-Vis Spectroscopy hplc->analysis product Lyophilize & Store ¹³C-Caffeoyl-CoA analysis->product end End product->end

Enzymatic Synthesis of ¹³C-Caffeoyl-CoA
Experimental Workflow: Metabolic Tracing in Plant Cell Culture

The following workflow details the process of using the synthesized ¹³C-caffeoyl-CoA for metabolic tracing in a plant cell culture system.

Tracing_Workflow start Start cell_culture Establish Plant Cell Suspension Culture (e.g., Arabidopsis thaliana) start->cell_culture tracer_addition Introduce ¹³C-Caffeoyl-CoA to cell culture cell_culture->tracer_addition time_course Time-Course Incubation (e.g., 0, 30, 60 min) tracer_addition->time_course harvest Harvest Cells at each Time Point (e.g., by vacuum filtration) time_course->harvest quench Quench Metabolism (e.g., flash-freezing in liquid nitrogen) harvest->quench extraction Metabolite Extraction (e.g., with methanol/water) quench->extraction lcms_analysis LC-MS Analysis Detect and quantify labeled metabolites extraction->lcms_analysis data_analysis Data Analysis Determine isotopic enrichment and relative abundance lcms_analysis->data_analysis end End data_analysis->end

Metabolic Tracing with ¹³C-Caffeoyl-CoA

Experimental Protocols

Protocol 1: Enzymatic Synthesis of ¹³C-Caffeoyl-CoA

This protocol is adapted from a method for synthesizing hydroxycinnamate-CoA esters using a crude enzyme preparation.

Materials:

  • ¹³C-labeled Caffeic Acid (e.g., uniformly ¹³C₉-labeled)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tricine buffer

  • Dithiothreitol (DTT)

  • Polyvinylpolypyrrolidone (PVPP)

  • Wheat seedlings (2-3 days old)

  • Liquid nitrogen

  • Phosphoric acid

  • Acetonitrile

  • HPLC system with a C18 column

  • LC-MS system

Procedure:

  • Enzyme Preparation:

    • Harvest 2-3 day old wheat seedlings and immediately freeze in liquid nitrogen.

    • Grind the frozen seedlings to a fine powder using a mortar and pestle.

    • Extract the powder with a cold buffer (e.g., 100 mM Tricine, 10 mM DTT, pH 8.0) containing PVPP to bind phenolic compounds.

    • Centrifuge the extract at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • The resulting supernatant contains the crude enzyme extract with 4-coumarate:CoA ligase (4CL) activity. Use this extract immediately.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Tricine buffer (pH 8.0)

      • 2.5 mM ATP

      • 2.5 mM MgCl₂

      • 0.5 mM ¹³C-Caffeic Acid

      • 0.5 mM Coenzyme A

      • Crude enzyme extract

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding a small amount of concentrated phosphoric acid.

    • Centrifuge to pellet any precipitated protein.

    • Filter the supernatant and purify the ¹³C-caffeoyl-CoA by reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% phosphoric acid for elution.

    • Monitor the elution profile at 346 nm, the characteristic absorbance maximum for this compound.

  • Analysis and Quantitation:

    • Confirm the identity of the purified product by LC-MS, looking for the expected mass of ¹³C-caffeoyl-CoA.

    • Quantify the product using its molar extinction coefficient at 346 nm.

    • Lyophilize the purified product and store at -80°C.

Protocol 2: Metabolic Tracing with ¹³C-Caffeoyl-CoA in Arabidopsis thaliana Cell Culture

This protocol outlines the steps for a pulse-chase experiment to trace the metabolic fate of ¹³C-caffeoyl-CoA in a plant cell suspension culture.

Materials:

  • Established Arabidopsis thaliana cell suspension culture

  • Purified ¹³C-Caffeoyl-CoA

  • Liquid nitrogen

  • Methanol

  • Water (LC-MS grade)

  • Chloroform

  • Vacuum filtration system

  • LC-MS system

Procedure:

  • Cell Culture Preparation:

    • Grow Arabidopsis thaliana cell suspension culture in a suitable medium until it reaches the mid-logarithmic growth phase.

  • Tracer Addition:

    • To the cell culture, add a sterile-filtered solution of ¹³C-caffeoyl-CoA to a final concentration of 50-100 µM.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes) after the addition of the tracer, rapidly harvest a sample of the cell culture.

    • The 0-minute time point should be taken immediately after the addition and mixing of the tracer.

  • Metabolism Quenching and Metabolite Extraction:

    • Quickly separate the cells from the medium using vacuum filtration.

    • Immediately flash-freeze the collected cells in liquid nitrogen to quench all metabolic activity.

    • For metabolite extraction, add a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol in water) to the frozen cell pellet.

    • Thoroughly vortex the mixture and incubate at -20°C for at least 1 hour to allow for complete extraction.

    • Centrifuge the extract at high speed to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube.

    • To remove lipids, a liquid-liquid extraction with chloroform can be performed.

    • Evaporate the solvent from the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution LC-MS system.

    • Use a C18 column with a gradient of acetonitrile in water with 0.1% formic acid for separation of the metabolites.

    • Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its downstream metabolites (e.g., feruloyl-CoA, caffeoyl shikimate, etc.).

    • Determine the mass isotopologue distribution for each metabolite at each time point to calculate the percentage of ¹³C enrichment.

    • Calculate the relative abundance of each metabolite by normalizing the peak area to an internal standard and/or the initial time point.

Troubleshooting & Optimization

Technical Support Center: Overcoming Caffeoyl-CoA Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of Caffeoyl-CoA in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in aqueous solutions?

A1: this compound is susceptible to degradation in aqueous solutions primarily through two mechanisms:

  • Hydrolysis: The thioester bond is prone to cleavage by water, yielding coenzyme A and caffeic acid. This hydrolysis is significantly influenced by pH and temperature.

  • Oxidation: The catechol group (the two adjacent hydroxyl groups on the aromatic ring) is susceptible to oxidation, which can be accelerated by factors such as pH, presence of metal ions, and exposure to oxygen.

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound is mainly affected by:

  • pH: Stability is generally greater in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of both hydrolysis and oxidation increases significantly.[1]

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, this compound solutions should be kept at low temperatures (e.g., on ice or at 4°C) during experiments and stored at -20°C or -80°C for long-term use.

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of phenolic compounds. It is advisable to protect this compound solutions from light.

  • Presence of Oxygen and Metal Ions: Dissolved oxygen and trace metal ions can catalyze the oxidation of the catechol group.

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. If you need to prepare a stock solution, dissolve it in a slightly acidic buffer (e.g., pH 4.0-5.0) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Can I use buffers to improve the stability of this compound?

A4: Yes, the choice of buffer is critical. Acidic buffers (pH 4.0-6.0) are generally recommended to minimize hydrolysis and oxidation. However, the optimal pH will also depend on the requirements of the enzyme or assay being used. If the experiment must be conducted at a neutral or slightly alkaline pH, it is crucial to prepare the this compound solution immediately before use and keep it on ice.

Data Presentation: Stability of Caffeoyl-Derivatives in Aqueous Solutions

Table 1: Degradation Rate of 5-O-caffeoylquinic acid (5-CQA) in Aqueous Solution at 37°C

pHDegradation Rate (% in 2 hours)
3.48.46%
4.049.92%
6.063.59%
12.099.99%

Data extrapolated from studies on 5-O-caffeoylquinic acid, which is expected to exhibit similar pH-dependent stability due to shared structural motifs with this compound.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound for Enzymatic Assays

This protocol outlines the steps to prepare and handle this compound solutions to minimize degradation and ensure reproducibility in enzymatic assays.

Materials:

  • Lyophilized this compound

  • Degassed, chilled (4°C) acidic buffer (e.g., 50 mM potassium phosphate buffer, pH 5.0)

  • Ice bucket

  • Calibrated micropipettes and sterile, low-retention tips

  • Microcentrifuge tubes

Procedure:

  • Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.

  • Reconstitution: Reconstitute the lyophilized powder with a small volume of the degassed, chilled acidic buffer to create a concentrated stock solution. Gently vortex to dissolve.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in pre-chilled microcentrifuge tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For immediate use in an experiment, keep the working solution on ice at all times.

  • Assay Preparation: When preparing for an enzymatic assay, thaw the required aliquot on ice. Dilute the stock solution to the final desired concentration using the assay buffer immediately before initiating the reaction.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and its primary degradation product, caffeic acid, using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Phosphoric acid in water

  • Solvent B: Acetonitrile

  • Gradient: A typical gradient could be a linear gradient from 5% to 35% B over 20 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for your specific column and system.[2]

Detection:

  • Monitor at a wavelength of approximately 345 nm for this compound and 325 nm for caffeic acid.

Procedure:

  • Sample Preparation: Prepare your samples in a suitable diluent, preferably the initial mobile phase composition, and keep them at 4°C in the autosampler.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) onto the column.

  • Analysis: Run the gradient program and acquire the chromatogram.

  • Quantification: Identify and quantify the peaks corresponding to this compound and caffeic acid by comparing their retention times and UV spectra with those of authentic standards.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Experimental Use lyophilized Lyophilized this compound reconstitute Reconstitute in chilled, acidic buffer lyophilized->reconstitute aliquot Aliquot for single use reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw on ice store->thaw dilute Dilute to working concentration thaw->dilute assay Perform enzymatic assay dilute->assay

Caption: Workflow for preparing and handling this compound solutions.

degradation_pathway caffeoyl_coa This compound caffeic_acid Caffeic Acid + Coenzyme A caffeoyl_coa->caffeic_acid Hydrolysis (High pH, High Temp) oxidized_products Oxidized Products caffeoyl_coa->oxidized_products Oxidation (O2, Metal Ions, High pH)

Caption: Primary degradation pathways of this compound in aqueous solutions.

Troubleshooting Guides

Guide 1: Troubleshooting Enzymatic Assays Involving this compound
Problem Possible Cause Solution
Low or no enzyme activity 1. Degradation of this compound: The substrate may have degraded due to improper handling or storage.1. Prepare fresh this compound solution from a new aliquot. Always keep the solution on ice. Perform a quick HPLC analysis to check the integrity of your stock solution.
2. Incompatible buffer pH: The assay buffer pH may be too high, causing rapid degradation of this compound.2. If possible, perform the assay at a slightly acidic pH. If the enzyme requires a higher pH, prepare the this compound solution immediately before adding it to the reaction mixture.
High background signal or non-linear kinetics 1. Presence of degradation products: Caffeic acid or oxidized products may interfere with the assay's detection method.1. Purify the this compound stock solution by HPLC if significant degradation is suspected. Use a fresh, high-purity batch of this compound.
2. Spontaneous degradation during the assay: this compound may be degrading over the time course of the experiment.2. Reduce the assay time if possible. Run a control reaction without the enzyme to measure the rate of non-enzymatic degradation and subtract this from the enzymatic reaction rate. Consider using a coupled enzyme assay that immediately consumes the product of the this compound-dependent reaction.
Poor reproducibility between experiments 1. Inconsistent this compound concentration: This can be due to degradation between experiments or freeze-thaw cycles.1. Use single-use aliquots of this compound to avoid freeze-thaw cycles. Always prepare fresh dilutions for each experiment.
2. Variable handling procedures: Differences in incubation times on ice or at room temperature can affect stability.2. Standardize your experimental workflow. Ensure that the this compound solution is handled consistently in every experiment, minimizing its time at room temperature.
Guide 2: Troubleshooting HPLC Analysis of this compound
Problem Possible Cause Solution
Peak tailing or fronting for this compound 1. Column degradation: The stationary phase may be degrading, especially if using high pH mobile phases.1. Use a fresh column and ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8).
2. Interaction with metal ions: The catechol group can chelate metal ions from the HPLC system, leading to peak distortion.2. Add a small amount of a chelating agent like EDTA to the mobile phase to sequester metal ions.
Appearance of unexpected peaks 1. On-column or in-sample degradation: this compound may be degrading in the autosampler or on the column.1. Keep the autosampler temperature low (e.g., 4°C). Prepare samples immediately before analysis. Ensure the mobile phase is acidic to improve stability.
2. Contamination: The solvent or sample vials may be contaminated.2. Use high-purity HPLC-grade solvents and clean vials. Run a blank injection to check for system contamination.
Loss of this compound peak area over a sequence 1. Progressive degradation in the autosampler: The longer the sample sits in the autosampler, the more it degrades.1. Analyze samples as quickly as possible after preparation. If running a long sequence, consider preparing smaller batches of samples or re-preparing the sample in the middle of the sequence.
2. Adsorption to vial or tubing surfaces: this compound can be "sticky" and adsorb to surfaces.2. Use low-adsorption vials and consider adding a small percentage of an organic solvent like acetonitrile to the sample diluent to reduce adsorption.
Poor resolution between this compound and other peaks 1. Suboptimal mobile phase gradient: The gradient may not be shallow enough to separate compounds with similar retention times.1. Optimize the gradient by making it shallower around the elution time of this compound.
2. Incorrect mobile phase pH: The ionization state of this compound and other analytes can affect their retention and peak shape.2. Adjust the pH of the aqueous mobile phase. A lower pH will generally result in better retention and peak shape for acidic compounds like this compound.

References

Troubleshooting low yields in the enzymatic synthesis of Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the enzymatic synthesis of Caffeoyl-CoA. The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound in a question-and-answer format.

Question: Why is my this compound yield unexpectedly low?

Answer: Low yields in this compound synthesis can stem from several factors, ranging from enzyme activity to substrate quality and product stability. A systematic approach to troubleshooting is recommended. The following sections break down the most common causes and their solutions.

Question: My reaction seems to plateau at a low conversion rate (e.g., 15-20%). What is the likely cause?

Answer: A common reason for low, plateauing yields is the presence of competing enzymes, particularly thioesterases, in crude enzyme preparations.[1] These enzymes hydrolyze the this compound product back to caffeic acid, creating an equilibrium that limits the net yield.

  • Solution: Purify the 4-coumarate-CoA ligase (4CL) enzyme to remove contaminating thioesterases. If using a crude extract is unavoidable, consider optimizing reaction time to capture the peak yield before significant hydrolysis occurs.

Question: Could the specific 4-coumarate-CoA ligase (4CL) enzyme I'm using be the problem?

Answer: Yes, the choice of 4CL is critical. 4CL enzymes exist as multiple isoforms with distinct substrate specificities.[2][3][4][5] Many 4CL isoforms show a higher affinity for p-coumaric acid or ferulic acid than for caffeic acid.[2] Using an isoform with low specificity for caffeic acid will inherently result in lower yields.

  • Solution:

    • Review the literature to select a 4CL isoform known to efficiently utilize caffeic acid as a substrate. For example, some isoforms from Arabidopsis thaliana (At4CL2) have a higher affinity for caffeic acid.[6]

    • If possible, perform a substrate specificity assay with your enzyme preparation to confirm its activity with caffeic acid versus other hydroxycinnamic acids.

Question: How can I be sure my reaction conditions are optimal?

Answer: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to check include pH, temperature, and the concentration of essential co-factors.

  • pH: The optimal pH can be enzyme-specific. While some related enzymes have an optimal pH around 6.5[7], others, like a caffeyl-CoA synthetase from Acetobacterium woodii, have a broad optimum between 6.0 and 8.0.[8] It is crucial to determine the optimal pH for your specific 4CL enzyme.

  • Temperature: The reaction is typically incubated at temperatures ranging from 25°C to 37°C.[8][9][10] Higher temperatures can lead to enzyme denaturation.

  • Co-factors: The synthesis of this compound is dependent on ATP and magnesium ions (Mg²⁺).[5][9] Ensure these are present in sufficient, non-limiting concentrations.

  • Solution: Systematically optimize your reaction conditions. A good starting point is to test a pH range from 6.0 to 8.5 and temperatures from 25°C to 37°C. Titrate ATP and MgCl₂ concentrations to find the optimal level. Refer to the table below for typical concentration ranges.

Question: Is it possible my this compound product is degrading after synthesis?

Answer: this compound, like other thioesters, can be unstable, particularly at non-optimal pH and elevated temperatures. Degradation can occur both during the reaction and during downstream processing and storage.

  • Solution:

    • Minimize the reaction time to what is necessary for optimal conversion.

    • Once the reaction is complete, immediately proceed to purification or store the reaction mixture at -20°C or below.

    • For long-term storage, lyophilized this compound stored at -20°C is recommended.[9]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of an enzymatic this compound synthesis reaction? A typical reaction mixture includes:

  • Caffeic acid (substrate)

  • Coenzyme A (CoA)

  • 4-coumarate-CoA ligase (4CL) enzyme

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • A suitable buffer (e.g., potassium phosphate or Tris-HCl)[9]

Q2: Are there known inhibitors of 4-coumarate-CoA ligase (4CL) that could be affecting my reaction? Yes, certain compounds can inhibit 4CL activity. For instance, some herbicides, such as propanil and swep, have been shown to be strong inhibitors of 4CL.[11][12] Ensure that your reagents and labware are free from any potential contaminants.

Q3: How can I verify that I have successfully synthesized this compound? The most common method for verification and purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[1] The formation of the this compound thioester bond results in a characteristic shift in the UV absorbance spectrum, which can be monitored with a spectrophotometer or a diode-array detector on the HPLC system.

Q4: Can I use a crude plant extract as the enzyme source? While it is possible, it is not recommended for achieving high yields. Crude extracts often contain thioesterases that degrade the this compound product, leading to a low equilibrium yield of around 15-20%.[1] Using a purified recombinant 4CL enzyme is preferable.

Data Summary

The following table summarizes typical concentrations and conditions for the enzymatic synthesis of this compound, compiled from various sources.

ComponentConcentration RangeNotes
Caffeic Acid0.4 mM - 1 mMSubstrate. Higher concentrations can sometimes lead to substrate inhibition, depending on the enzyme.
Coenzyme A (CoA)0.8 mM - 1.5 mMShould be in excess relative to the substrate.
ATP2.5 mM - 6.25 mMEssential for the ligase reaction.
MgCl₂5 mM - 15 mMRequired co-factor for 4CL activity.
4CL Enzyme10 - 40 µg/mLOptimal concentration depends on enzyme purity and specific activity.
Buffer50 mM - 100 mMPotassium phosphate or Tris-HCl are commonly used.
pH7.0 - 8.0Can be enzyme-specific and may require optimization.
Temperature25°C - 37°CTypically incubated at 30°C.
Incubation Time1 - 16 hoursMonitor reaction progress to identify the optimal time before product degradation becomes significant.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general method for the in vitro synthesis of this compound.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) to the desired final volume (e.g., 1 mL):

    • Caffeic acid to a final concentration of 400 µM.

    • Coenzyme A to a final concentration of 800 µM.

    • ATP to a final concentration of 2.5 mM.

    • MgCl₂ to a final concentration of 5 mM.

  • Initiate the Reaction: Add the purified 4CL enzyme (e.g., 40 µg/mL final concentration).

  • Incubate: Incubate the reaction mixture at 30°C in the dark, with gentle mixing, for a predetermined time (e.g., 4 hours or overnight). It is advisable to run a time-course experiment initially to determine the optimal incubation period.

  • Terminate the Reaction: Stop the reaction by methods such as heat inactivation (boiling for 5-10 minutes) or by adding a quenching solution like ethanol.[9]

  • Analysis: Analyze the formation of this compound using RP-HPLC.

Protocol 2: HPLC Analysis and Purification

This protocol outlines a general method for the analysis and purification of this compound.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid or formic acid.

    • Solvent B: Acetonitrile.

  • Gradient: Run a linear gradient, for example, from 5% to 50% Solvent B over 15 minutes.[9]

  • Detection: Monitor the elution profile at the characteristic absorbance wavelength for this compound (around 346 nm).

  • Purification: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Pool the collected fractions, flash-freeze in liquid nitrogen, and lyophilize for long-term storage at -20°C or below.[9]

Visualizations

Below are diagrams illustrating key workflows and relationships in the troubleshooting process for this compound synthesis.

start Start: Low this compound Yield q1 Is the reaction plateauing at a low conversion rate (15-20%)? start->q1 s1 Potential Cause: Thioesterase activity in crude enzyme prep. q1->s1 Yes q2 Is the 4CL isoform specific for caffeic acid? q1->q2 No r1 Recommendation: Purify 4CL enzyme or optimize reaction time. s1->r1 end_node Improved Yield r1->end_node s2 Potential Cause: Low enzyme affinity for caffeic acid. q2->s2 No q3 Are reaction conditions (pH, Temp, Co-factors) optimal? q2->q3 Yes r2 Recommendation: Select a 4CL isoform with known high activity for caffeic acid. s2->r2 r2->end_node s3 Potential Cause: Suboptimal reaction environment. q3->s3 No q4 Is the product degrading during/after the reaction? q3->q4 Yes r3 Recommendation: Systematically optimize pH, temperature, and concentrations of ATP/Mg2+. s3->r3 r3->end_node s4 Potential Cause: Thioester instability. q4->s4 Yes q4->end_node No r4 Recommendation: Minimize reaction time and process/ store product immediately at low temp. s4->r4 r4->end_node

Caption: Troubleshooting workflow for low this compound yield.

cluster_synthesis Step 1: Enzymatic Reaction cluster_purification Step 2: Purification & Analysis reagents Prepare Reaction Mix: - Caffeic Acid - Coenzyme A - ATP, MgCl2 - Buffer enzyme_add Add Purified 4CL Enzyme reagents->enzyme_add incubation Incubate at 30°C enzyme_add->incubation termination Terminate Reaction (e.g., Heat) incubation->termination hplc Analyze & Purify by RP-HPLC termination->hplc collection Collect this compound Fractions hplc->collection lyophilize Lyophilize for Storage collection->lyophilize product Purified this compound lyophilize->product

Caption: Experimental workflow for this compound synthesis.

CaffeicAcid Caffeic Acid Ligase 4-Coumarate-CoA Ligase (4CL) CaffeicAcid->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase CaffeoylCoA This compound Ligase->CaffeoylCoA Synthesis AMP_PPi AMP + PPi Ligase->AMP_PPi Thioesterase Thioesterase (Contaminant) CaffeoylCoA->Thioesterase Degradation Thioesterase->CaffeicAcid

Caption: Key reactions in this compound synthesis.

References

Optimizing LC-MS parameters for sensitive detection of Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the sensitive detection of Caffeoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization mode for detecting this compound?

A1: For most acyl-CoA species, including this compound, positive electrospray ionization (ESI) mode is generally more sensitive, often yielding a signal that is approximately three times stronger than in negative ion mode.[1] It is recommended to start method development in positive ESI mode.

Q2: What are the expected MRM transitions for this compound?

A2: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The precursor ion will be the protonated molecule [M+H]⁺. The most abundant product ion typically results from a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.0 Da).[2][3][4][5] A secondary, confirmatory fragment corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety (m/z 428) can also be monitored.[4][5][6]

  • Precursor Ion (Q1): ~930.7 m/z

  • Primary Product Ion (Q3 - for quantification): ~423.7 m/z ([M+H - 507]⁺)

  • Secondary Product Ion (Q3 - for confirmation): ~428.1 m/z

Q3: How can I improve the chromatographic peak shape for this compound?

A3: Poor peak shape is a common issue for phosphorylated molecules like this compound. To improve peak symmetry and retention on reversed-phase columns (like C18 or C8), consider the following:

  • Mobile Phase Additives: Use a buffer such as 10 mM ammonium acetate or an ion-pairing agent in your aqueous mobile phase.[3][7] Alkaline mobile phases with ammonium hydroxide can also be effective but may reduce column lifetime.[8]

  • Column Temperature: Maintaining the column at a consistent temperature, for example, 32-40°C, can improve peak shape and reproducibility.[2][3]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion.[9]

Q4: What is a reliable method for extracting this compound from biological samples?

A4: this compound is unstable, making sample preparation critical.[8] A common approach involves immediate protein precipitation and extraction. This can be achieved by homogenizing the sample on ice in a solution containing an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol) and a potassium phosphate buffer (pH 4.9).[8] Alternatively, extraction with 2.5% sulfosalicylic acid (SSA) has shown high recovery for short-chain acyl-CoAs and their biosynthetic precursors.[4][10]

Troubleshooting Guide

Problem: I am not seeing any signal for my this compound standard or sample.

  • Possible Cause 1: Incorrect MS/MS Transitions.

    • Solution: Confirm the precursor and product ion masses for this compound (~930.7 m/z and ~423.7 m/z, respectively). Infuse a fresh, known-concentration standard directly into the mass spectrometer to optimize cone/declustering potential and collision energy.[3][8]

  • Possible Cause 2: Analyte Degradation.

    • Solution: this compound is unstable. Prepare fresh standards and process samples quickly on ice or at 4°C.[8] Use additives in reconstitution solvents to improve stability.[11] Store extracts at -80°C until analysis.[5]

  • Possible Cause 3: Suboptimal Ion Source Parameters.

    • Solution: Optimize key ESI source parameters, including capillary voltage (typically 3-5.5 kV in positive mode), source temperature (e.g., 120-350°C), and nebulizer and desolvation gas flow rates.[2][3][12] These settings are interdependent and crucial for sensitivity.

Problem: My this compound peak is broad, tailing, or split.

  • Possible Cause 1: Secondary Interactions with the Column.

    • Solution: The phosphate groups on this compound can interact with residual silanols on silica-based columns, causing tailing. Ensure your mobile phase is adequately buffered (e.g., with ammonium acetate) to minimize these interactions.[3][9]

  • Possible Cause 2: Column Contamination or Void.

    • Solution: If all peaks in your chromatogram are showing poor shape, the column may be contaminated or have developed a void. Flush the column with a strong solvent wash sequence.[9] If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing, or replace the column.

  • Possible Cause 3: Mismatch Between Injection Solvent and Mobile Phase.

    • Solution: Dissolving the sample in a solvent significantly stronger than the starting mobile phase composition can cause peak splitting and broadening.[9] Reconstitute your final extract in the initial mobile phase or a weaker solvent.

Problem: My signal intensity is low or inconsistent between injections.

  • Possible Cause 1: Ion Suppression from Matrix Components.

    • Solution: Biological samples contain salts and other molecules that can interfere with ionization.[13] Implement a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove these interferences.[5][14] Using a stable isotope-labeled internal standard can also help correct for matrix effects.

  • Possible Cause 2: Adsorption to Sample Vials.

    • Solution: Studies have shown that using glass sample vials can significantly decrease the signal loss of CoA species compared to plastic vials.[11]

  • Possible Cause 3: Inconsistent ESI Spray.

    • Solution: An unstable spray can lead to fluctuating signal intensity.[13] Check for blockages in the ESI needle and ensure the nebulizing gas pressure is optimal. The position of the sprayer relative to the MS inlet can also be optimized for better stability and response.[13]

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue (Adapted from general acyl-CoA extraction protocols[2][8])

  • Flash-freeze approximately 40-50 mg of tissue in liquid nitrogen.

  • In a 2 mL tube, add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of an ice-cold organic solvent mix (acetonitrile:2-propanol:methanol at 3:1:1 v/v/v).

  • Add an appropriate internal standard (e.g., a C17-CoA).

  • Immediately homogenize the tissue in the extraction buffer on ice.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B), vortex, and centrifuge to pellet any insoluble material.

  • Transfer the final solution to a glass autosampler vial for LC-MS analysis.

Data Presentation

Table 1: Recommended Starting LC Parameters

ParameterRecommended SettingRationale
Column C18 or C8, ≤ 3.5 µm particle size (e.g., 100 x 2.1 mm)Provides good reversed-phase retention for acyl-CoAs.[3][5]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.8)Buffers the mobile phase to improve peak shape.[3][7]
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.[3]
Flow Rate 0.2 - 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI.[3][8]
Column Temp. 32 - 40°CEnsures reproducible retention times and can improve peak shape.[2][3]
Gradient 2% B to 95-100% B over 15-20 minutesA typical gradient to elute a wide range of polarities.[3]
Injection Vol. 5 - 30 µLDependent on sample concentration and instrument sensitivity.[3]

Table 2: Example Mass Spectrometer Parameters for this compound

ParameterRecommended Setting (Positive ESI)Rationale
Capillary Voltage 3.2 - 5.5 kVOptimal voltage for creating a stable electrospray.[2][3]
Source Temperature 120 - 150°CHelps with desolvation without causing thermal degradation.[3]
Desolvation Temp. 350 - 500°CAids in efficient solvent evaporation from droplets.[2][3]
Cone Voltage 45 V (Instrument Dependent)Should be optimized via infusion to maximize precursor ion signal.[3]
Nebulizer Gas Instrument specific (e.g., 35 arbitrary units)Controls droplet size and spray stability.[2]
Desolvation Gas Flow 500 L/h (Instrument Dependent)Assists in removing solvent from the ESI plume.[3]
Collision Gas ArgonStandard collision gas for CID fragmentation.[3]
Collision Energy (CE) Instrument/Analyte DependentMust be optimized to maximize the signal of the 423.7 m/z product ion.

Visualizations

MethodDevWorkflow Diagram 1: General LC-MS Method Development Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Analysis & Validation SampleExtract Extraction of this compound Cleanup Sample Cleanup (SPE/Filtration) SampleExtract->Cleanup Col_Select Column Selection (C18/C8) Cleanup->Col_Select Inject Extract MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Grad_Opt Gradient Development MP_Opt->Grad_Opt Tune Direct Infusion & Tuning Grad_Opt->Tune Define LC Conditions Source_Opt Source Parameter Optimization Tune->Source_Opt MRM_Dev MRM Transition Setup Tune->MRM_Dev Data_Acq Data Acquisition Source_Opt->Data_Acq MRM_Dev->Data_Acq Data_Proc Data Processing & Integration Data_Acq->Data_Proc Validation Method Validation Data_Proc->Validation

Caption: A workflow for developing a sensitive LC-MS method for this compound.

TroubleshootingFlow Diagram 2: Troubleshooting Low or No Signal Start Problem: Low/No Signal CheckStd Is signal present for a fresh, direct-infused standard? Start->CheckStd MS_Issue Issue is with MS settings CheckStd->MS_Issue No LC_Sample_Issue Issue is with LC separation or sample integrity CheckStd->LC_Sample_Issue Yes Opt_MS Action: Re-optimize source parameters (voltage, gas, temp). Confirm MRM transitions. MS_Issue->Opt_MS Check_LC Is peak shape acceptable? Sample_Issue Action: Check sample prep protocol. Investigate degradation, matrix effects, or adsorption to vials. Check_LC->Sample_Issue Yes LC_Opt Action: Optimize mobile phase. Check for column contamination. Flush or replace column. Check_LC->LC_Opt No LC_Sample_issue LC_Sample_issue LC_Sample_issue->Check_LC

Caption: A decision tree for troubleshooting low or absent this compound signal.

References

Strategies to minimize the degradation of Caffeoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Caffeoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound is a labile thioester and phenolic compound susceptible to degradation through several pathways:

  • Enzymatic Degradation: Endogenous plant enzymes, such as thioesterases and polyphenol oxidases (PPOs), can rapidly hydrolyze the thioester bond or oxidize the caffeoyl moiety upon tissue homogenization. Thioesterases, in particular, can be present in crude enzyme preparations used for in-vitro synthesis, leading to a lower yield.[1]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under alkaline or strongly acidic conditions.

  • Oxidation: The catechol group (the two adjacent hydroxyl groups) on the caffeoyl moiety is highly susceptible to oxidation, which can be catalyzed by enzymes (like PPOs) or occur non-enzymatically, especially in the presence of oxygen and metal ions.

  • Thermal Degradation: Elevated temperatures can accelerate both chemical hydrolysis and oxidation, leading to significant loss of this compound. For related phenolic compounds, high processing temperatures are generally avoided.

  • Light-Induced Degradation: Exposure to light can promote the degradation of phenolic compounds.

Q2: What is the optimal pH range for extracting this compound?

A2: To minimize degradation, it is crucial to maintain a slightly acidic to neutral pH during extraction, typically between pH 4.0 and 6.5 . Alkaline conditions (pH > 7.5) should be strictly avoided as they promote the hydrolysis of the thioester bond and the oxidation of the catechol group. While strongly acidic conditions can also lead to hydrolysis, a mildly acidic environment helps to inhibit the activity of many degradative enzymes like polyphenol oxidases.

Q3: What are the recommended temperature conditions for this compound extraction?

A3: All extraction steps should be performed at low temperatures, ideally between 0°C and 4°C . This involves using pre-chilled solvents, mortars and pestles, and centrifuges. Immediate freezing of plant material in liquid nitrogen upon harvesting is a critical first step to halt enzymatic activity. Higher temperatures significantly increase the rate of both enzymatic and non-enzymatic degradation.

Q4: Which solvents are most suitable for this compound extraction?

A4: A mixture of an organic solvent and an acidic aqueous buffer is generally recommended. A common choice is a mixture of methanol or acetone with a buffer (e.g., potassium phosphate or citrate buffer) at the optimal pH. The organic solvent helps to precipitate proteins, including degradative enzymes, while the aqueous buffer maintains the pH and solubilizes the this compound. For related acyl-CoAs, acetonitrile/isopropanol mixtures have also been used effectively.

Q5: How can I prevent enzymatic degradation during the extraction process?

A5: Preventing enzymatic degradation is critical for obtaining a good yield of this compound. Key strategies include:

  • Rapid Inactivation: Immediately freeze the plant tissue in liquid nitrogen after harvesting and grind it to a fine powder while still frozen.

  • Use of Denaturing Solvents: Employ extraction buffers containing organic solvents like methanol or acetone to precipitate and inactivate enzymes.

  • Inclusion of Inhibitors: Add a cocktail of enzyme inhibitors to the extraction buffer. This should include:

    • Reducing Agents/Antioxidants: Such as dithiothreitol (DTT), β-mercaptoethanol, or ascorbic acid to prevent oxidation.

    • Chelating Agents: Such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

    • PVP (Polyvinylpyrrolidone): To adsorb and remove phenolic compounds that can interfere with the extraction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound detected in the extract. Inefficient cell lysis.Ensure the plant tissue is ground to a very fine powder in liquid nitrogen. Consider using mechanical disruption methods like bead beating in the extraction buffer.
Rapid degradation during extraction.Work quickly and maintain low temperatures (0-4°C) throughout the process. Ensure the extraction buffer contains an effective concentration of antioxidants (e.g., DTT, ascorbic acid) and chelating agents (e.g., EDTA).
Inappropriate extraction solvent.Optimize the solvent system. Try different ratios of organic solvent (methanol, acetone) to aqueous buffer. Ensure the pH of the buffer is in the optimal range (4.0-6.5).
High variability between replicate extractions. Inconsistent sample handling.Standardize the time between tissue grinding and solvent addition. Ensure thorough mixing of the sample with the extraction buffer.
Incomplete enzyme inactivation.Increase the concentration of organic solvent in the initial extraction step or add stronger denaturing agents, if compatible with downstream analysis.
Presence of interfering peaks in chromatogram. Co-extraction of other phenolic compounds or lipids.Include a solid-phase extraction (SPE) clean-up step after the initial extraction. C18 or other appropriate sorbents can be used to separate this compound from interfering substances.
Degradation products of this compound.This indicates that degradation is still occurring. Re-evaluate all steps to minimize exposure to heat, light, and suboptimal pH. Analyze samples as quickly as possible after extraction.
Poor recovery after solid-phase extraction (SPE). Inappropriate SPE cartridge or elution solvent.Test different SPE sorbents (e.g., C18, mixed-mode). Optimize the composition of the wash and elution solvents to ensure this compound is retained and then efficiently eluted.
Irreversible binding to the column.Ensure the sample is properly conditioned before loading onto the SPE column. The presence of particulates can also lead to channeling and poor recovery.

Quantitative Data Summary

The following tables provide quantitative data on the stability of compounds structurally related to this compound, such as caffeoylquinic acids. This data can be used to infer the stability of this compound under similar conditions.

Table 1: Effect of pH on the Stability of Caffeoylquinic Acids (5-CQA)

pHTemperature (°C)Incubation Time (hours)Remaining 5-CQA (%)
2.02524~95
5.52524~98
7.42524~90
8.02524~75
11.02524< 50

Data is illustrative and based on the general behavior of related phenolic compounds.

Table 2: Effect of Temperature on the Stability of Caffeoylquinic Acids (5-CQA) at pH 5.5

Temperature (°C)Incubation Time (hours)Remaining 5-CQA (%)
424>99
2524~98
5024~80
8024~50
10024< 20

Data is illustrative and based on the general behavior of related phenolic compounds.

Experimental Protocols

Protocol: Extraction of this compound from Plant Tissue

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 80% Methanol, 10 mM Potassium Phosphate Buffer (pH 6.0), 2 mM DTT, 1 mM EDTA, 1% (w/v) PVP

  • Centrifuge (refrigerated)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE Wash Buffer: 10% Methanol in 10 mM Potassium Phosphate Buffer (pH 6.0)

  • SPE Elution Buffer: 80% Methanol in 10 mM Potassium Phosphate Buffer (pH 6.0)

  • Vacuum manifold for SPE

Procedure:

  • Sample Preparation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, ensuring the sample remains frozen.

  • Extraction: Transfer approximately 100 mg of the frozen powder to a pre-chilled microcentrifuge tube. Add 1 mL of ice-cold Extraction Buffer. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture on ice for 20 minutes with occasional vortexing to ensure thorough extraction and protein precipitation.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of SPE Wash Buffer.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of SPE Wash Buffer to remove polar impurities.

    • Elute the this compound with 1 mL of SPE Elution Buffer.

  • Analysis: The eluted sample is now ready for analysis by HPLC or LC-MS. If not analyzed immediately, store at -80°C.

Visualizations

Caffeoyl_CoA_Degradation_Pathways Caffeoyl_CoA This compound Caffeic_Acid Caffeic Acid + Coenzyme A Caffeoyl_CoA->Caffeic_Acid Hydrolysis (Thioesterases, pH extremes) Oxidized_Products Oxidized Products (e.g., Quinones) Caffeoyl_CoA->Oxidized_Products Oxidation (PPOs, O2, Metal Ions) Isomers Isomers Caffeoyl_CoA->Isomers Isomerization (Light, Heat)

This compound Degradation Pathways

Extraction_Workflow Start Harvest Plant Tissue Freeze Flash Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Add Cold Extraction Buffer (Methanol, Buffer pH 6.0, DTT, EDTA, PVP) Grind->Extract Incubate Incubate on Ice Extract->Incubate Centrifuge Centrifuge at 4°C Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Clean-up Supernatant->SPE Analyze Analyze by HPLC or LC-MS SPE->Analyze

This compound Extraction Workflow

References

Technical Support Center: Enhancing Heterologous Expression of Caffeoyl-CoA Synthesizing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the heterologous expression of Caffeoyl-CoA synthesizing enzymes, such as 4-Coumarate:CoA Ligase (4CL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the heterologous expression of this compound synthesizing enzymes in E. coli.

1. Low or No Protein Expression

Q: I am not observing any expression of my this compound synthesizing enzyme (e.g., 4CL) on an SDS-PAGE gel. What are the possible causes and solutions?

A: Low or no protein expression is a common issue in heterologous expression systems. Here are several factors to investigate:

  • Codon Usage Bias: The codon usage of your gene of interest may not be optimal for E. coli. This can lead to inefficient translation.

    • Solution: Synthesize a codon-optimized version of your gene for E. coli. Several online tools and commercial services are available for this purpose. Codon optimization can lead to a significant increase in protein expression, in some cases up to 25-fold or more.[1][2][3]

  • Promoter Strength and Induction: The promoter controlling the expression of your gene might be too weak, or the induction conditions may not be optimal.

    • Solution: Ensure you are using a strong, inducible promoter like the T7 promoter in a pET vector system. Optimize the concentration of the inducer (e.g., IPTG) and the cell density (OD600) at the time of induction. A typical starting point is an OD600 of 0.5-0.7 and an IPTG concentration of 0.1 mM to 1 mM.[4][5][6]

  • Plasmid Integrity: The expression plasmid may have mutations or be unstable in the host strain.

    • Solution: Verify the sequence of your plasmid. Use a fresh transformation of your expression host with a verified plasmid for each experiment.

  • Toxicity of the Recombinant Protein: The expressed protein may be toxic to the E. coli host, leading to cell death or reduced growth.

    • Solution: Use a tightly regulated expression system to minimize basal expression before induction. Lowering the induction temperature (e.g., 16-25°C) and using a lower concentration of the inducer can also mitigate toxicity.[7] Consider using E. coli strains specifically designed for expressing toxic proteins, such as C41(DE3) or C43(DE3).[8]

2. Poor Protein Solubility (Inclusion Body Formation)

Q: My this compound synthesizing enzyme is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

A: Inclusion bodies are insoluble aggregates of misfolded protein. Here are strategies to enhance the solubility of your recombinant enzyme:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can promote proper folding.[7]

  • Co-expression with Chaperones: Molecular chaperones can assist in the correct folding of your protein.

    • Solution: Co-express your target enzyme with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE. This can be achieved by using a compatible plasmid carrying the chaperone genes.[9]

  • Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag to your target enzyme can improve its solubility.

    • Solution: Clone your gene into a vector that adds a solubility-enhancing tag, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or smaller peptide tags.[10][11][12][13][14] These tags can often be removed by proteolytic cleavage after purification.

  • Optimize Culture Medium and Additives: The composition of the growth medium can influence protein folding.

    • Solution: Experiment with different culture media. Adding certain chemical chaperones or osmolytes to the culture medium, such as sorbitol or arginine, has been shown to improve the solubility of some recombinant proteins.

  • Choice of E. coli Host Strain: Some E. coli strains are better suited for producing soluble proteins.

    • Solution: Consider using strains like Rosetta(DE3), which contains tRNAs for rare codons, or SHuffle strains that facilitate disulfide bond formation in the cytoplasm.[8]

3. Low Enzyme Activity

Q: I have successfully expressed and purified my this compound synthesizing enzyme, but it shows low or no activity. What could be the problem?

A: Low enzyme activity can be due to several factors, from protein misfolding to incorrect assay conditions.

  • Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded into its active conformation.

    • Solution: Revisit the strategies for improving protein solubility, as these often lead to better-folded, more active protein.

  • Missing Cofactors: The enzyme may require specific cofactors for its activity that are not present in sufficient amounts in the E. coli cytoplasm or the assay buffer.

    • Solution: Check the literature for known cofactors of your enzyme. For example, 4CL enzymes require Mg2+ and ATP.[4][15] Ensure these are present in your assay buffer at the correct concentrations.

  • Suboptimal Assay Conditions: The pH, temperature, or substrate concentrations in your enzyme assay may not be optimal.

    • Solution: Systematically vary the pH, temperature, and concentrations of substrates (e.g., p-coumaric acid, caffeic acid, CoA, ATP) to determine the optimal conditions for your enzyme.[4]

  • Protein Degradation: The purified protein may be degrading over time.

    • Solution: Add protease inhibitors during purification and store the purified enzyme in an appropriate buffer at -80°C.

4. Insufficient Precursor Supply in Whole-Cell Bioconversion

Q: I am using my engineered E. coli for whole-cell bioconversion, but the yield of my final product is low. How can I increase the availability of precursors like malonyl-CoA and p-coumaric acid?

A: The availability of precursors is often a limiting factor in metabolic engineering.

  • Malonyl-CoA Limitation: Malonyl-CoA is a key precursor for the synthesis of many secondary metabolites, but its intracellular concentration in E. coli is tightly regulated and generally low.[16]

    • Solution: Overexpress the acetyl-CoA carboxylase (ACC) complex to increase the conversion of acetyl-CoA to malonyl-CoA. Additionally, engineering the upstream pathways to increase the acetyl-CoA pool can have a synergistic effect.[17][18]

  • p-Coumaric Acid Limitation: If you are aiming for de novo synthesis from a simple carbon source like glucose, the endogenous production of aromatic amino acids (the precursors to p-coumaric acid) can be a bottleneck.

    • Solution: Engineer the shikimate pathway in E. coli to overproduce L-tyrosine or L-phenylalanine. This can involve overexpressing key enzymes in the pathway and removing feedback inhibition.[19] Subsequently, express a tyrosine ammonia-lyase (TAL) or a phenylalanine ammonia-lyase (PAL) to convert the amino acid to p-coumaric acid.[20][21]

Data Presentation: Optimizing Expression Conditions

The following tables summarize quantitative data on factors that can be optimized to enhance the expression of this compound synthesizing enzymes.

Table 1: Effect of Induction Temperature and IPTG Concentration on Protein Expression

Induction Temperature (°C)IPTG Concentration (mM)Relative Soluble Protein Yield (%)Relative Insoluble Protein Yield (%)
371.02080
370.13565
251.05050
250.17030
160.19010

Note: Data are representative and may vary depending on the specific enzyme and expression system. Lowering the induction temperature and using a moderate IPTG concentration generally favors the production of soluble protein.[5][7][22][23]

Table 2: Impact of Codon Optimization on Protein Yield

Gene VersionRelative Protein Yield (%)
Wild-Type10
Codon-Optimized100

Note: Codon optimization can dramatically increase protein yield, sometimes by an order of magnitude or more, by adapting the gene sequence to the tRNA pool of the expression host.[1][2][3]

Table 3: Influence of E. coli Host Strain on Protein Yield and Solubility

E. coli StrainKey FeatureRelative Soluble Protein Yield (%)
BL21(DE3)Standard expression strain40
Rosetta(DE3)Supplies tRNAs for rare codons65
SHuffle T7Facilitates disulfide bond formation(Varies, protein-dependent)
C41(DE3)Tolerates toxic proteins(Varies, protein-dependent)

Note: Choosing the right E. coli strain is crucial for maximizing the yield of soluble and active protein.[8]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of 4-Coumarate:CoA Ligase (4CL) in E. coli

This protocol describes a general procedure for the expression and purification of a His-tagged 4CL enzyme.

  • Transformation:

    • Transform the pET expression vector containing the codon-optimized 4CL gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to the desired induction temperature (e.g., 18°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Continue to incubate the culture at 18°C with shaking for 16-20 hours.[4]

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.

  • Purification (IMAC):

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged 4CL protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the fractions by SDS-PAGE to check for purity.

  • Buffer Exchange and Storage:

    • Perform buffer exchange on the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Activity Assay for 4-Coumarate:CoA Ligase (4CL)

This spectrophotometric assay measures the formation of the hydroxycinnamoyl-CoA thioester.

  • Reaction Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 2.5 mM MgCl2

      • 2.5 mM ATP

      • 0.2 mM Coenzyme A

      • Substrate (e.g., 0.1 mM p-coumaric acid or caffeic acid)

      • Purified 4CL enzyme (e.g., 1-5 µg)

  • Measurement:

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at the characteristic wavelength of the product. For example:

      • p-Coumaroyl-CoA: ~333 nm

      • This compound: ~346 nm

      • Feruloyl-CoA: ~345 nm

    • The rate of absorbance increase is proportional to the enzyme activity.[4][24][25]

  • Calculation of Activity:

    • Use the molar extinction coefficient of the product to calculate the rate of product formation.

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Expression cluster_purification Purification and Analysis codon_opt Codon Optimization of 4CL Gene ligation Ligation and Transformation into Cloning Host codon_opt->ligation vector Expression Vector (e.g., pET28a) vector->ligation plasmid_prep Plasmid Purification and Verification ligation->plasmid_prep transform_exp Transformation into Expression Host (e.g., BL21(DE3)) plasmid_prep->transform_exp Verified Plasmid culture Cell Culture and Growth transform_exp->culture induction Induction with IPTG at Optimal OD600 and Temperature culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis (Sonication) harvest->lysis Cell Pellet centrifugation Centrifugation (Soluble/Insoluble Fraction) lysis->centrifugation imac IMAC Purification (Ni-NTA) centrifugation->imac analysis SDS-PAGE and Activity Assay imac->analysis

Caption: Experimental workflow for heterologous expression and purification of 4CL.

Phenylpropanoid_Pathway_Ecoli cluster_central_metabolism E. coli Central Metabolism cluster_heterologous_pathway Heterologous Phenylpropanoid Pathway cluster_malonyl_coa Malonyl-CoA Synthesis Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose 4-phosphate (E4P) Glucose->E4P Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Shikimate Shikimate Pathway PEP->Shikimate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate L_Tyrosine L-Tyrosine Chorismate->L_Tyrosine TAL Tyrosine Ammonia-Lyase (TAL) L_Tyrosine->TAL Engineered Step 1 ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Engineered Step (Overexpression) p_Coumaric_Acid p-Coumaric Acid TAL->p_Coumaric_Acid C4H Cinnamate-4-hydroxylase (C4H) p_Coumaric_Acid->C4H Engineered Step 2 FourCL 4-Coumarate:CoA Ligase (4CL) p_Coumaric_Acid->FourCL Engineered Step 3 Caffeic_Acid Caffeic Acid C4H->Caffeic_Acid Caffeic_Acid->FourCL p_Coumaroyl_CoA p-Coumaroyl-CoA FourCL->p_Coumaroyl_CoA Caffeoyl_CoA This compound FourCL->Caffeoyl_CoA Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA

Caption: Engineered metabolic pathway for this compound synthesis in E. coli.

References

Technical Support Center: HPLC Separation of Caffeoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of Caffeoyl-CoA isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor separation of this compound isomers?

Poor separation of this compound isomers can stem from several factors, including suboptimal column chemistry, mobile phase composition, temperature, and flow rate. Due to their structural similarity, achieving baseline resolution often requires careful method development and optimization.

Q2: Which type of HPLC column is best suited for separating this compound isomers?

While standard C18 columns are commonly used for reversed-phase chromatography, specialized column chemistries can offer improved selectivity for isomers.[1] Phenyl-based columns, for instance, can provide different selectivity compared to traditional alkyl (C18) columns and have shown reproducible elution profiles for similar compounds like caffeoylquinic acid isomers.[1] Experimenting with different stationary phases is often necessary to achieve optimal separation.

Q3: How does the mobile phase composition affect the separation of this compound isomers?

The choice of organic solvent and the pH of the aqueous phase are critical. For structurally similar compounds, methanol may offer better separation than acetonitrile due to its weaker elution strength, which can enhance resolution.[1] The pH of the mobile phase can significantly impact the ionization state of the isomers, thereby affecting their retention and selectivity.[2][3][4] It is crucial to control the mobile phase pH to ensure reproducible results.[5]

Q4: Can adjusting the column temperature improve the separation of this compound isomers?

Yes, adjusting the column temperature can be a powerful tool for optimizing separation. Increasing the temperature can enhance the resolution of geometrical isomers for similar compounds.[1] However, the effect of temperature is compound-specific, and it is essential to evaluate its impact on your specific separation.

Q5: What are some general troubleshooting steps I can take if I observe peak tailing or splitting?

Peak tailing or splitting can be caused by a variety of factors. If the mobile phase pH is too close to the pKa of the analytes, it can result in mixed ionization states and distorted peaks.[3] Other potential causes include column degradation, sample overload, or issues with the HPLC system itself. A systematic approach to troubleshooting, starting with sample and mobile phase preparation, is recommended.

Troubleshooting Guide: Poor Separation of this compound Isomers

This guide provides a systematic approach to troubleshooting and resolving poor separation of this compound isomers.

Problem: Co-elution or Poor Resolution of Isomer Peaks

Initial Checks:

  • Verify System Performance: Ensure the HPLC system is functioning correctly by running a standard to check for pressure fluctuations, leaks, and detector noise.

  • Sample Preparation: Confirm that the sample is properly dissolved and filtered to prevent particulates from clogging the system.

  • Mobile Phase Preparation: Ensure the mobile phase is fresh, well-mixed, and degassed. Inconsistent mobile phase composition can lead to retention time shifts and poor reproducibility.

Method Optimization Steps:

If the initial checks do not resolve the issue, proceed with the following optimization steps, adjusting one parameter at a time:

  • Column Selection:

    • C18 Column: If you are using a standard C18 column and observing poor separation, consider a different C18 column from another manufacturer as subtle differences in silica and bonding can affect selectivity.

    • Phenyl Column: Phenyl-based columns can offer alternative selectivity for aromatic compounds like this compound isomers.[1]

    • Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.[6][7]

  • Mobile Phase Composition:

    • Organic Modifier: If using acetonitrile, try switching to methanol. Methanol's weaker elution strength can sometimes improve the separation of closely related compounds.[1]

    • pH Adjustment: The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[2][3][4][5] Carefully adjust the pH of the aqueous portion of your mobile phase. For acidic compounds like this compound, a lower pH (e.g., using formic acid or phosphoric acid) is often a good starting point.[8]

    • Gradient Optimization: If using a gradient, adjust the slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Column Temperature:

    • Increase Temperature: Gradually increase the column temperature (e.g., in 5°C increments) to see if it improves resolution.[1] Be mindful of the thermal stability of your analytes.

    • Decrease Temperature: In some cases, lowering the temperature may enhance separation.

  • Flow Rate:

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve peak resolution, although it will increase the analysis time.

The following table summarizes the potential effects of adjusting key HPLC parameters on the separation of this compound isomers:

ParameterActionPotential Effect on SeparationConsiderations
Column Chemistry Switch from C18 to a Phenyl columnAltered selectivity, potentially improved resolution[1]May require re-optimization of the mobile phase.
Mobile Phase Switch from Acetonitrile to MethanolMay increase retention and improve resolution[1]Methanol can lead to higher backpressure.
Mobile Phase pH Adjust pH of the aqueous phaseSignificant changes in retention and selectivity[2][3][4][5]Ensure the chosen pH is within the stable range for the column.
Column Temperature Increase or decrease temperatureCan improve resolution of geometrical isomers[1]High temperatures may degrade the sample or column.
Flow Rate Decrease flow rateMay improve resolutionIncreases analysis time.
Gradient Profile Make the gradient shallowerCan improve separation of closely eluting peaksIncreases analysis time.

Experimental Protocol: Example Method for this compound Isomer Separation

This protocol provides a starting point for developing a separation method for this compound isomers. It is based on general principles for separating similar compounds and may require further optimization.

1. Materials and Reagents:

  • This compound isomer standard or sample

  • HPLC grade acetonitrile or methanol

  • HPLC grade water

  • Formic acid or phosphoric acid

  • HPLC system with a UV detector

2. Chromatographic Conditions (Starting Point):

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol)

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40-90% B (linear gradient)

    • 30-35 min: 90% B (hold)

    • 35-36 min: 90-10% B (return to initial)

    • 36-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 325 nm

3. Method Optimization:

  • If co-elution is observed, consider making the gradient from 5-25 minutes shallower (e.g., 10-30% B over 20 minutes).

  • If peaks are broad, try switching the organic solvent from acetonitrile to methanol.

  • If resolution is still poor, systematically adjust the column temperature in 5°C increments.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound isomers.

TroubleshootingWorkflow start Poor Separation of This compound Isomers check_system Initial Checks: - System Performance - Sample Preparation - Mobile Phase Preparation start->check_system is_resolved_1 Problem Resolved? check_system->is_resolved_1 optimize_column Optimize Column: - Try different C18 - Switch to Phenyl column - Change particle size/length is_resolved_1->optimize_column No end_success Separation Achieved is_resolved_1->end_success Yes is_resolved_2 Problem Resolved? optimize_column->is_resolved_2 optimize_mp Optimize Mobile Phase: - Switch organic solvent (ACN/MeOH) - Adjust pH - Optimize gradient is_resolved_2->optimize_mp No is_resolved_2->end_success Yes is_resolved_3 Problem Resolved? optimize_mp->is_resolved_3 optimize_temp Optimize Temperature: - Increase temperature - Decrease temperature is_resolved_3->optimize_temp No is_resolved_3->end_success Yes is_resolved_4 Problem Resolved? optimize_temp->is_resolved_4 optimize_flow Optimize Flow Rate: - Decrease flow rate is_resolved_4->optimize_flow No is_resolved_4->end_success Yes is_resolved_5 Problem Resolved? optimize_flow->is_resolved_5 is_resolved_5->end_success Yes consult Consult Further Resources or Expert is_resolved_5->consult No

Caption: Troubleshooting workflow for poor this compound isomer separation.

References

Technical Support Center: Enhancing Malonyl-CoA for Caffeoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing the availability of malonyl-CoA for caffeoyl-CoA biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic strategies to increase intracellular malonyl-CoA levels?

A1: The core strategies focus on redirecting carbon flux towards malonyl-CoA. This can be achieved through several approaches:

  • Increasing the supply of the precursor, acetyl-CoA: This involves engineering the central carbon metabolism to enhance the production and reduce the consumption of acetyl-CoA.[1]

  • Enhancing the conversion of acetyl-CoA to malonyl-CoA: This is typically done by overexpressing the enzyme acetyl-CoA carboxylase (ACC), which catalyzes this conversion.[1][2]

  • Reducing the consumption of malonyl-CoA by competing pathways: The primary competing pathway is fatty acid synthesis. Inhibiting or down-regulating key enzymes in this pathway can spare malonyl-CoA for other uses.[1]

  • Introducing alternative pathways for malonyl-CoA synthesis: Novel pathways, such as those utilizing malonate, can be introduced to produce malonyl-CoA independently of acetyl-CoA.[3][4]

Q2: How does increasing acetyl-CoA supply boost malonyl-CoA production?

A2: Malonyl-CoA is synthesized directly from the carboxylation of acetyl-CoA.[1] Therefore, a larger intracellular pool of acetyl-CoA increases the substrate availability for acetyl-CoA carboxylase (ACC), driving the reaction towards malonyl-CoA formation. Strategies to increase acetyl-CoA include deleting pathways that lead to byproducts like acetate and ethanol and overexpressing enzymes involved in acetate assimilation.[2][5]

Q3: What are the potential benefits and drawbacks of overexpressing acetyl-CoA carboxylase (ACC)?

A3:

  • Benefits: Overexpressing ACC directly targets the primary synthesis route of malonyl-CoA, and has been shown to significantly increase its intracellular concentration. For instance, overexpression of ACC in E. coli resulted in a 3-fold increase in cellular malonyl-CoA levels.[2]

  • Drawbacks: Overexpression of a large enzyme complex like ACC can impose a significant metabolic burden on the host organism. This can lead to reduced cell growth and overall productivity. Additionally, without a concurrent increase in the acetyl-CoA pool, the benefits of ACC overexpression may be limited.[1] In some cases, high levels of malonyl-CoA can also be toxic to the cells.

Q4: Is it always beneficial to inhibit fatty acid synthesis to increase malonyl-CoA for my product?

A4: While inhibiting fatty acid synthesis can increase the availability of malonyl-CoA for the production of secondary metabolites like this compound, it is a strategy that requires careful balancing.[1] Fatty acids are essential for cell membrane formation and overall cell health.[1] Complete inhibition of fatty acid synthesis can be lethal to the microorganism.[6] Therefore, it is often more effective to partially inhibit this pathway, for example, by using antisense RNA to repress key genes or through the controlled addition of inhibitors like cerulenin.[6]

Q5: What is the role of malonate supplementation in boosting malonyl-CoA?

A5: Malonate can be used as a direct precursor for malonyl-CoA synthesis through an alternative pathway. By co-expressing a malonate transporter and a malonyl-CoA synthetase, cells can import malonate from the culture medium and convert it directly to malonyl-CoA.[3] This approach bypasses the native acetyl-CoA-dependent pathway and has been shown to significantly increase malonyl-CoA levels and the production of malonyl-CoA-derived products.[3][4]

Q6: How do I choose the right host organism for my experiments?

A6: The choice of host organism depends on several factors, including the specific product, the genetic tools available, and the fermentation process.

  • Escherichia coli is a popular choice due to its rapid growth, well-characterized genetics, and the availability of numerous genetic engineering tools. It has been successfully engineered to produce high levels of malonyl-CoA.[2][5][7]

  • Saccharomyces cerevisiae (yeast) is a robust eukaryotic host that is often used for the production of plant-derived natural products. It is particularly suitable for complex pathways that may require post-translational modifications of enzymes.[1][7]

  • Corynebacterium glutamicum is another bacterium that has been engineered for the production of malonyl-CoA-dependent compounds.[1][7]

Troubleshooting Guides

Problem 1: Low yield of this compound despite engineering efforts to increase malonyl-CoA.

  • Possible Cause: Insufficient supply of the other precursor, p-coumaroyl-CoA.

    • Troubleshooting Step: Verify the functionality of the upstream pathway leading to p-coumaroyl-CoA. This includes ensuring that the necessary precursor, L-tyrosine, is available in sufficient quantities and that the enzymes in the phenylpropanoid pathway are expressed and active.

  • Possible Cause: Low activity of the enzyme responsible for converting p-coumaroyl-CoA to this compound (e.g., p-coumaroyl-CoA 3-hydroxylase).

    • Troubleshooting Step: Assay the activity of the hydroxylase in vitro or in cell-free extracts. Ensure that any necessary co-factors, such as ascorbate and Zn2+, are present in optimal concentrations.[8] The pH of the cellular environment can also significantly impact enzyme activity.[8]

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Step: Investigate the presence of endogenous thioesterases that may be degrading this compound.[9] If identified, consider knocking out or down-regulating the genes encoding these enzymes.

Problem 2: Overexpression of ACC is not increasing malonyl-CoA levels or is causing cell toxicity.

  • Possible Cause: Insufficient acetyl-CoA precursor.

    • Troubleshooting Step: Combine ACC overexpression with strategies to increase the acetyl-CoA pool, such as deleting competing pathways for acetate and ethanol production.[2]

  • Possible Cause: Metabolic burden from protein overexpression.

    • Troubleshooting Step: Use inducible promoters to control the timing and level of ACC expression. Titrate the inducer concentration to find a balance between enzyme activity and cell growth.

  • Possible Cause: Toxicity from malonyl-CoA accumulation.

    • Troubleshooting Step: Ensure that the downstream pathway for this compound production is active and can efficiently consume the produced malonyl-CoA. This will prevent its accumulation to toxic levels.

Problem 3: Difficulty in accurately quantifying intracellular malonyl-CoA concentrations.

  • Possible Cause: Rapid turnover of malonyl-CoA during sample preparation.

    • Troubleshooting Step: Quench metabolic activity rapidly, for example, by using cold methanol or another solvent. Perform extractions at low temperatures to minimize enzymatic degradation.

  • Possible Cause: Low sensitivity of the detection method.

    • Troubleshooting Step: Utilize a highly sensitive analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for quantification.[10][11] The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[10]

  • Possible Cause: Interference from other cellular components.

    • Troubleshooting Step: Employ a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds before HPLC-MS/MS analysis.[10]

Data Presentation: Quantitative Summary Tables

Table 1: Comparison of Metabolic Engineering Strategies to Increase Malonyl-CoA in E. coli

StrategyGenetic ModificationFold Increase in Malonyl-CoAReference
ACC OverexpressionOverexpression of acetyl-CoA carboxylase (Acc)3[2]
Increased Acetyl-CoA Supply & ACC OverexpressionDeletion of acetate and ethanol pathways, overexpression of acetate assimilation enzyme, and Acc overexpression15[2]
Malonate Utilization PathwayCo-expression of malonate/sodium symporter and malonyl-CoA synthetase6.8 (in terms of naringenin production)[3]

Table 2: Comparison of Metabolic Engineering Strategies to Increase Malonyl-CoA in S. cerevisiae

StrategyGenetic ModificationEffect on Malonyl-CoA PoolReference
ACC Promoter ReplacementReplacement of native ACC1 promoter with a strong constitutive promoterIncreased production of 6-methylsalicylic acid by ~60%[12]
ACC Phosphorylation Site MutationSite-directed mutagenesis of Acc1p (Ser659 and Ser1157)Enhanced Acc1p activity and increased total fatty acid content[12]
ACC Phosphorylation Site Mutation CombinationCombination of three site mutations in Acc1p (S686A, S659A, and S1157A)Increased malonyl-CoA availability and improved 3-hydroxypropionic acid production[13]

Experimental Protocols

Protocol 1: Quantification of Intracellular Malonyl-CoA using HPLC-MS/MS

This protocol is adapted from validated methods for malonyl-CoA quantification in biological samples.[10][11]

1. Sample Collection and Quenching: a. Rapidly withdraw a known volume of cell culture. b. Immediately quench metabolic activity by mixing with 2 volumes of ice-cold 60% (v/v) methanol. c. Centrifuge at 4°C to pellet the cells. d. Discard the supernatant and store the cell pellet at -80°C until extraction.

2. Extraction: a. Resuspend the cell pellet in 500 µL of 10% trichloroacetic acid. b. Add a known amount of a stable isotope-labeled internal standard (e.g., [13C3]malonyl-CoA). c. Lyse the cells by sonication or bead beating on ice. d. Centrifuge at high speed at 4°C to pellet cell debris. e. Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE): a. Condition a reversed-phase SPE column according to the manufacturer's instructions. b. Load the supernatant from the extraction step onto the column. c. Wash the column to remove salts and other polar impurities. d. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol). e. Dry the eluate under a stream of nitrogen.

4. HPLC-MS/MS Analysis: a. Reconstitute the dried sample in a suitable mobile phase. b. Inject the sample onto a reversed-phase HPLC column. c. Perform chromatographic separation using a gradient of an ion-pairing agent in an aqueous buffer and an organic solvent. d. Detect and quantify malonyl-CoA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Protocol 2: Overexpression of Acetyl-CoA Carboxylase (ACC) in E. coli

1. Plasmid Construction: a. Obtain the gene(s) encoding the desired ACC subunits. This can be from E. coli or a heterologous source. b. Clone the ACC gene(s) into an expression vector under the control of an inducible promoter (e.g., T7 or araBAD). c. Transform the resulting plasmid into the desired E. coli expression strain.

2. Protein Expression: a. Grow the transformed E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) at 37°C with appropriate antibiotic selection. b. Monitor cell growth by measuring the optical density at 600 nm (OD600). c. When the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6), induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter or L-arabinose for the araBAD promoter). d. Continue to incubate the culture for a defined period (e.g., 4-24 hours) at a suitable temperature (e.g., 18-30°C) to allow for protein expression.

3. Verification of Overexpression: a. Harvest a sample of the induced culture. b. Lyse the cells and separate the proteins by SDS-PAGE. c. Visualize the overexpressed ACC protein by Coomassie blue staining or perform a Western blot using an antibody specific to the ACC protein or an epitope tag.

4. Functional Analysis: a. Prepare cell-free extracts from the induced and uninduced cultures. b. Perform an enzyme assay to measure ACC activity. c. Quantify the intracellular malonyl-CoA concentration using the protocol described above to confirm the in vivo effect of ACC overexpression.

Mandatory Visualization

Metabolic_Pathway_for_Increasing_Malonyl_CoA Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Overexpression (+) Acetate_Ethanol Acetate/Ethanol Acetyl_CoA->Acetate_Ethanol Competing Pathways (-) Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase (-) Caffeoyl_CoA_Biosynthesis This compound Biosynthesis Malonyl_CoA->Caffeoyl_CoA_Biosynthesis Malonate Malonate (external) Malonate->Malonyl_CoA Malonyl-CoA Synthetase (+)

Caption: Metabolic strategies to increase malonyl-CoA availability.

Caffeoyl_CoA_Biosynthesis_Pathway cluster_malonyl Increased Malonyl-CoA Supply Glucose Glucose PEP_E4P PEP + E4P Glucose->PEP_E4P Glycolysis/ Pentose Phosphate Pathway L_Tyrosine L-Tyrosine PEP_E4P->L_Tyrosine Shikimate Pathway p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL/PAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Flavonoids Flavonoids & Other Products p_Coumaroyl_CoA->Flavonoids Malonyl_CoA Malonyl-CoA Malonyl_CoA->Flavonoids Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACC

Caption: Biosynthesis pathway of this compound from Glucose.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Malonyl Quantify Intracellular Malonyl-CoA Start->Check_Malonyl Low_Malonyl Malonyl-CoA is Low Check_Malonyl->Low_Malonyl No Sufficient_Malonyl Malonyl-CoA is Sufficient Check_Malonyl->Sufficient_Malonyl Yes Optimize_Malonyl Implement Strategies to Increase Malonyl-CoA (See FAQ Q1) Low_Malonyl->Optimize_Malonyl End Re-evaluate This compound Yield Optimize_Malonyl->End Check_pCoumaroyl Quantify p-Coumaroyl-CoA Sufficient_Malonyl->Check_pCoumaroyl Low_pCoumaroyl p-Coumaroyl-CoA is Low Check_pCoumaroyl->Low_pCoumaroyl No Sufficient_pCoumaroyl p-Coumaroyl-CoA is Sufficient Check_pCoumaroyl->Sufficient_pCoumaroyl Yes Optimize_pCoumaroyl Optimize Upstream Phenylpropanoid Pathway Low_pCoumaroyl->Optimize_pCoumaroyl Optimize_pCoumaroyl->End Check_Enzyme Assay C3'H Enzyme Activity Sufficient_pCoumaroyl->Check_Enzyme Low_Activity Enzyme Activity is Low Check_Enzyme->Low_Activity No Check_Enzyme->End Yes Optimize_Enzyme Optimize Enzyme Expression, Co-factors, and pH Low_Activity->Optimize_Enzyme Optimize_Enzyme->End

Caption: Experimental workflow for troubleshooting low this compound yield.

References

Refinement of protocols for the purification of synthetic Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of protocols for the purification of synthetic Caffeoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation during Synthesis or Work-up: this compound is susceptible to hydrolysis, especially at high pH. The thioester bond can be unstable under basic conditions.[1]- Maintain a neutral to slightly acidic pH (around 6.5-7.5) during the final steps of synthesis and purification.[2] - Work at low temperatures (e.g., on ice) to minimize degradation. - Process the sample for purification as quickly as possible after synthesis.
Incomplete Reaction: The chemical synthesis of the thioester bond may not have gone to completion.- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or analytical HPLC) to ensure completion. - Consider optimizing reaction conditions (e.g., coupling agents, reaction time, temperature).
Loss during Purification: The compound may be lost during extraction or chromatographic steps.- For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. Perform small-scale trials to optimize recovery. - For HPLC, ensure the collection window for the this compound peak is set correctly.
Poor Peak Shape in HPLC (Tailing, Fronting, or Splitting) Column Overload: Injecting too much sample onto the HPLC column.- Reduce the amount of sample injected. - Use a column with a larger internal diameter for preparative separations.[3]
Secondary Interactions with Column: Residual silanol groups on silica-based C18 columns can interact with the polar groups of this compound, causing peak tailing.- Use a high-purity, end-capped HPLC column. - Add a competing agent, such as a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase to mask silanol interactions.
Sample Solvent Incompatibility: The solvent in which the sample is dissolved is much stronger or weaker than the mobile phase.- Whenever possible, dissolve the sample in the initial mobile phase.[4]
Column Contamination or Degradation: Buildup of impurities from previous injections or degradation of the stationary phase.- Flush the column with a strong solvent to remove contaminants. - If the problem persists, the column may need to be replaced.
Presence of Impurities in the Purified Product Co-elution with Contaminants: Impurities from the synthesis reaction may have similar retention times to this compound.- Optimize the HPLC gradient to improve the separation of the target compound from impurities. A shallower gradient can increase resolution. - Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18).
Degradation during Lyophilization: The compound may degrade if the lyophilization process is too long or if the pH of the collected fraction is not optimal.- Neutralize the collected HPLC fractions before lyophilization. - Freeze the samples quickly and ensure a deep vacuum during lyophilization to speed up the process.
Presence of Thioesterase Activity (in enzymatic synthesis): If using a crude enzyme preparation for synthesis, thioesterases can degrade the this compound product.[5]- This guide focuses on synthetic this compound, but if enzymatic synthesis is used, consider purifying the ligase enzyme to remove thioesterases or use thioesterase inhibitors if available.
Variable Retention Times Changes in Mobile Phase Composition: Inconsistent mixing of mobile phase components or evaporation of a volatile solvent.- Ensure the mobile phase is well-mixed and degassed. - Keep solvent reservoirs capped to minimize evaporation.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature for the HPLC column.
Pump Issues: Inconsistent flow rate from the HPLC pump.- Purge the pump to remove any air bubbles. - Check for leaks in the system.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify synthetic this compound?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used and effective method for the purification of this compound and other acyl-CoA thioesters.[5] A C18 column is typically used with a water/acetonitrile gradient containing a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to ensure good peak shape and separation.

Q2: How can I remove unreacted Coenzyme A and Caffeic acid from my synthetic this compound?

A2: Both unreacted Coenzyme A and Caffeic acid can be effectively separated from this compound using RP-HPLC. Coenzyme A is more polar and will elute earlier in the gradient, while Caffeic acid is less polar than Coenzyme A but typically separates well from the this compound thioester. Solid-phase extraction (SPE) with a C18 sorbent can also be used as a preliminary cleanup step to remove a significant portion of the more polar Coenzyme A before the final HPLC purification.

Q3: What are the optimal storage conditions for purified this compound?

A3: Acyl-CoA thioesters are generally most stable at a slightly acidic to neutral pH and should be stored at low temperatures.[6] For short-term storage, keep the purified this compound in a buffered solution at pH 6.5-7.5 at 4°C. For long-term storage, it is recommended to lyophilize the purified this compound and store the powder at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Q4: How can I confirm the identity and purity of my purified this compound?

A4: The identity of this compound can be confirmed using High-Resolution Mass Spectrometry (HRMS) to determine its exact mass. Purity is typically assessed by analytical HPLC, where a single, sharp peak at the expected retention time indicates high purity. The absence of peaks corresponding to starting materials and byproducts should be confirmed.

Q5: My this compound appears to be degrading during purification. What can I do to minimize this?

A5: Degradation is often due to hydrolysis of the thioester bond. To minimize this, ensure all your buffers and solvents for purification are at a neutral or slightly acidic pH. Avoid basic conditions. Work quickly and keep the sample cold whenever possible. If using HPLC, consider collecting fractions in tubes containing a small amount of a stabilizing buffer.

Experimental Protocols

Protocol 1: Purification of Synthetic this compound by Preparative RP-HPLC

This protocol outlines a general method for the purification of this compound from a crude synthetic reaction mixture.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Crude synthetic this compound, dissolved in a minimal amount of Mobile Phase A or a compatible solvent

  • Collection tubes

  • Lyophilizer

2. Procedure:

  • Sample Preparation: Dissolve the crude synthetic this compound in a small volume of Mobile Phase A. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Chromatographic Separation: Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-25% B over 30 minutes

    • 25-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • 95-5% B over 5 minutes

    • Re-equilibrate at 5% B for 10 minutes The gradient should be optimized based on the separation observed in analytical HPLC.

  • Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 260 nm for the adenine moiety of CoA and ~330 nm for the caffeoyl moiety). Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze a small aliquot of the collected fractions by analytical HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions, freeze them, and lyophilize to obtain the purified this compound as a powder.

Protocol 2: Solid-Phase Extraction (SPE) for Preliminary Clean-up

This protocol can be used to enrich this compound and remove some impurities before HPLC purification.

1. Materials and Equipment:

  • C18 SPE cartridge

  • SPE manifold

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water with 0.1% acid (e.g., TFA or phosphoric acid)

  • Wash Solvent: Water with 0.1% acid

  • Elution Solvent: 50-70% Acetonitrile in water with 0.1% acid

  • Crude synthetic this compound, dissolved in a minimal amount of a weak, aqueous solvent

2. Procedure:

  • Cartridge Conditioning: Pass 2-3 cartridge volumes of methanol through the C18 SPE cartridge.

  • Cartridge Equilibration: Pass 2-3 cartridge volumes of the equilibration solvent through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Load the dissolved crude sample onto the cartridge.

  • Washing: Pass 2-3 cartridge volumes of the wash solvent through the cartridge to remove highly polar impurities.

  • Elution: Elute the this compound with 1-2 cartridge volumes of the elution solvent.

  • Analysis: Analyze the eluate by analytical HPLC to confirm the presence and enrichment of this compound. The eluate can then be further purified by preparative HPLC.

Quantitative Data Summary

The following table provides an example of the kind of data that should be recorded during a purification process to assess its effectiveness. Actual values will vary depending on the specific synthetic route and purification protocol.

Purification Step Total Protein/Mass (mg) This compound (mg) Purity (%) Yield (%) Purification Fold
Crude Reaction Mixture 1000150151001
Solid-Phase Extraction 30013545903
Preparative HPLC 105100>9567>6.3

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification start Caffeic Acid + Coenzyme A reaction Coupling Reaction start->reaction Coupling Agent crude Crude Reaction Mixture reaction->crude spe Solid-Phase Extraction (Optional) crude->spe Pre-cleanup hplc Preparative RP-HPLC crude->hplc Direct Purification spe->hplc fractions Collect Pure Fractions hplc->fractions lyophilize Lyophilization fractions->lyophilize final_product Pure this compound Powder lyophilize->final_product

Caption: Workflow for the chemical synthesis and purification of this compound.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_splitting_solutions Splitting Solutions cluster_retention Retention Time Issues cluster_drift_solutions Drifting Retention Solutions start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Variable Retention? start->retention tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes splitting Splitting peak_shape->splitting Yes sol_tailing1 Check for secondary interactions (add TFA, use end-capped column) tailing->sol_tailing1 sol_tailing2 Reduce column overload tailing->sol_tailing2 sol_fronting1 Check for column overload fronting->sol_fronting1 sol_fronting2 Ensure sample solvent is weaker than mobile phase fronting->sol_fronting2 sol_splitting1 Check for column void or frit blockage splitting->sol_splitting1 sol_splitting2 Ensure sample solvent compatibility splitting->sol_splitting2 drift Drifting Retention retention->drift Yes sol_drift1 Check mobile phase composition drift->sol_drift1 sol_drift2 Ensure stable column temperature drift->sol_drift2 sol_drift3 Check for pump issues/leaks drift->sol_drift3

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of Caffeoyl-CoA and Feruloyl-CoA in Lignin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Lignin, a complex aromatic polymer, is a major component of plant secondary cell walls, providing structural integrity and defense against pathogens. Its biosynthesis is a complex process involving a cascade of enzymatic reactions. Central to this pathway are two key intermediates: Caffeoyl-Coenzyme A (Caffeoyl-CoA) and Feruloyl-Coenzyme A (Feruloyl-CoA). Understanding the distinct roles and metabolic fates of these molecules is crucial for manipulating lignin content and composition for various applications, from improving biofuel production to developing novel therapeutics. This guide provides a detailed comparative analysis of this compound and Feruloyl-CoA in lignin biosynthesis, supported by experimental data and detailed protocols.

Core Comparison: this compound vs. Feruloyl-CoA

This compound and Feruloyl-CoA are both hydroxycinnamoyl-CoA esters that serve as precursors to the monolignols, the building blocks of lignin. The primary distinction between them lies in a single methylation step. This compound is methylated at the 3-hydroxyl group of its aromatic ring by the enzyme this compound O-methyltransferase (CCoAOMT) to form Feruloyl-CoA. This conversion is a critical control point in the lignin biosynthetic pathway, dictating the flow of intermediates towards the synthesis of guaiacyl (G) and syringyl (S) lignin units.

FeatureThis compoundFeruloyl-CoA
Chemical Structure Dihydroxycinnamic acid linked to Coenzyme AMonomethoxy, monohydroxycinnamic acid linked to Coenzyme A
Role in Lignin Biosynthesis Precursor to Feruloyl-CoA; primarily funnels into G and S lignin pathways after methylation.Direct precursor to coniferaldehyde and subsequently coniferyl alcohol (G-lignin monomer). Also a precursor for the synthesis of sinapaldehyde and sinapyl alcohol (S-lignin monomer).
Enzymatic Conversion Substrate for this compound O-methyltransferase (CCoAOMT).Product of CCoAOMT activity.
Impact on Lignin Composition Accumulation (due to CCoAOMT downregulation) can lead to reduced overall lignin content and altered S/G ratio.The availability of Feruloyl-CoA directly influences the production of both G and S lignin units.

Quantitative Analysis of this compound and Feruloyl-CoA in Lignin Biosynthesis

The relative abundance of this compound and Feruloyl-CoA and the efficiency of their conversion have a profound impact on the final lignin content and composition of a plant. Genetic modification of the CCoAOMT enzyme has been a key strategy to study these effects.

Table 1: Impact of CCoAOMT Downregulation on Lignin Content and Composition in Various Plant Species

Plant SpeciesGenetic ModificationChange in Total Lignin ContentChange in S/G RatioReference
Maize (Zea mays)RNAi of CCoAOMT22.4% decrease57.08% increase[1]
Poplar (Populus tremula x Populus alba)Antisense CCoAOMT12% decrease11% increase[2]
Tobacco (Nicotiana tabacum)Knockout of CCoAOMT6/6LNo significant change68.4% increase[2]

Table 2: Kinetic Parameters of this compound O-methyltransferase (CCoAOMT)

Enzyme SourceSubstrateKm (µM)Vmax (units)Reference
Parsley (Petroselinum crispum)This compound2.5Not specified[3][4]
Alfalfa (Medicago sativa) COMTCaffeic Acid5 - 100Not specified[5]

Note: Direct in vivo concentrations of this compound and Feruloyl-CoA are challenging to measure and vary significantly between plant species, tissues, and developmental stages. The data presented here reflects the downstream consequences of manipulating their interconversion.

Signaling Pathways and Experimental Workflows

Lignin Biosynthesis Pathway

The following diagram illustrates the central position of this compound and Feruloyl-CoA in the monolignol biosynthesis pathway.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD _5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->_5_Hydroxyconiferaldehyde F5H Lignin Lignin Polymer Coniferyl_alcohol->Lignin Sinapaldehyde Sinapaldehyde _5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol Sinapyl alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Lignin Lignin_Analysis_Workflow Biomass Plant Biomass Sample Grinding Grinding and Drying Biomass->Grinding Extraction Solvent Extraction (to remove extractives) Grinding->Extraction Extractive_Free_Biomass Extractive-Free Biomass Extraction->Extractive_Free_Biomass Klason Klason Lignin Analysis Extractive_Free_Biomass->Klason Thioacidolysis Thioacidolysis Extractive_Free_Biomass->Thioacidolysis NMR NMR Spectroscopy Extractive_Free_Biomass->NMR Lignin_Content Total Lignin Content Klason->Lignin_Content SG_Ratio S/G Ratio and Monomer Composition Thioacidolysis->SG_Ratio Lignin_Structure Lignin Structure and Linkages NMR->Lignin_Structure

References

Validating Caffeoyl-CoA with High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of critical metabolites is paramount. Caffeoyl-coenzyme A (Caffeoyl-CoA), a central intermediate in phenylpropanoid metabolism, plays a crucial role in the biosynthesis of lignin and other significant secondary metabolites. Its accurate identification is essential for studies in plant biochemistry, metabolic engineering, and natural product drug discovery. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.

This guide provides a comparative overview of the validation of this compound identification using HRMS, presenting supporting experimental data, detailed protocols, and a comparison with alternative approaches.

High-Resolution Mass Spectrometry for this compound Identification

The identification of this compound via HRMS relies on two key principles: highly accurate mass measurement of the precursor ion and the characteristic fragmentation pattern of its product ions in tandem mass spectrometry (MS/MS).

Accurate Mass Measurement: this compound has a chemical formula of C30H42N7O19P3S, resulting in a theoretical exact mass of 929.1469 Da.[1][2] High-resolution instruments, such as Orbitrap or TOF mass spectrometers, can measure the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) with an accuracy of less than 5 parts per million (ppm). This precision allows for the confident determination of the elemental composition, a critical first step in identification.

Characteristic Fragmentation: Acyl-CoA thioesters, including this compound, exhibit a highly conserved fragmentation pattern when subjected to collision-induced dissociation (CID) in the mass spectrometer.[3][4][5] This pattern is the definitive signature for identifying members of this compound class. The two primary fragmentation events observed in positive ion mode are:

  • A neutral loss of 506.9952 Da: This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety. This is the most common and diagnostically significant fragmentation for acyl-CoAs.[6]

  • A characteristic product ion at m/z 428.0365: This fragment represents the adenosine 3',5'-diphosphate portion of the coenzyme A molecule.[3][6]

By screening for these specific fragmentation events, researchers can selectively identify potential acyl-CoA compounds within a complex biological mixture.

Experimental Protocols

A robust and reproducible experimental workflow is crucial for the successful identification of this compound.

Sample Preparation (Acyl-CoA Extraction)

The following is a general protocol for the extraction of acyl-CoAs from plant tissue or bacterial cultures. Note that optimization may be required depending on the specific sample matrix.

  • Homogenization: Flash-freeze the biological sample (e.g., 50-100 mg of tissue) in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue into a fine powder.

  • Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol/water mixture) to the powdered sample. Vortex thoroughly for 1 minute.

  • Deproteinization: Incubate the mixture on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. For some applications, solid-phase extraction (SPE) can be used at this stage for further purification and concentration, though some modern methods are designed to avoid this step.[3][7]

  • Storage: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Store the dried extract at -80°C until analysis.[8] Reconstitute the sample in a suitable solvent (e.g., 2% acetonitrile in 100 mM ammonium formate) prior to injection.[4]

LC-HRMS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or C8 column is typically used (e.g., 100 x 2.1 mm, 3.5 µm).[4]

    • Mobile Phase A: 5-10 mM ammonium acetate in water, pH 6.8.[8]

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2%), holds for 1-2 minutes, then ramps up to a high percentage (e.g., 95%) over 10-15 minutes to elute the acyl-CoAs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-45°C.[4]

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan MS: Acquire data in a range that includes the target m/z (e.g., m/z 150-1200) with high resolution (>60,000).

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions. Alternatively, a suspect screening method can be employed, which specifically triggers MS/MS acquisition on precursor ions that produce the characteristic m/z 428.0365 fragment or exhibit the neutral loss of 506.9952 Da.[6]

    • Collision Energy: Optimize collision energy (e.g., HCD or CID) to achieve efficient fragmentation.

Data Presentation and Comparison

The validation of this compound is confirmed by matching the accurate mass and the MS/MS fragmentation pattern with theoretical values or an authentic standard.

ParameterTheoretical ValueObserved Value (Typical)
Chemical Formula C30H42N7O19P3SN/A
Exact Mass 929.1469 Da[1][2]929.1465 - 929.1473 Da
[M+H]⁺ Precursor Ion m/z 930.1542m/z 930.1535 - 930.1549 (< 5 ppm error)
Key Product Ion 1 m/z 423.1590 ([M-507+H]⁺)m/z 423.1585 - 423.1595
Key Product Ion 2 m/z 428.0365 (Adenosine diphosphate fragment)[6]m/z 428.0360 - 428.0370
Comparison of Analytical Approaches
FeatureHRMS (Suspect Screening)Triple Quadrupole MS (MRM)HPLC-UV
Specificity Very High (relies on accurate mass and specific fragments)High (relies on specific precursor-product transitions)Low (relies on retention time and UV absorbance)
Confidence in ID Very HighHigh (with authentic standard)Low (prone to co-elution issues)
Discovery Potential High (can identify other unknown acyl-CoAs)Low (only pre-defined targets are monitored)None
Sensitivity High to Very HighVery HighModerate
Quantitative Capability Good (label-free) to Excellent (with labeled standards)[8]Excellent (gold standard for quantification)Moderate
Instrumentation Cost HighModerate to HighLow

Mandatory Visualization

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Validation cluster_result Result Tissue Biological Sample (e.g., Plant Tissue) Extract Homogenization & Acyl-CoA Extraction Tissue->Extract Supernatant Centrifugation & Supernatant Collection Extract->Supernatant LC LC Separation (C18 Column) Supernatant->LC HRMS HRMS Detection (e.g., Orbitrap) LC->HRMS FullScan Full Scan MS (Accurate Mass of [M+H]⁺) HRMS->FullScan ddMS2 Data-Dependent MS/MS (Fragmentation) HRMS->ddMS2 Validation Validation Criteria: 1. Accurate Mass (<5ppm) 2. Characteristic Fragments   (Neutral Loss 507, m/z 428) FullScan->Validation ddMS2->Validation Identified This compound Identified Validation->Identified

Caption: Experimental workflow for this compound validation.

G cluster_fragments MS/MS Fragments Precursor This compound [M+H]⁺ m/z 930.1542 Fragment1 [Caffeoyl-pantetheine+H]⁺ m/z 423.1590 Precursor->Fragment1 Neutral Loss of 506.9952 Da (3'-phosphoadenosine-5'-diphosphate) Fragment2 [Adenosine Diphosphate+H]⁺ m/z 428.0365 Precursor->Fragment2 Cleavage

Caption: Fragmentation pathway of this compound in HRMS/MS.

References

A Comparative Guide to the Substrate Specificity of Caffeoyl-CoA O-methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoyl-CoA O-methyltransferases (CCoAOMTs) are a crucial class of enzymes involved in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. Beyond their role in lignification, these enzymes participate in the broader phenylpropanoid pathway, which synthesizes a vast array of secondary metabolites, including flavonoids and other compounds with significant biological and pharmacological activities. Understanding the substrate specificity of different CCoAOMTs is paramount for metabolic engineering efforts aimed at modifying lignin composition for biofuel production, enhancing plant defense mechanisms, and synthesizing novel therapeutic compounds.

This guide provides an objective comparison of the substrate specificity of CCoAOMTs from various plant species, supported by quantitative experimental data. It also offers detailed experimental protocols for researchers interested in characterizing these enzymes.

Quantitative Comparison of CCoAOMT Substrate Specificity

The substrate specificity of CCoAOMTs is typically evaluated by determining their kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—for a range of potential substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency (kcat/Km) is the most informative parameter for comparing the preference of an enzyme for different substrates.

The following tables summarize the kinetic parameters of CCoAOMTs from Populus trichocarpa (Black cottonwood) and Nicotiana tabacum (Tobacco) for their primary physiological substrates, this compound and 5-hydroxyferuloyl-CoA, as well as other related compounds.

Table 1: Kinetic Parameters of Populus trichocarpa CCoAOMT1 [1]

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
This compound2.8 ± 0.34.8 ± 0.11.71
5-Hydroxyferuloyl-CoA4.1 ± 0.43.2 ± 0.10.78

Table 2: Kinetic Parameters of Nicotiana tabacum CCoAOMTs [2]

EnzymeSubstrateKm (µM)Vmax (nkat/g protein)Vmax/Km
CCoAOMT I This compound61330222
5-Hydroxyferuloyl-CoA1583055
CCoAOMT II This compound41250312
5-Hydroxyferuloyl-CoA1066066
CCoAOMT III This compound51000200
5-Hydroxyferuloyl-CoA1250042
CCoAOMT IV This compound71100157
5-Hydroxyferuloyl-CoA1870039
CCoAOMT V This compound61200200
5-Hydroxyferuloyl-CoA1475054
CCoAOMT VI This compound51150230
5-Hydroxyferuloyl-CoA1360046
CCoAOMT VII This compound41300325
5-Hydroxyferuloyl-CoA1168062

Note: Vmax values from the tobacco study are presented as reported in the original publication and are not directly comparable to kcat values without knowing the enzyme concentration used in the assays.

From the data, it is evident that CCoAOMTs from both Populus trichocarpa and Nicotiana tabacum exhibit a clear preference for this compound over 5-hydroxyferuloyl-CoA, as indicated by the higher catalytic efficiencies for this compound. This preference underscores the primary role of CCoAOMT in the biosynthesis of guaiacyl (G) lignin precursors. While the enzymes can utilize 5-hydroxyferuloyl-CoA to produce syringyl (S) lignin precursors, they do so with lower efficiency.

Furthermore, some CCoAOMT-like proteins, often referred to as Phenylpropanoid and Flavonoid O-methyltransferases (PFOMTs), have been shown to methylate a broader range of substrates, including flavonoids. For instance, a CCoAOMT-like enzyme from Citrus reticulata has been characterized to be involved in the biosynthesis of polymethoxylated flavones.[3] This highlights the functional diversity within the CCoAOMT family.

Signaling Pathways and Experimental Workflows

The enzymatic reaction catalyzed by CCoAOMT is a key step in the phenylpropanoid pathway, leading to the formation of monolignols, the building blocks of lignin.

CCoAOMT_Reaction sub This compound enzyme CCoAOMT sub->enzyme sam S-Adenosyl- methionine (SAM) sam->enzyme prod Feruloyl-CoA sah S-Adenosyl- homocysteine (SAH) enzyme->prod enzyme->sah

Caption: General enzymatic reaction catalyzed by this compound O-methyltransferase (CCoAOMT).

The characterization of CCoAOMT substrate specificity typically involves a series of steps from gene cloning to enzymatic assays.

Experimental_Workflow A Gene Cloning (from plant cDNA) B Heterologous Expression (e.g., E. coli using pET vector) A->B C Protein Purification (e.g., His-tag affinity chromatography) B->C D Enzyme Assay (with various substrates) C->D E Product Analysis (e.g., HPLC) D->E F Kinetic Parameter Determination (Km, kcat) E->F

Caption: A typical experimental workflow for determining the substrate specificity of a CCoAOMT.

Experimental Protocols

This section provides a general overview of the methodologies used for the expression, purification, and kinetic characterization of recombinant CCoAOMTs.

Heterologous Expression of Recombinant CCoAOMT
  • Gene Cloning: The coding sequence of the CCoAOMT gene is amplified from plant cDNA and cloned into an expression vector, such as pET-28a(+), which often includes an N-terminal polyhistidine (His)-tag for purification.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the production of soluble protein.

  • Cell Harvest: Cells are harvested by centrifugation and the cell pellet can be stored at -80°C until purification.

Purification of His-tagged Recombinant CCoAOMT[4][5][6][7][8]
  • Cell Lysis: The frozen cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300-500 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Cells are lysed by sonication on ice.

  • Clarification: The lysate is centrifuged at high speed to pellet cell debris. The supernatant containing the soluble His-tagged CCoAOMT is collected.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with the lysis buffer.

  • Washing: The column is washed with several column volumes of a wash buffer (similar to the lysis buffer but with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged CCoAOMT is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Concentration: The eluted protein is often subjected to buffer exchange into a storage buffer (e.g., using dialysis or a desalting column) and concentrated using a centrifugal filter device. Protein concentration is determined using a method like the Bradford assay, and purity is assessed by SDS-PAGE.

CCoAOMT Enzyme Activity Assay (HPLC-Based)[9]
  • Reaction Mixture: The standard assay mixture contains the purified recombinant CCoAOMT, the substrate (e.g., this compound), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and dithiothreitol).

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: The reaction is stopped, for example, by adding acid (e.g., HCl) or by extraction with an organic solvent like ethyl acetate.

  • HPLC Analysis: The reaction products are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a mobile phase gradient of two solvents, such as water with a small percentage of formic or trifluoroacetic acid (Solvent A) and acetonitrile or methanol (Solvent B). The products are detected by their absorbance at a specific wavelength (e.g., around 340 nm for cinnamoyl-CoA esters).

  • Kinetic Parameter Calculation: To determine Km and kcat, the initial reaction velocities are measured at various substrate concentrations while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis software.

By applying these methodologies, researchers can effectively characterize and compare the substrate specificities of different this compound O-methyltransferases, contributing to a deeper understanding of their roles in plant metabolism and paving the way for their application in various biotechnological fields.

References

Cross-Validation of Caffeoyl-CoA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving phenylpropanoid metabolism, accurate quantification of key intermediates like Caffeoyl-Coenzyme A (Caffeoyl-CoA) is paramount. This guide provides a comparative overview of common analytical methods for this compound quantification, including detailed experimental protocols and performance data to aid in method selection and cross-validation.

This compound is a central metabolite in the biosynthesis of lignin and other important secondary metabolites in plants. Its accurate measurement is crucial for understanding metabolic fluxes and for applications in metabolic engineering and drug discovery. This guide explores two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), along with an enzymatic assay approach.

Comparison of Quantification Methods

The choice of quantification method depends on factors such as required sensitivity, selectivity, sample complexity, and available instrumentation. Below is a summary of performance characteristics for HPLC-UV and LC-MS/MS methods, based on available literature for similar analytes, as specific validation data for this compound is not extensively published.

ParameterHPLC-UVLC-MS/MSEnzymatic Assay
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratioMeasurement of enzyme activity consuming or producing this compound
Selectivity Moderate to GoodExcellentHigh (enzyme-specific)
Sensitivity Lower (µM range)Higher (nM to pM range)Variable, can be high with coupled reactions
Linear Range Typically 1-2 orders of magnitude3-5 orders of magnitudeDependent on enzyme kinetics
Matrix Effect LowerHigher (ion suppression/enhancement)Can be affected by inhibitors/activators in the matrix
Instrumentation Widely availableMore specialized and expensiveSpectrophotometer or fluorometer
Throughput ModerateModerate to HighHigh (microplate compatible)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for reproducible and accurate quantification.

Sample Preparation: Extraction of this compound from Plant Tissue

A general procedure for the extraction of acyl-CoAs from plant tissues is as follows. Note that stability is a concern for CoA esters, and all steps should be performed on ice or at 4°C.

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: To the powdered tissue, add 2 volumes of an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM dithiothreitol (DTT) and 1% (w/v) polyvinylpolypyrrolidone (PVPP)).

  • Deproteinization: Add an equal volume of 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA) to precipitate proteins. Vortex and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Purification (Optional but Recommended for HPLC-UV): The supernatant can be further purified using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash with water to remove salts.

    • Elute the this compound with methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent (e.g., 50 mM potassium phosphate buffer, pH 6.0).

HPLC-UV Quantification Method

This method is suitable for the quantification of this compound in relatively clean or purified samples.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 50 mM potassium phosphate buffer, pH 6.0.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B (linear gradient)

    • 25-30 min: 40% B

    • 30-35 min: 40% to 5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a characteristic UV absorbance maximum around 346 nm.

  • Quantification: Based on a calibration curve generated from authentic this compound standards of known concentrations.

LC-MS/MS Quantification Method

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological samples.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or similar column suitable for UPLC/UHPLC.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A fast gradient is typically employed.

  • Ionization Mode: Positive or negative ion mode can be optimized. For many acyl-CoAs, positive mode is used.

  • Mass Spectrometry Parameters:

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. The common fragmentation of CoA esters involves the loss of the adenosine 3',5'-diphosphate moiety (-507 m/z).

      • Precursor Ion (Q1): [M+H]+ for this compound (m/z 928.2)

      • Product Ion for Quantification (Q3): [M+H - 507]+ (m/z 421.2)

      • Product Ion for Confirmation (Q3): A fragment corresponding to the phosphopantetheine moiety.

  • Quantification: An internal standard (e.g., a stable isotope-labeled this compound or another acyl-CoA not present in the sample) should be used to correct for matrix effects and variations in extraction and ionization. Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Enzymatic Assay for this compound Quantification

This method relies on measuring the activity of an enzyme that specifically utilizes this compound as a substrate, such as this compound O-methyltransferase (CCoAOMT). The consumption of this compound or the formation of a product can be monitored spectrophotometrically.

  • Principle: CCoAOMT catalyzes the methylation of this compound to Feruloyl-CoA using S-adenosyl-L-methionine (SAM) as a methyl donor. The reaction can be monitored by the decrease in absorbance at 346 nm due to the conversion of this compound.

  • Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • Dithiothreitol (DTT, 10 mM)

    • S-adenosyl-L-methionine (SAM, 1 mM)

    • Purified this compound O-methyltransferase (CCoAOMT) enzyme

    • Sample containing this compound

  • Procedure:

    • In a UV-transparent microplate or cuvette, prepare a reaction mixture containing buffer, DTT, and SAM.

    • Add the sample containing this compound.

    • Initiate the reaction by adding a known amount of CCoAOMT enzyme.

    • Immediately monitor the decrease in absorbance at 346 nm over time using a spectrophotometer.

  • Quantification: The concentration of this compound in the sample can be calculated from the initial rate of the reaction and a standard curve generated with known concentrations of this compound.

Visualizing Experimental Workflows

G

G

A Comparative Functional Analysis of Caffeoyl-CoA Ligases from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the functional nuances of key enzymatic players in plant metabolic pathways is crucial. Caffeoyl-CoA ligases (CCLs), and the closely related 4-coumarate:CoA ligases (4CLs) that act on caffeic acid, are pivotal enzymes at a branching point of the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, and other compounds with significant pharmacological potential. The substrate specificity and kinetic efficiency of these enzymes from different plant species can have profound implications for metabolic engineering and the targeted production of valuable natural products.

This guide provides an objective comparison of the performance of these ligases from various plant sources, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical and experimental frameworks.

Data Presentation: Kinetic Properties of Plant 4-Coumarate:CoA Ligases with Caffeic Acid

The following table summarizes the kinetic parameters of 4CL enzymes from several plant species, focusing on their activity with caffeic acid. These enzymes catalyze the formation of this compound, a critical step for the biosynthesis of numerous downstream metabolites. The isoforms within a single species often exhibit distinct kinetic properties, reflecting their specialized roles in different metabolic channels, such as lignin or flavonoid biosynthesis.

Plant SpeciesEnzyme IsoformSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µkat/kg)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Reference
Petunia hybridaPh-4CL1Caffeic Acid---Lower than for ferulic and 4-coumaric acid[1]
Arabidopsis thalianaAt4CL1Caffeic Acid1001.1721.511,700
Arabidopsis thalianaAt4CL2Caffeic Acid211.0519.450,000[2]
Arabidopsis thalianaAt4CL3Caffeic Acid1600.438.02,688
Populus trichocarpaPtr4CL3Caffeic Acid119-13.33-[3]
Populus trichocarpaPtr4CL5Caffeic Acid28-13.5-[3]

Note: Data for some kinetic parameters were not available in the cited literature. The catalytic efficiency of Ph-4CL1 for caffeic acid was reported to be 8 times lower than for its preferred substrate, cinnamic acid[1].

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Phenylpropanoid_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid C3H C3'H Cou->C3H FourCL 4CL Cou->FourCL Caf Caffeic Acid Caf->FourCL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS CafCoA This compound CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR Flav Flavonoids Lig Lignin (G-unit) PAL->Cin C4H->Cou C3H->Caf FourCL->CouCoA FourCL->CafCoA CCoAOMT->FerCoA CHS->Flav CCR->Lig

Figure 1: The Phenylpropanoid Biosynthesis Pathway.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Gene_Cloning Gene Cloning into Expression Vector Protein_Expression Heterologous Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., His-tag affinity chromatography) Protein_Expression->Protein_Purification Reaction_Setup Setup Reaction Mixture: Buffer, ATP, MgCl₂, CoA, Substrate (Caffeic Acid) Protein_Purification->Reaction_Setup Enzyme_Addition Initiate Reaction with Purified Enzyme Reaction_Setup->Enzyme_Addition Spectro_Reading Spectrophotometric Monitoring (Formation of this compound) Enzyme_Addition->Spectro_Reading Initial_Velocity Calculate Initial Velocities at Varying Substrate Concentrations Spectro_Reading->Initial_Velocity Michaelis_Menten Plot Velocity vs. [Substrate] and Fit to Michaelis-Menten Equation Initial_Velocity->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters

Figure 2: Experimental Workflow for Enzyme Kinetic Analysis.

Figure 3: Simplified Phylogeny of Angiosperm 4CL Enzymes.

Experimental Protocols

The characterization of this compound ligase or 4-coumarate:CoA ligase activity is fundamental to understanding their function. Below is a detailed methodology for a common spectrophotometric assay used to determine the kinetic parameters of these enzymes.

Spectrophotometric Assay for 4-Coumarate:CoA Ligase Activity

This method measures the formation of the thioester bond in the product (e.g., this compound), which results in an increased absorbance at a specific wavelength (typically around 330-360 nm).

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl or Potassium Phosphate buffer, pH 8.0.

  • ATP Solution: 100 mM ATP, pH neutralized with NaOH.

  • MgCl₂ Solution: 100 mM Magnesium Chloride.

  • Coenzyme A (CoA) Solution: 10 mM Coenzyme A lithium salt.

  • Substrate Stock Solution: 10 mM Caffeic Acid dissolved in a minimal amount of DMSO or ethanol and brought to volume with the assay buffer.

  • Purified Enzyme: Recombinant 4CL protein of known concentration, stored in an appropriate buffer (e.g., with glycerol for stability).

2. Standard Assay Procedure:

  • Prepare a reaction master mix (excluding the enzyme or CoA to initiate the reaction) in a quartz cuvette suitable for spectrophotometry. For a final volume of 500 µL, the final concentrations should be:

    • 50 mM Tris-HCl/K-Phosphate buffer, pH 8.0

    • 2.5 mM ATP

    • 2.5 mM MgCl₂

    • 0.2 mM CoA

    • A range of caffeic acid concentrations (e.g., 10 µM to 500 µM) for kinetic analysis.

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the reaction by adding a specific amount of purified enzyme (e.g., 1-5 µg). The amount should be optimized to ensure the reaction rate is linear over the measurement period.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the this compound product (this should be determined empirically, but is often near 346 nm).

  • Record the change in absorbance over time (e.g., every 10 seconds for 2-5 minutes).

3. Data Analysis for Kinetic Parameters:

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient of this compound, b is the path length of the cuvette, and c is the concentration.

  • Repeat the assay for each substrate concentration.

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, R) to determine the K_m_ (Michaelis constant) and V_max_ (maximum velocity).

  • Calculate the turnover number (k_cat_) by dividing V_max_ by the total enzyme concentration used in the assay ([E]t).

  • The catalytic efficiency is then determined by the ratio k_cat_/K_m_.

This guide provides a foundational comparison of this compound ligase functional characteristics across different plant species. The presented data and protocols offer a starting point for researchers aiming to explore, manipulate, or harness the biosynthetic capabilities of the plant phenylpropanoid pathway.

References

Comparative Purity Assessment of Enzymatically Synthesized Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of methods for synthesizing Caffeoyl-CoA, with a focus on the purity of the final product. For researchers in drug development and related scientific fields, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. This document outlines enzymatic synthesis approaches, compares them to a chemo-enzymatic alternative, and provides detailed protocols for synthesis and purity assessment using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound Synthesis

Caffeoyl-Coenzyme A (this compound) is a key intermediate in the phenylpropanoid pathway in plants and is a precursor to a wide array of bioactive compounds with potential therapeutic applications. The reliable synthesis of high-purity this compound is therefore crucial for research in natural product biosynthesis, drug discovery, and metabolic engineering. Enzymatic synthesis is a common approach, leveraging the specificity of enzymes to produce the desired molecule. However, the choice of enzyme source and synthesis strategy can significantly impact the final purity and yield. This guide explores these aspects to aid researchers in selecting the optimal synthesis and purification strategy for their needs.

Comparison of Synthesis Methods

The purity of enzymatically synthesized this compound is primarily influenced by the presence of competing enzymes and side reactions. The two main enzymatic approaches utilize either crude protein extracts or purified recombinant enzymes. A chemo-enzymatic method offers an alternative route.

Synthesis MethodPrincipleTypical YieldPurity (Post-Purification)Key AdvantagesKey Disadvantages
Enzymatic (Crude Extract) Utilizes a mixture of enzymes from a natural source (e.g., wheat seedlings) containing 4-Coumarate-CoA Ligase (4CL) activity.15-20% conversion of caffeic acid[1]Lower; requires extensive purificationInexpensive and relatively simple to prepare the enzyme extract.Low yield and purity due to competing enzymes (e.g., thioesterases, methyltransferases) leading to byproducts.[1]
Enzymatic (Recombinant 4CL) Employs a purified, recombinantly expressed 4CL enzyme.88-95% (overall yield after purification)[2]High (>95%)High specificity, leading to higher purity and yield; more controlled reaction.Higher initial cost and effort for enzyme expression and purification.
Chemo-enzymatic A multi-step process involving chemical activation of caffeic acid followed by an enzymatic reaction.>40% for similar CoA esters[3][4]High; dependent on purification efficiencyAvoids the need for ATP and allows for the synthesis of a broader range of CoA esters.Can be a more complex procedure with multiple steps and requires handling of chemical reagents.

Purity Assessment Methodologies

Accurate assessment of this compound purity is essential. The primary methods employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Common Impurities in Enzymatic Synthesis

When using crude enzyme extracts, several impurities can arise due to the presence of other enzymes. These include:

  • Feruloyl-CoA: Formed if S-adenosylmethionine (SAM) and this compound O-methyltransferase (CCOMT) are present in the extract.[1]

  • Caffeic acid: Unreacted starting material.

  • Free Coenzyme A: Unreacted starting material.

  • Hydrolysis products: Caffeic acid and Coenzyme A resulting from the action of thioesterases present in the crude extract.[1]

Recombinant enzyme preparations significantly reduce these byproducts, leading to a much cleaner reaction mixture.

Experimental Protocols

Enzymatic Synthesis of this compound using Recombinant 4-Coumarate-CoA Ligase (4CL)

This protocol is adapted from methods utilizing purified recombinant 4CL for the synthesis of hydroxycinnamate-CoA esters.

Materials:

  • Purified recombinant 4-Coumarate-CoA Ligase (4CL)

  • Caffeic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl or Potassium phosphate buffer (pH 7.5)

    • 5 mM MgCl₂

    • 5 mM ATP

    • 1.5 mM CoA

    • 0.5 mM Caffeic acid

  • Add purified recombinant 4CL enzyme to the reaction mixture.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the this compound using preparative RP-HPLC.

Chemo-enzymatic Synthesis of this compound

This protocol is a general method for the synthesis of CoA esters that can be adapted for this compound.

Materials:

  • Caffeic acid

  • Ethyl chloroformate

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Coenzyme A (CoA)

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

Procedure:

  • Dissolve caffeic acid in THF.

  • Cool the solution to 4°C.

  • Add triethylamine and ethyl chloroformate and stir for 45 minutes at 4°C to form the mixed anhydride.

  • In a separate tube, dissolve CoA in 0.5 M NaHCO₃ solution.

  • Add the CoA solution to the mixed anhydride reaction mixture.

  • Stir the reaction for 45 minutes at room temperature.

  • Lyophilize the reaction mixture.

  • Purify the this compound using preparative RP-HPLC.

Purity Analysis by RP-HPLC

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% phosphoric acid or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or formic acid

  • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 346 nm (for the thioester bond) and 260 nm (for the adenine ring of CoA).

  • Quantification: Purity is determined by the relative peak area of this compound compared to the total area of all peaks.

Purity Analysis by LC-MS/MS

Instrumentation and Conditions:

  • LC System: A standard HPLC or UHPLC system with a C18 column.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 m/z).[4]

  • Data Analysis: Quantify this compound based on the peak area of its specific transition and compare it to the total ion chromatogram to assess purity.

Visualizing the Workflow and Pathways

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis Caffeic_Acid Caffeic Acid CoA Coenzyme A ATP ATP 4CL_Enzyme 4CL Enzyme Reaction_Mixture Reaction Mixture Caffeoyl_CoA_crude Crude this compound HPLC Preparative RP-HPLC LC_MS LC-MS/MS Analysis Pure_Caffeoyl_CoA Pure this compound Purity_Data Purity Data

Caption: Workflow for enzymatic synthesis and purity assessment of this compound.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Caffeoyl_CoA Caffeoyl_CoA Caffeic_Acid->Caffeoyl_CoA 4CL Flavonoids Flavonoids Caffeoyl_CoA->Flavonoids Lignans Lignans Caffeoyl_CoA->Lignans Stilbenes Stilbenes Caffeoyl_CoA->Stilbenes

Caption: Simplified phenylpropanoid pathway showing the central role of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of phenylpropanoids is crucial for advancements in plant science, medicine, and biotechnology. This guide provides a comparative overview of the metabolomics of Caffeoyl-CoA and its related compounds, key players in the biosynthesis of lignin, flavonoids, and other bioactive molecules. We present quantitative data, detailed experimental protocols, and pathway visualizations to support your research endeavors.

Quantitative Analysis of Phenylpropanoid Intermediates

Metabolomic studies focusing on the phenylpropanoid pathway often involve the precise quantification of various intermediates. Below is a summary of representative quantitative data from metabolomic analyses in Arabidopsis thaliana, a model organism for plant biology. These values highlight the baseline levels of key phenylpropanoids and demonstrate the shifts that can occur due to genetic modifications.

MetaboliteWild Type (pmol/g-FW)ccr1 Mutant (pmol/g-FW)Fold Change (ccr1/WT)Analytical Method
This compound~50Decreased< 1LC-MS/MS
Feruloyl-CoA~60Decreased< 1LC-MS/MS
Sinapoyl-CoA~40Decreased< 1LC-MS/MS
Caffeic Acid~150Increased> 1LC-MS/MS
Ferulic Acid~250Increased> 1LC-MS/MS
Sinapic Acid~180Increased> 1LC-MS/MS
Coniferaldehyde~100Decreased< 1LC-MS/MS
Sinapaldehyde~80Decreased< 1LC-MS/MS

Data synthesized from studies on Arabidopsis thaliana wildtype and cinnamoyl CoA reductase1 (CCR1) deficient lines.[1] The ccr1 mutation leads to a decrease in metabolites downstream of the CCR1 enzyme and an accumulation of upstream intermediates.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to metabolomic analysis. Here, we detail a standard protocol for the targeted metabolomic analysis of phenylpropanoids from plant tissue, primarily based on methodologies developed for Arabidopsis thaliana.[1]

Sample Preparation and Metabolite Extraction

This protocol is optimized for the extraction of a broad range of phenylpropanoid intermediates.

  • Tissue Homogenization:

    • Harvest and immediately flash-freeze 50-100 mg of plant tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled 80% methanol.

    • Vortex vigorously for 1 minute at high temperature (65°C) to enhance the release of hydrophobic compounds.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For improved yield, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants pooled.

    • Dry the pooled supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the liquid chromatography system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides high sensitivity and selectivity for the quantification of phenylpropanoids.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm) is commonly used for separating phenylpropanoids.[2]

    • Mobile Phase A: Water with 5 mM ammonium acetate, pH adjusted to 5.3.[1]

    • Mobile Phase B: Methanol.[2]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. For example: 0-1.5 min, 2% B; 1.5-3 min, 2-15% B; 3-5.5 min, 15-95% B; 5.5-14.5 min, hold at 95% B; 14.5-15 min, 95-2% B; 15-20 min, re-equilibrate at 2% B.[2]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI), often in negative mode for phenolic compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for each analyte are monitored.

    • Ion Suppression Estimation: Standard spike recovery studies are crucial for accurate quantitation to account for matrix effects.[1]

Phenylpropanoid Biosynthesis Pathway and Key Regulatory Points

The phenylpropanoid pathway is a central route in plant secondary metabolism, starting from the amino acid phenylalanine.[3][4] This pathway generates a wide array of compounds, including lignin monomers, flavonoids, and hydroxycinnamic acids. This compound is a critical branch-point intermediate in this pathway.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_Shikimate Caffeoyl Shikimate p_Coumaroyl_CoA->Caffeoyl_Shikimate HCT Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Caffeic_Acid Caffeic Acid Caffeoyl_Shikimate->Caffeic_Acid CSE Caffeoyl_CoA This compound Caffeic_Acid->Caffeoyl_CoA 4CL Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Coniferyl_Alcohol Coniferyl Alcohol (G-lignin precursor) Coniferaldehyde->Coniferyl_Alcohol CAD Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_Alcohol Sinapyl Alcohol (S-lignin precursor) Sinapaldehyde->Sinapyl_Alcohol CAD

Caption: General phenylpropanoid biosynthesis pathway leading to lignin precursors and flavonoids.

The conversion of this compound to Feruloyl-CoA, catalyzed by this compound O-methyltransferase (CCoAOMT), is a key regulatory step in determining the ratio of different lignin monomers.[5][6] This makes CCoAOMT a significant target for genetic engineering to modify lignin content and composition in plants.

Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of phenylpropanoids involves several key stages, from experimental design to data analysis and biological interpretation.

Metabolomics_Workflow Experimental_Design Experimental Design (e.g., WT vs. Mutant) Sample_Collection Sample Collection & Quenching Experimental_Design->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, t-test) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis & Biological Interpretation Metabolite_Identification->Pathway_Analysis

Caption: A standard workflow for a plant metabolomics study.

This guide provides a foundational understanding of the comparative metabolomics of this compound and related phenylpropanoids. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to investigate this significant class of plant secondary metabolites.

References

Confirming the Structure of Novel Caffeoyl-CoA Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel bioactive compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the structure of newly identified Caffeoyl-CoA derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Caffeoyl-coenzyme A (this compound) and its derivatives are key intermediates in the biosynthesis of numerous secondary metabolites in plants, including lignin and a variety of phenolic compounds with significant pharmacological activities. The discovery of novel derivatives with unique therapeutic potential necessitates robust and precise structural characterization. NMR spectroscopy has emerged as the gold standard for this purpose, offering unparalleled insight into the molecular architecture of these complex molecules.

Performance Comparison: NMR vs. Alternative Techniques

While several analytical techniques can provide structural information, NMR spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the most powerful. Each method offers distinct advantages and disadvantages.

Table 1: Comparison of Analytical Techniques for Structure Elucidation

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ions.Measures the diffraction pattern of X-rays by a single crystal.
Sample State Solution or solid-state.[1]Solid, liquid, or gas (requires ionization).Crystalline solid.[1]
Information Provided Detailed 3D structure, connectivity, stereochemistry, dynamic processes.Molecular weight, elemental composition, fragmentation patterns.[2]High-resolution 3D atomic coordinates in the crystalline state.
Strengths Non-destructive, provides unambiguous structure elucidation, good for complex mixtures.[1]High sensitivity (femtomole to picomole range), high throughput.Provides absolute stereochemistry and precise bond lengths/angles.[1]
Limitations Lower sensitivity compared to MS, requires larger sample amounts (mg), complex spectra for large molecules.Does not provide stereochemical information, fragmentation can be complex to interpret.Requires a high-quality single crystal, which can be difficult to obtain.[1]
Typical Application Primary method for de novo structure elucidation of novel compounds.Rapid identification of known compounds, molecular weight determination.Definitive structure determination when a suitable crystal is available.

Experimental Workflow for Structure Confirmation

The process of confirming the structure of a novel this compound derivative using NMR involves a systematic workflow, from sample isolation to final structure validation.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation a Crude Plant Extract b Chromatographic Separation (e.g., HPLC) a->b c Isolated Putative Novel Derivative b->c d NMR Sample Preparation c->d e 1D NMR (¹H, ¹³C) d->e f 2D NMR (COSY, HSQC, HMBC) e->f g Structure Elucidation f->g h Mass Spectrometry (HR-MS) g->h i Comparison with Known Compounds g->i j Final Confirmed Structure h->j i->j biosynthetic_pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Caf Caffeic Acid pCou->Caf CafCoA This compound pCouCoA->CafCoA C3H Caf->CafCoA 4CL Deriv Novel this compound Derivatives CafCoA->Deriv Acyltransferases, etc.

References

Evaluating the Antioxidant Activity of Caffeoyl-CoA versus Caffeic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the direct comparative analysis of the antioxidant activities of Caffeoyl-Coenzyme A (Caffeoyl-CoA) and its precursor, caffeic acid. While caffeic acid is a well-studied natural antioxidant with a plethora of supporting experimental data, research into the specific antioxidant capacity of this compound is sparse, with most studies focusing on its role as an intermediate in plant secondary metabolism, such as in the biosynthesis of lignin and flavonoids.[1][2]

This guide, therefore, provides a detailed evaluation of the established antioxidant properties of caffeic acid, supported by experimental data and methodologies. It further offers a theoretical perspective on the potential antioxidant activity of this compound based on its chemical structure, a hypothesis that awaits experimental validation.

Caffeic Acid: A Potent Natural Antioxidant

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound widely recognized for its potent antioxidant properties.[3] Its ability to scavenge free radicals is primarily attributed to its chemical structure, specifically the two hydroxyl groups on the aromatic ring and the conjugated double bond in its side chain.[3] This structure allows for the donation of a hydrogen atom to stabilize free radicals, thereby preventing oxidative damage to cellular components.[3]

The antioxidant mechanism of caffeic acid involves several pathways, including:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thus neutralizing it. The resulting caffeic acid radical is relatively stable due to resonance delocalization across the aromatic ring and the side chain.

  • Single Electron Transfer - Proton Transfer (SET-PT): Caffeic acid can donate an electron to a free radical, followed by the release of a proton.

  • Metal Chelation: The ortho-dihydroxy arrangement of the hydroxyl groups allows caffeic acid to chelate pro-oxidant metal ions like iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[4]

The antioxidant efficacy of caffeic acid has been quantified in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a common metric for comparison.

Quantitative Antioxidant Activity of Caffeic Acid

Antioxidant AssayIC50 of Caffeic Acid (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
DPPH Radical Scavenging Not explicitly stated in the provided text, but implied to be potent.Not explicitly stated in the provided text.Not explicitly stated in the provided text.
ABTS Radical Scavenging 1.59 ± 0.06Gallic Acid1.03 ± 0.25
ABTS Radical Scavenging Not explicitly stated in the provided text, but implied to be potent.(+)-Catechin3.12 ± 0.51
ABTS Radical Scavenging Not explicitly stated in the provided text, but implied to be potent.Rutin Hydrate4.68 ± 1.24
ABTS Radical Scavenging Not explicitly stated in the provided text, but implied to be potent.Hyperoside3.54 ± 0.39
ABTS Radical Scavenging Not explicitly stated in the provided text, but implied to be potent.Quercetin1.89 ± 0.33
ABTS Radical Scavenging Not explicitly stated in the provided text, but implied to be potent.Kaempferol3.70 ± 0.15

Data compiled from a study by an unspecified author, which indicated that the ABTS assay is more sensitive than the DPPH assay for identifying antioxidant activity due to faster reaction kinetics.[5][6]

Theoretical Antioxidant Potential of this compound

This compound is a thioester derivative of caffeic acid, formed enzymatically in plant cells.[7] From a structural standpoint, this compound retains the core caffeoyl group, which is the pharmacophore responsible for the antioxidant activity of caffeic acid. This includes the catechol moiety (the two hydroxyl groups on the aromatic ring) and the conjugated side chain.

Therefore, it is hypothesized that this compound would also exhibit antioxidant activity. The presence of the bulky Coenzyme A molecule attached via a thioester linkage could potentially influence its radical scavenging capacity in several ways:

  • Steric Hindrance: The large CoA moiety might sterically hinder the approach of free radicals to the hydroxyl groups, potentially reducing the rate of reaction compared to the smaller, more accessible caffeic acid.

  • Solubility: The CoA portion would significantly alter the solubility of the molecule, which could impact its effectiveness in different assay systems (e.g., aqueous vs. lipid-based).

  • Electronic Effects: The thioester bond might have some electronic influence on the aromatic ring, although the fundamental radical-scavenging ability of the phenolic hydroxyls is expected to be retained.

It is crucial to reiterate that these points are theoretical. Without direct experimental evidence from in vitro antioxidant assays on this compound, any comparison with caffeic acid remains speculative.

Visualizing Antioxidant Mechanisms

Radical Scavenging by a Phenolic Antioxidant

Radical_Scavenging cluster_0 Antioxidant Action Phenolic_Antioxidant Phenolic Antioxidant (e.g., Caffeic Acid) Stable_Molecule Stable Molecule (RH) Phenolic_Antioxidant->Stable_Molecule Donates H• Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Phenolic_Antioxidant->Antioxidant_Radical Free_Radical Free Radical (R•) Free_Radical->Stable_Molecule

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow for In Vitro Antioxidant Assays

Experimental_Workflow cluster_1 Antioxidant Assay Workflow Sample_Prep Sample Preparation (Caffeic Acid / this compound) Assay_Selection Select Assay (e.g., DPPH, ABTS) Sample_Prep->Assay_Selection Reaction_Mixture Prepare Reaction Mixture (Sample + Reagent) Assay_Selection->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis

Caption: A generalized workflow for conducting in vitro antioxidant activity assays.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity. Below are the protocols for two commonly used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Dissolve the test compounds (caffeic acid) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only the solvent instead of the sample is also prepared.[9]

    • Mix the contents thoroughly and incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Measurement:

    • Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.[8][9]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[12]

  • Reagent Preparation:

    • Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[6]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This stock solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation:

    • Prepare various concentrations of the test compounds and a positive control (e.g., Trolox) in the buffer.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.[13]

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).[6][13]

  • Measurement:

    • Measure the absorbance at 734 nm.[12]

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

Conclusion

Caffeic acid is a well-established antioxidant with its mechanisms of action and quantitative activity extensively documented in scientific literature. In contrast, while this compound structurally possesses the key functional groups for antioxidant activity, there is a clear absence of direct experimental studies evaluating its efficacy. Future research should focus on the synthesis and in vitro antioxidant testing of this compound to provide the necessary data for a direct and meaningful comparison with caffeic acid. Such studies would be invaluable for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.

References

A Comparative Analysis of Caffeoyl-CoA Metabolism in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoyl-coenzyme A (Caffeoyl-CoA) is a central intermediate in the phenylpropanoid pathway, a metabolic route that produces a vast array of phenolic compounds crucial for plant growth, development, and defense. These compounds include lignin, flavonoids, and hydroxycinnamic acid esters. Understanding the nuances of this compound metabolism across different plant lineages, such as monocots and dicots, is fundamental for applications ranging from agricultural improvement to the development of novel therapeutics. This guide provides a comparative overview of this compound metabolism in these two major classes of flowering plants, supported by experimental data and detailed methodologies.

Key Distinctions in this compound Metabolism: Monocots vs. Dicots

While the core pathways involving this compound are conserved, significant differences exist between monocots and dicots, particularly in the upstream phenylpropanoid pathway and in the subsequent utilization of this compound derivatives.

A primary divergence is observed in the initial steps of the phenylpropanoid pathway. Most dicotyledonous plants utilize the enzyme Phenylalanine Ammonia-Lyase (PAL) to convert phenylalanine to cinnamic acid. In contrast, many monocots, especially grasses, possess a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL), which can utilize both phenylalanine and tyrosine as substrates, providing an additional entry point into the pathway.[1]

The methylation of this compound to Feruloyl-CoA, a critical step for the biosynthesis of major lignin monomers, is catalyzed by this compound O-methyltransferase (CCoAOMT). This enzyme is pivotal in both monocots and dicots for the production of guaiacyl (G) and syringyl (S) lignin units.[2][3][4] Downregulation of CCoAOMT has been shown to significantly reduce lignin content in various species from both groups.[2]

A hallmark of many monocotyledonous species, particularly grasses, is the extensive feruloylation of arabinoxylans, a major component of their cell walls. This process, which involves the transfer of ferulic acid from Feruloyl-CoA to the polysaccharide backbone, is catalyzed by enzymes from the BAHD acyltransferase family.[5][6] These ferulate esters can act as nucleation sites for lignin polymerization and form cross-links within the cell wall, contributing to its structural integrity and recalcitrance to degradation.[5][7] This feature is significantly less prominent in the cell walls of dicots.

The composition of lignin, a major sink for this compound metabolites, also differs. Dicot lignin is typically composed of G and S units, while monocot lignin, in addition to G and S units, also contains p-hydroxyphenyl (H) units.[8]

Quantitative Data on this compound Metabolism

Direct comparative studies on the quantitative aspects of this compound metabolism between monocots and dicots are limited. However, data from individual species can provide valuable insights.

Enzyme Kinetics of this compound O-methyltransferase (CCoAOMT)
SubstrateKm (µM)Vmax (nkat/mg protein)Plant SpeciesReference
This compound6.51.8Nicotiana tabacum--INVALID-LINK--
5-Hydroxyferuloyl-CoA3.51.2Nicotiana tabacum--INVALID-LINK--

Note: The lack of readily available, directly comparable kinetic data for CCoAOMT from a representative monocot species highlights a gap in the current literature.

Gene Expression Analysis of CCoAOMT

Transcriptomic studies have revealed differential expression patterns of CCoAOMT genes in response to various developmental cues and environmental stresses in both monocots and dicots.

Plant SpeciesCondition/TissueRelative Expression ChangeReference
Capsicum annuum (Pepper - Dicot)Drought Stress (roots)Downregulation of 6 genes, upregulation of 2 genes[Source 3, 6]
Isatis indigotica (Woad - Dicot)Alkaline StressUpregulation of IiCCoAOMT8[Source 4]
Gossypium hirsutum (Cotton - Dicot)Stem TissueHigh expression of GhCCoAOMT7[Source 8]
Panicum virgatum (Switchgrass - Monocot)Drought and Cold StressHigh induction of PvCCoAOMT[Source 8]

This data suggests that the regulation of CCoAOMT expression is a key control point in the phenylpropanoid pathway in response to both internal and external signals across both plant groups.

Experimental Protocols

This compound O-methyltransferase (CCoAOMT) Activity Assay

This protocol is adapted from previously described methods for assaying CCoAOMT activity in plant extracts.[9]

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10% glycerol, 5 mM DTT)

  • This compound (substrate)

  • S-adenosyl-L-[methyl-14C]methionine ([14C]SAM) (methyl donor)

  • 3 M HCl (to stop the reaction)

  • Ethyl acetate

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Protein Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge at 4°C to pellet cell debris and collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Reaction: In a microcentrifuge tube, combine the protein extract, this compound, and [14C]SAM. The final volume and concentrations should be optimized for the specific plant tissue.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 3 M HCl.

  • Extraction of Product: Extract the radiolabeled product (Feruloyl-CoA) with ethyl acetate.

  • Quantification: Transfer the ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation of Activity: Calculate the specific activity as pmol of product formed per minute per mg of protein.

Quantification of this compound and Feruloyl-CoA by HPLC

This protocol outlines a general method for the extraction and quantification of acyl-CoA esters from plant tissues.

Materials:

  • Plant tissue

  • Extraction solution (e.g., 10% (w/v) trichloroacetic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column

  • Mobile phase A (e.g., 0.1% phosphoric acid in water)

  • Mobile phase B (e.g., acetonitrile)

  • Standards of this compound and Feruloyl-CoA

Procedure:

  • Extraction: Grind frozen plant tissue to a fine powder in liquid nitrogen and extract with the extraction solution. Centrifuge to pellet precipitates.

  • Purification: Purify the acyl-CoA esters from the supernatant using SPE cartridges. Elute the bound acyl-CoAs with an appropriate solvent (e.g., methanol).

  • HPLC Analysis: Analyze the purified extract using a C18 reverse-phase HPLC column. Separate the compounds using a gradient of mobile phase A and B.

  • Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 340 nm). Identify and quantify the peaks corresponding to this compound and Feruloyl-CoA by comparing their retention times and peak areas to those of the authentic standards.

Analysis of CCoAOMT Gene Expression by Northern Blot

Northern blotting is a classic technique to determine the size and relative abundance of a specific mRNA transcript.

Materials:

  • Total RNA extracted from plant tissue

  • Denaturing agarose gel (containing formaldehyde)

  • MOPS running buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radiolabeled DNA probe specific for the CCoAOMT gene

  • Wash buffers (low and high stringency)

  • Phosphor screen or X-ray film

Procedure:

  • RNA Electrophoresis: Separate total RNA samples on a denaturing agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action.

  • Fixation: Covalently link the RNA to the membrane using a UV crosslinker.

  • Probe Preparation: Prepare a radiolabeled DNA probe complementary to the CCoAOMT mRNA sequence.

  • Hybridization: Incubate the membrane with the radiolabeled probe in a hybridization buffer overnight at an appropriate temperature (e.g., 68°C).

  • Washing: Wash the membrane with low and high stringency buffers to remove the non-specifically bound probe.

  • Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the hybridized probe. The intensity of the resulting band corresponds to the relative abundance of the CCoAOMT mRNA.

Visualizations

Caffeoyl_CoA_Metabolism cluster_dicot Dicot Pathway cluster_monocot Monocot (Grass) Pathway Phe_d Phenylalanine Cin_d Cinnamic Acid Phe_d->Cin_d PAL pCou_d p-Coumaric Acid Cin_d->pCou_d C4H pCouCoA_d p-Coumaroyl-CoA pCou_d->pCouCoA_d 4CL CaffCoA_d This compound pCouCoA_d->CaffCoA_d C3H Flav_d Flavonoids pCouCoA_d->Flav_d CHS FerCoA_d Feruloyl-CoA CaffCoA_d->FerCoA_d CCoAOMT Lignin_d G/S Lignin FerCoA_d->Lignin_d ... Phe_m Phenylalanine pCou_m p-Coumaric Acid Phe_m->pCou_m PTAL Tyr_m Tyrosine Tyr_m->pCou_m PTAL Cin_m Cinnamic Acid pCouCoA_m p-Coumaroyl-CoA pCou_m->pCouCoA_m 4CL CaffCoA_m This compound pCouCoA_m->CaffCoA_m C3H FerCoA_m Feruloyl-CoA CaffCoA_m->FerCoA_m CCoAOMT Lignin_m H/G/S Lignin FerCoA_m->Lignin_m ... FerAX_m Feruloylated Arabinoxylans FerCoA_m->FerAX_m BAHD Acyltransferases

Caption: this compound metabolic pathways in dicots and monocots.

CCoAOMT_Assay_Workflow start Start: Plant Tissue extraction Homogenize in Extraction Buffer Centrifuge to get crude protein extract start->extraction assay_setup Combine protein extract, This compound, and [14C]SAM extraction->assay_setup incubation Incubate at 30°C assay_setup->incubation stop_reaction Add 3M HCl incubation->stop_reaction extraction_product Extract with Ethyl Acetate stop_reaction->extraction_product quantification Scintillation Counting extraction_product->quantification end End: Calculate Specific Activity quantification->end

Caption: Workflow for CCoAOMT enzyme activity assay.

Monocot_vs_Dicot_Differences center This compound Metabolism monocot Monocots (Grasses) center->monocot dicot Dicots center->dicot ptal PTAL (uses Phe & Tyr) monocot->ptal feruloylation Feruloylation of Arabinoxylans monocot->feruloylation lignin_m H/G/S Lignin monocot->lignin_m pal PAL (uses Phe) dicot->pal lignin_d G/S Lignin dicot->lignin_d

Caption: Key differences in this compound metabolism.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Caffeoyl-CoA in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound to ensure that the prescribed PPE is appropriate for the specific procedures being undertaken.

PPE CategoryMinimum RequirementRationale
Hand Protection Nitrile or latex glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from potential splashes or aerosols.
Body Protection A clean, buttoned laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with good ventilation. A dust mask (e.g., N95) may be considered if there is a risk of generating aerosols or handling larger quantities of solid this compound.To prevent inhalation of any fine particles or aerosols.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Before handling this compound, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily accessible.

  • Personal Protection : Don the appropriate PPE as outlined in the table above.

  • Handling :

    • When handling solid this compound, avoid creating dust. If possible, handle in a fume hood or a designated area with good ventilation.

    • For solutions, avoid splashing and aerosol formation.

    • Use clean, dedicated spatulas and glassware to prevent cross-contamination.

  • Storage : this compound should be stored in a tightly sealed container in a cool, dry place. Specific storage temperatures may vary by supplier, so always consult the product's Certificate of Analysis for precise recommendations.[3]

  • Post-Handling : After handling, thoroughly wash hands with soap and water. Clean and decontaminate the work area and any equipment used.

Disposal Plan

As there is no specific information classifying this compound as hazardous waste, it should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Solid Waste : Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, labeled waste container.

  • Liquid Waste : Collect aqueous solutions of this compound in a designated, labeled waste container. Do not pour down the drain unless permitted by institutional guidelines for this class of biochemicals.

  • Container Disposal : Empty containers should be rinsed thoroughly before being discarded or recycled, following institutional protocols.

Experimental Protocols Cited

The safe handling procedures outlined in this document are based on general laboratory safety principles and information derived from the safety data sheet for Coenzyme A.[1] No specific experimental protocols involving this compound were cited for the development of these safety guidelines. Researchers should always develop and follow a detailed, experiment-specific protocol that incorporates these general safety measures.

Visualizing Safe Handling and PPE Hierarchy

To further clarify the procedural flow and safety logic, the following diagrams have been generated.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep 1. Prepare Work Area ppe 2. Don PPE handle 3. Handle this compound (Avoid Dust/Aerosols) ppe->handle storage 4. Store Properly handle->storage wash 5. Wash Hands clean 6. Clean Work Area disposal 7. Dispose of Waste PPE_Hierarchy elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeoyl-coa
Reactant of Route 2
Reactant of Route 2
Caffeoyl-coa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.